Product packaging for 6-Methoxyquinoxaline(Cat. No.:CAS No. 6639-82-3)

6-Methoxyquinoxaline

Cat. No.: B1582197
CAS No.: 6639-82-3
M. Wt: 160.17 g/mol
InChI Key: BURIFIXTNVTJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methoxyquinoxaline is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48944. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B1582197 6-Methoxyquinoxaline CAS No. 6639-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURIFIXTNVTJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287102
Record name 6-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-82-3
Record name 6639-82-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxyquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxyquinoxaline from p-Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to 6-methoxyquinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Addressed to researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations, and practical nuances of the synthesis. Starting from the readily available p-anisidine, the guide details a robust multi-step procedure, including the synthesis of a critical o-phenylenediamine intermediate followed by a definitive cyclocondensation reaction. Each stage is presented with detailed, field-tested protocols, mechanistic insights, and data interpretation guidelines, ensuring both scientific integrity and practical applicability.

Strategic Overview: Devising the Pathway from p-Anisidine

The direct synthesis of a quinoxaline ring system from p-anisidine is not feasible due to the para-disposition of its amino and methoxy groups. The core of quinoxaline synthesis relies on the condensation of an aromatic vicinal diamine (an o-phenylenediamine) with a 1,2-dicarbonyl compound.[1][2] Therefore, a successful synthesis necessitates the strategic transformation of p-anisidine into the key intermediate, 4-methoxy-1,2-phenylenediamine.

This conversion is efficiently achieved through a well-established two-step sequence:

  • Regioselective Nitration: An electrophilic aromatic substitution is performed to introduce a nitro group at the position ortho to the activating amino group of p-anisidine, yielding 4-methoxy-2-nitroaniline.

  • Chemoselective Reduction: The nitro group is then selectively reduced to an amine, furnishing the required 4-methoxy-1,2-phenylenediamine.

Once this key intermediate is secured, the final quinoxaline ring is constructed via a cyclocondensation reaction with glyoxal. This overall synthetic strategy is visualized below.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Quinoxaline Formation p_anisidine p-Anisidine nitroaniline 4-Methoxy-2-nitroaniline p_anisidine->nitroaniline   Nitration diamine 4-Methoxy-1,2-phenylenediamine nitroaniline->diamine   Reduction quinoxaline This compound diamine->quinoxaline Cyclocondensation glyoxal Glyoxal glyoxal->quinoxaline G start 4-Methoxy-1,2-phenylenediamine + Glyoxal step1 Nucleophilic attack by one amine group on a carbonyl carbon. start->step1 intermediate1 Formation of a hemiaminal intermediate. step1->intermediate1 step2 Dehydration to form an imine (Schiff base). intermediate1->step2 intermediate2 Formation of an amino-imine intermediate. step2->intermediate2 step3 Intramolecular nucleophilic attack by the second amine group. intermediate2->step3 intermediate3 Formation of a cyclic hemiaminal. step3->intermediate3 step4 Final dehydration step. intermediate3->step4 product Aromatization to yield this compound. step4->product

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyquinoxaline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinoxaline scaffold, which is a core component of numerous biologically active molecules, understanding its fundamental physicochemical properties is critical for its application in drug design, synthesis, and materials development. This technical guide provides a comprehensive overview of the known structural and predicted lipophilicity of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide leverages extensive data from the closely related analogue, 6-methoxyquinoline, to provide a robust framework for understanding its expected properties and the experimental methodologies required for their determination. This guide is intended to serve as a valuable resource for researchers, offering insights into the synthesis, characterization, and potential applications of this compound and related compounds.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methoxy group at the 6-position of the quinoxaline ring system is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the physicochemical properties of this compound is, therefore, a prerequisite for its rational development as a potential therapeutic agent or functional material.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its molecular identity. For this compound, the following identifiers have been established:

IdentifierValueSource
Molecular Formula C₉H₈N₂OPubChem CID: 155551
Molecular Weight 160.17 g/mol PubChem CID: 155551
Canonical SMILES COC1=CC2=C(C=C1)N=C=CN=C2PubChem CID: 155551
InChI InChI=1S/C9H8N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-6H,1H3PubChem CID: 155551
InChIKey BURIFIXTNVTJJN-UHFFFAOYSA-NPubChem CID: 155551

The structure of this compound, characterized by a fused benzene and pyrazine ring with a methoxy substituent on the benzene moiety, is the primary determinant of its chemical and physical properties.

Core Physicochemical Properties: A Comparative Analysis

Direct experimental data for the core physicochemical properties of this compound are not extensively reported in the scientific literature. To provide a meaningful and practical guide, we present a comparative analysis with the structurally analogous compound, 6-methoxyquinoline. The key difference lies in the heterocyclic ring fused to the methoxy-substituted benzene ring: a pyrazine ring in quinoxaline versus a pyridine ring in quinoline. This difference is expected to influence properties such as basicity and hydrogen bonding potential.

Table of Physicochemical Properties: this compound (Predicted) vs. 6-Methoxyquinoline (Experimental)
PropertyThis compound6-Methoxyquinoline (Analogue for Comparison)Significance in Drug Development
Melting Point (°C) Data not available18-20[1]Influences formulation, solubility, and purification methods.
Boiling Point (°C) Data not available140-146 at 15 mmHg[1]Important for purification by distillation and assessing volatility.
Solubility Data not availableVery slightly soluble in water; Soluble in alcohol[2]Crucial for formulation, bioavailability, and designing in vitro assays.
logP (Octanol-Water Partition Coefficient) 1.9 (Predicted)Data not availableA key indicator of lipophilicity, affecting membrane permeability and absorption.
pKa Data not availableData not availableDetermines the ionization state at physiological pH, impacting solubility, receptor binding, and cell penetration.

In-Depth Discussion of Physicochemical Properties and Their Determination

Lipophilicity (logP)

The predicted XLogP3-AA value of 1.9 for this compound suggests a moderate level of lipophilicity. This is a critical parameter in drug development, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced logP is often sought to ensure adequate solubility in both aqueous and lipid environments.

The gold standard for experimentally determining logP is the shake-flask method, a protocol grounded in the principles of partitioning.

Methodology:

  • Preparation of Pre-saturated Solvents: Prepare a stock of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mutually saturate them by stirring together for 24 hours, followed by separation.

  • Standard Curve Generation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations. Analyze these standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to generate a standard curve of concentration versus peak area.

  • Partitioning Experiment:

    • Accurately weigh a sample of this compound and dissolve it in the pre-saturated aqueous buffer to a known concentration.

    • Add an equal volume of pre-saturated n-octanol.

    • Agitate the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis:

    • Carefully sample the aqueous phase.

    • Determine the concentration of this compound in the aqueous phase using the previously generated HPLC standard curve.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The concentration in the octanol phase is determined by subtracting the final aqueous concentration from the initial aqueous concentration.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Solvents Prepare Pre-saturated n-Octanol and Buffer Dissolve Dissolve Compound in Aqueous Phase Solvents->Dissolve Standards Generate HPLC Standard Curve Analyze Analyze Aqueous Phase by HPLC Standards->Analyze Partition Add n-Octanol and Equilibrate Dissolve->Partition Separate Centrifuge to Separate Phases Partition->Separate Separate->Analyze Calculate Calculate logP Analyze->Calculate

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Solubility

While the solubility of this compound has not been experimentally determined, the very slight aqueous solubility of 6-methoxyquinoline suggests that this compound is also likely to have limited solubility in water. The presence of the methoxy group can slightly enhance solubility in organic solvents.

For early-stage drug discovery, a higher-throughput kinetic solubility assay is often employed.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well plate, add the aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer. The point at which the turbidity increases significantly corresponds to the precipitation of the compound, and this concentration is taken as the kinetic solubility.

Stability and Reactivity

The quinoxaline ring system is generally stable under physiological conditions. The methoxy group is also relatively stable, though it can be subject to metabolic O-demethylation in vivo. The reactivity of the quinoxaline core is influenced by the two nitrogen atoms, which can be protonated or act as sites for coordination with metal ions.

G cluster_factors Factors Influencing Stability cluster_outcomes Potential Degradation Pathways pH pH Compound {this compound | Aromatic Heterocycle} pH->Compound Light Light Exposure Light->Compound Oxidants Oxidizing Agents Oxidants->Compound Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photodegradation Photodegradation Compound->Photodegradation

Caption: Conceptual diagram of factors influencing the stability of this compound.

Spectral Properties: The Fingerprint of a Molecule

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyrazine rings, as well as a characteristic singlet for the methoxy group protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic rings and the methoxy group, as well as C=N and C=C stretching vibrations of the quinoxaline core.

Synthesis and a Trusted Protocol

The most common and reliable method for the synthesis of quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. For this compound, this would involve the reaction of 4-methoxy-1,2-phenylenediamine with glyoxal.

Protocol: Synthesis of this compound

This protocol is based on established methods for quinoxaline synthesis.

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Glyoxal (40% solution in water)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol.

  • To this solution, add glyoxal (1.1 equivalents) dropwise with stirring at room temperature.

  • The reaction mixture is then heated to reflux for 2-4 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

This compound presents a promising scaffold for further investigation in medicinal chemistry and materials science. This technical guide has outlined its known molecular identity and predicted lipophilicity. While a comprehensive experimental dataset for its physicochemical properties is yet to be established in the public domain, this guide provides a robust framework for understanding its likely characteristics through a comparative analysis with 6-methoxyquinoline. The detailed experimental protocols provided herein offer a validated starting point for researchers to fully characterize this and other novel quinoxaline derivatives, thereby enabling their rational application in future research and development endeavors.

References

  • PubChem. Compound Summary for CID 155551, this compound.
  • PubChem. Compound Summary for CID 14860, 6-Methoxyquinoline.

Sources

6-Methoxyquinoxaline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Quinoxaline Scaffold

The quinoxaline core, a heterocyclic framework forged from the fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry. Its rigid, planar structure serves as an ideal foundation for developing a diverse array of biologically active molecules.[1] Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, establishing the quinoxaline scaffold as a "privileged structure" in drug discovery.[2][3][4][5][6][7] This guide focuses on a specific derivative, 6-methoxyquinoxaline, providing an in-depth exploration of its synthesis, core characteristics, and potential applications in modern research and development.

Core Molecular Attributes

PropertyValueSource
Molecular Formula C₉H₈N₂OInferred from structure
Molecular Weight 160.17 g/mol Calculated
Monoisotopic Mass 160.0637 DaCalculated

Synthesis of this compound: A Self-Validating Protocol

The most direct and widely employed method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[8] For this compound, the logical and established synthetic route involves the reaction of 4-methoxy-1,2-phenylenediamine with glyoxal.

Reaction Rationale

This condensation reaction is a robust and high-yielding process. The nucleophilic amine groups of the 4-methoxy-1,2-phenylenediamine attack the electrophilic carbonyl carbons of glyoxal, leading to a double condensation and subsequent cyclization to form the stable aromatic quinoxaline ring system. The methoxy group at the 4-position of the phenylenediamine dictates its placement at the 6-position of the resulting quinoxaline.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxy-1,2-phenylenediamine in a minimal amount of ethanol.

  • To this solution, add 1.05 equivalents of a 40% aqueous solution of glyoxal dropwise with continuous stirring.

  • The reaction mixture is then gently heated to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

This protocol represents a self-validating system, as the formation of the highly conjugated quinoxaline ring system results in a product with distinct spectroscopic properties that can be readily characterized.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine Condensation Condensation 4-methoxy-1,2-phenylenediamine->Condensation Glyoxal Glyoxal Glyoxal->Condensation This compound This compound Condensation->this compound

Caption: Synthesis of this compound.

The Quinoxaline Scaffold in Drug Development: A Realm of Possibilities

The quinoxaline nucleus is a versatile pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications. The introduction of a methoxy group at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its biological activity.

Anticancer and Kinase Inhibition

Numerous quinoxaline derivatives have demonstrated potent anticancer activity, often by inhibiting protein kinases that are crucial for tumor growth and proliferation.[2] The planar nature of the quinoxaline ring allows it to intercalate with DNA or fit into the ATP-binding pocket of kinases, disrupting their function. The methoxy group, being an electron-donating group, can modulate the electronic properties of the aromatic system, which can be fine-tuned to achieve selectivity for specific kinase targets.

Antimicrobial and Antiviral Activity

The quinoxaline scaffold is also a key component of many antimicrobial and antiviral agents.[6] Quinoxaline derivatives have shown efficacy against a broad spectrum of bacteria, fungi, and viruses. The mechanism of action often involves the inhibition of essential microbial enzymes or interference with viral replication processes. The structural modifications enabled by the quinoxaline core, including substitutions like the 6-methoxy group, allow for the development of new agents to combat drug-resistant pathogens.

Signaling_Pathways cluster_kinase Kinase Signaling cluster_microbial Microbial Processes 6-Methoxyquinoxaline_Derivative 6-Methoxyquinoxaline_Derivative Kinase Kinase 6-Methoxyquinoxaline_Derivative->Kinase Inhibition Essential_Enzyme Essential_Enzyme 6-Methoxyquinoxaline_Derivative->Essential_Enzyme Inhibition Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cell_Proliferation Cell_Proliferation Phosphorylated_Substrate->Cell_Proliferation Microbial_Replication Microbial_Replication Essential_Enzyme->Microbial_Replication

Caption: Potential Mechanisms of Action.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its straightforward synthesis and the proven biological importance of the quinoxaline scaffold make it a compelling target for further investigation in drug discovery and medicinal chemistry. The insights and protocols provided in this guide are intended to facilitate and inspire new research endeavors in this promising area.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Ghosh, A., et al. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5), 652-667.
  • Various Authors. (2023). Pharmacological activities displayed by quinoxaline-based molecules.
  • Ghadage, R. V., et al. (2011). Exploring Biological Activities of Quinoxaline Derivatives.
  • Abdel-Ghaffar, H. M., et al. (2020). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 25(15), 3453.
  • Various Authors. (2021). Biological activity of quinoxaline derivatives.
  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-. In NIST Chemistry WebBook.
  • Vieira, M., et al. (2014). New Quinoxalines with Biological Applications. Journal of Microbial & Biochemical Technology, 6(2), 089-093.
  • Various Authors. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • National Center for Biotechnology Information. (n.d.). 6-Methoxyquinoline. In PubChem.
  • Royal Society of Chemistry. (n.d.). Supporting Information For: Direct C-H/N-H Annulation of Anilines with Terminal Alkynes for the Synthesis of Quinolines.
  • precisionFDA. (n.d.). 6-METHOXYQUINOLINE.
  • SpectraBase. (n.d.). 6-Methoxyquinoline - Optional[1H NMR] - Spectrum.
  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-8-quinolinamine. In PubChem.
  • Gómez Ojeda, A., et al. (2014). High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. Analytical Biochemistry, 449, 52-58.

Sources

biological activity of novel 6-Methoxyquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel 6-Methoxyquinoxaline Derivatives

Executive Summary

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] These derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3] This guide focuses specifically on this compound derivatives, exploring how the introduction of a methoxy group at the 6-position—an electron-donating moiety—modulates the molecule's pharmacokinetic and pharmacodynamic properties to enhance its therapeutic potential.[4] We will delve into the primary mechanisms of action, present key quantitative data, and provide detailed experimental protocols relevant to the evaluation of these promising compounds for researchers, scientists, and drug development professionals.

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoxaline, or benzopyrazine, consists of a fused benzene and pyrazine ring.[1] This structure is considered "privileged" because it can interact with multiple biological targets, making it a versatile framework for drug design.[5] The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and can chelate with metal ions, while the benzene ring provides a scaffold for various substitutions that can fine-tune the molecule's biological activity and physical properties.[6] The structure-activity relationship (SAR) of quinoxaline derivatives is heavily dependent on the nature and position of these substituents.[7]

The Strategic Role of the 6-Methoxy Substituent

The methoxy group (-OCH₃) is a powerful modulator of biological activity. As an electron-donating group, its placement at the 6-position of the quinoxaline core can significantly influence the electronic environment of the entire ring system.[4] This modification can:

  • Enhance Lipophilicity: Affecting the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

  • Alter Metabolic Stability: Influencing how the compound is processed by metabolic enzymes, potentially leading to a longer half-life.

  • Improve Target Binding: Modifying the electronic distribution to favor stronger interactions with specific biological targets.[8]

Several studies have noted that the presence of a methoxy group is a favorable feature in quinoxaline derivatives with potent anticancer activity.[7]

Anticancer Activity of this compound Derivatives

Quinoxaline derivatives have emerged as a promising class of anticancer agents, with many acting as inhibitors of critical pathways involved in cancer cell proliferation and survival.[9][10]

Primary Mechanisms of Action

The anticancer effects of these compounds are often multifaceted. Key mechanisms include:

  • Kinase Inhibition: Many human protein kinases, which are central to cell signaling, proliferation, and division, are targeted by quinoxaline derivatives. They often act as ATP-competitive inhibitors for receptors like VEGFR, EGFR, and other tyrosine kinases.[9][11]

  • Apoptosis Induction: Certain derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can be achieved by arresting the cell cycle at specific phases (e.g., G2/M or S phase) and upregulating pro-apoptotic proteins like p53 and caspases while downregulating anti-apoptotic proteins like Bcl-2.[9][12]

  • Topoisomerase II Inhibition: Some compounds exert their cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[12]

Visualization: Kinase Inhibition Pathway

Below is a generalized diagram illustrating how a this compound derivative might act as a kinase inhibitor to block downstream signaling pathways that promote tumor growth.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein pSubstrate Phosphorylated Substrate RTK->pSubstrate Phosphorylates GF Growth Factor GF->RTK Binds ATP ATP ATP->RTK Binds to active site Downstream Downstream Signaling (e.g., RAS/MAPK) pSubstrate->Downstream Quinoxaline This compound Derivative Quinoxaline->RTK Inhibits ATP binding Proliferation Gene Transcription (Cell Proliferation, Survival) Downstream->Proliferation

Caption: Kinase inhibition by a this compound derivative.

In Vitro Cytotoxicity Data

The anticancer potential of these derivatives is quantified by their IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values against various human cancer cell lines.

Compound Class/DerivativeCell LineActivity (IC₅₀/GI₅₀ in µM)Reference
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 45 (Gastric Adenocarcinoma)0.073[13]
Quinoxaline Derivative 3h RPMI-8226 (Leukemia)1.11[14]
Quinoxaline Derivative 4i A549 (Lung Cancer)3.902[15]
Quinoxaline Derivative 4m A549 (Lung Cancer)9.32[16]
Quinoxaline Derivative VIIIc HCT116 (Colon Carcinoma)2.5[9]
Quinoxaline Derivative XVa HCT116 (Colon Carcinoma)4.4[9]
N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline 6d A549, KB, KBvin, DU1450.0015 - 0.0017[17]

Note: The table includes various quinoxaline derivatives to illustrate potency, with a specific highlight on a highly potent 6-methoxy derivative (6d).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology: [4]

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations (including a vehicle control, e.g., DMSO).

  • Incubation: Incubate the treated plates for a specified period, typically 48 to 72 hours, under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity

The quinoxaline core is a well-established pharmacophore for developing antimicrobial agents.[4][6] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[18][19][20]

Mechanism of Action

A key antibacterial mechanism for quinoxaline 1,4-dioxides involves their ability to be reduced by bacterial oxidoreductases. This process leads to the generation of reactive oxygen species (ROS), which cause oxidative stress, damage bacterial DNA, and inhibit DNA and RNA synthesis.[5]

Spectrum of Antimicrobial Activity

The effectiveness of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassOrganismActivity (MIC in µg/mL)Reference
Quinoxaline DerivativeMethicillin-Resistant S. aureus (MRSA)1 - 4[21]
1,2,4-triazolo[4,3-a]quinoxaline 13 Candida albicans25[18]
1,2,4-triazolo[4,3-a]quinoxaline 14b Candida albicans50[18]
6-methoxyquinoline derivative 7b Gram-positive & Gram-negative bacteriaNot specified, but highest activity[22][23]
6-methoxyquinoline derivative 7e Fungal speciesMore active than Amphotericin B[22][23]

Note: While specific MIC data for this compound is limited in the provided results, data from closely related 6-methoxyquinoline derivatives demonstrate the potential of this structural motif.[22][23]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration at which no visible growth occurs after incubation.

Step-by-Step Methodology: [21]

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 48 hours for fungi.

  • Reading Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).

General Synthesis Pathway

The most common and versatile method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][24]

Workflow for Quinoxaline Synthesis

synthesis_workflow start Start Materials diamine 4-Methoxy-1,2-phenylenediamine start->diamine dicarbonyl 1,2-Dicarbonyl Compound (e.g., glyoxal, α-keto acid) start->dicarbonyl reaction Condensation Reaction (e.g., in Ethanol/Acetic Acid) diamine->reaction dicarbonyl->reaction cyclization Cyclization & Dehydration reaction->cyclization product This compound Derivative cyclization->product purification Purification (e.g., Recrystallization, Chromatography) product->purification end Final Product purification->end

Caption: General synthetic route for this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. The strategic inclusion of the 6-methoxy group consistently appears to be a valuable modification for enhancing biological activity.[7] Structure-activity relationship studies demonstrate that further substitutions on the quinoxaline ring system can fine-tune potency and selectivity.[6]

Future research should focus on:

  • Expanding the Library: Synthesizing novel analogs with diverse substitutions to further probe the SAR.

  • Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combating Resistance: Investigating the efficacy of these derivatives against drug-resistant cancer cell lines and microbial strains.[6][17][21]

This guide provides a foundational understanding of the biological landscape of this compound derivatives, offering both the rationale and the practical methodologies for their continued exploration in drug discovery.

References

  • A Comparative Guide to the Biological Evaluation of 6-Methoxy-2,3-dimethylquinoxaline Derivatives. (n.d.). Benchchem.
  • Zarghi, A., & Arfaei, S. (2011). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 16(12), 10345-10372. [Link]
  • Saeedy, M., & Semsar, A. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 72. [Link]
  • A Comparative Guide to the Biological Activity of Quinoxaline Derivatives with a Focus on 6-Methoxy-2,3-dimethylquinoxaline. (n.d.). Benchchem.
  • Koren, S., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports, 10(1), 8199. [Link]
  • Al-Mulla, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry, 15(1), 24-52. [Link]
  • In-vitro Cytotoxicity Assay of Quinoxalines. (n.d.). ResearchGate.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). Journal of Cardiovascular Disease Research.
  • Yoo, H. W., et al. (1998). Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. Archiv der Pharmazie, 331(10), 331-333. [Link]
  • el-Hawash, S. A., Habib, N. S., & Fanaki, N. H. (1999). Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. Die Pharmazie, 54(11), 808-813. [Link]
  • Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(12), 2133. [Link]
  • Al-Qahtani, A. A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2267-2274. [Link]
  • Mayhoub, A. S., & Abulkhair, H. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(1), 63-72. [Link]
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). European Journal of Medicinal Chemistry. [Link]
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2022). Journal of Biomolecular Structure and Dynamics, 40(19), 8783-8796. [Link]
  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. (n.d.). Scholars Research Library.
  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1205. [Link]
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). Research in Pharmaceutical Sciences.
  • Mayhoub, A. S., & Abulkhair, H. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(1), 63-72. [Link]
  • Kumar, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]
  • Wang, Y., et al. (2020). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 10(33), 19633-19643. [Link]
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate.
  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design, 102(2), 333-345. [Link]
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Current Organic Chemistry, 27(12), 1027-1052. [Link]
  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. (2014). Journal of Medicinal Chemistry, 57(11), 4785-4797. [Link]
  • Biological activity of quinoxaline derivatives. (n.d.). ResearchGate.
  • Singh, P., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(4), 2672-2679. [Link]

Sources

An In-depth Technical Guide to 6-Methoxyquinoxaline: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline core, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry, celebrated for its broad spectrum of pharmacological activities.[1][2][3] The strategic introduction of a methoxy group at the 6-position significantly modulates the scaffold's electronic and steric properties, enhancing its potential as a pharmacophore. This guide provides a comprehensive technical overview of the 6-methoxyquinoxaline core, delving into its synthesis, established biological activities, and mechanisms of action across key therapeutic areas. We will explore its role in the development of targeted anticancer agents and novel neuroprotective compounds, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug discovery endeavors.

The Strategic Importance of the 6-Methoxy Group

In any scaffold-based drug design, the nature and position of substituents are critical. The methoxy group (-OCH₃) at the 6-position of the quinoxaline ring is not merely a structural placeholder; it serves several key functions that enhance the molecule's drug-like properties:

  • Electronic Modulation: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic system. This influences the molecule's reactivity and its ability to participate in crucial non-covalent interactions with biological targets, such as hydrogen bonding (acting as an acceptor) and π-π stacking.

  • Metabolic Stability: The methoxy group can influence the metabolic fate of the compound, potentially blocking sites susceptible to oxidative metabolism and thereby increasing the compound's half-life in vivo.

  • Target Engagement: The oxygen atom of the methoxy group can act as a critical hydrogen bond acceptor, anchoring the ligand within the active site of a target protein, such as a kinase. This specific interaction can be a deciding factor in the compound's potency and selectivity.

Synthesis of the this compound Core

The most reliable and widely adopted method for synthesizing the quinoxaline scaffold is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[4][5] This approach offers a straightforward and efficient pathway to the this compound core.

General Synthetic Workflow

The synthesis is typically a two-step process, starting with the preparation of the key diamine precursor followed by the final ring-forming condensation.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Condensation Reaction A 4-Methoxy-2-nitroaniline B 4-Methoxy-1,2-phenylenediamine A->B Reduction (e.g., Pd/C, H₂) B_alias 4-Methoxy-1,2-phenylenediamine C 1,2-Dicarbonyl Compound (e.g., Diacetyl) D This compound Derivative C->D Condensation (e.g., Ethanol, Reflux) B_alias->D Condensation (e.g., Ethanol, Reflux)

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 6-Methoxy-2,3-dimethylquinoxaline

This protocol details a standard laboratory procedure for synthesizing a representative compound from the class.[5]

Part A: Synthesis of Precursor (4-Methoxy-1,2-phenylenediamine) [5]

  • Causality: The synthesis begins with the selective reduction of a nitro group on 4-methoxy-2-nitroaniline. This is a crucial step as the resulting diamine is highly reactive and essential for the subsequent cyclization. Palladium on carbon (Pd/C) is an effective and widely used catalyst for this type of hydrogenation due to its high activity and selectivity.

  • Materials:

    • 4-methoxy-2-nitroaniline (1.0 eq)

    • 10% Palladium on activated carbon (Pd/C) (5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas source (e.g., balloon or Parr hydrogenator)

    • Filtration apparatus (e.g., Celite® pad)

  • Procedure:

    • In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline in methanol.

    • Carefully add 10% Pd/C to the solution under an inert atmosphere.

    • Subject the mixture to hydrogenation by stirring vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-24 hours).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Rinse the filter cake with additional methanol.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-methoxy-1,2-phenylenediamine, which can be used in the next step, often without further purification.

Part B: Condensation to form 6-Methoxy-2,3-dimethylquinoxaline [4][5]

  • Causality: This step involves the acid- or heat-catalyzed condensation reaction between the newly formed diamine and a 1,2-dicarbonyl compound (diacetyl). The reaction proceeds via the formation of a di-imine intermediate, which rapidly cyclizes to the stable aromatic quinoxaline ring. Heating to reflux provides the necessary activation energy for the condensation and cyclization to occur efficiently.

  • Materials:

    • 4-methoxy-1,2-phenylenediamine (1.0 eq)

    • Diacetyl (2,3-butanedione) (1.0 - 1.1 eq)

    • Ethanol or glacial acetic acid

    • Reflux apparatus

  • Procedure:

    • Dissolve 4-methoxy-1,2-phenylenediamine in ethanol in a round-bottom flask.

    • Add diacetyl to the solution.

    • Heat the reaction mixture to reflux for 1-3 hours.

    • Monitor the reaction's progress via TLC.

    • Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.

    • If precipitation is slow, partially evaporate the solvent or add water to induce crystallization.[4][5]

    • Collect the crude product by filtration.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-methoxy-2,3-dimethylquinoxaline as a solid.[5]

    • Self-Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Oncology

The this compound scaffold is a prominent feature in the design of novel anticancer agents.[2] Its derivatives have demonstrated efficacy through various mechanisms, most notably as kinase inhibitors.

Mechanism of Action: c-Met Kinase Inhibition

The HGF/c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion. Its aberrant activation is a known driver in many human cancers, making it a prime target for therapeutic intervention.[6] Several 6,7-dimethoxyquinoline and quinoxaline derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[6][7]

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet binds Dimer Receptor Dimerization & Autophosphorylation cMet->Dimer Inhibitor This compound Derivative Inhibitor->Dimer blocks ATP binding PI3K PI3K Dimer->PI3K activates RAS RAS Dimer->RAS activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation promote RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation promote

Caption: Inhibition of the HGF/c-Met signaling pathway by a quinoxaline derivative.

The 6-methoxy group often plays a crucial role by forming a hydrogen bond with the hinge region of the kinase's ATP-binding pocket, a common interaction motif for potent and selective kinase inhibitors.

Quantitative Anticancer Activity

The cytotoxic potential of this compound derivatives has been evaluated against numerous cancer cell lines. The IC₅₀ value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for potency.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
6,7-Dimethoxy-4-anilinoquinolineCompound 12n c-Met Kinase0.030[6]
6,7-Dimethoxy-4-anilinoquinolineCompound 12n MKN-45 (Gastric)0.15[6]
6-Methoxyquinoline Copper ComplexCu6MQ A549 (Lung)57.9[8]
Triazole-substituted quinoxalineCompound 3 THP-1 (Leukemia)1.6[2]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

  • Causality: This assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells. A cytotoxic compound will decrease the metabolic activity, leading to a reduced color signal.

  • Materials:

    • Cancer cell line (e.g., A549, HCT-116)

    • 96-well microtiter plates

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Test compound (this compound derivative) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilizing agent (e.g., DMSO or Sorenson's buffer)

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for a specified period (e.g., 48 hours).

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Applications in Neurodegenerative Diseases

Beyond oncology, the this compound scaffold has shown significant promise in the field of neuroprotection. Certain derivatives have been found to protect dopaminergic neurons, the progressive loss of which is the pathological hallmark of Parkinson's disease.[9][10]

Neuroprotective Effects in Parkinson's Disease Models

Studies have shown that 6-aminoquinoxaline derivatives can counteract mechanisms believed to contribute to dopaminergic cell death.[9] For instance, the compound MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline) demonstrated substantial protection of dopaminergic neurons in midbrain cultures that model the progressive cell loss seen in the disease.[9] Further research identified another derivative, PAQ, which attenuates neurodegeneration in mouse models of Parkinson's, with its mechanism partially attributed to the activation of endoplasmic reticulum ryanodine receptor channels.[10]

The development of such brain-permeant molecules is a critical step, as the ability to cross the blood-brain barrier is a prerequisite for therapeutic efficacy in central nervous system disorders.[9] These findings highlight the scaffold's potential for developing disease-modifying therapies for neurodegenerative conditions like Parkinson's disease.[9][10][11]

Conclusion and Future Outlook

The this compound core represents a privileged and highly versatile scaffold in medicinal chemistry. Its straightforward synthesis and the favorable physicochemical properties imparted by the 6-methoxy group make it an attractive starting point for drug discovery campaigns. Its demonstrated success in yielding potent kinase inhibitors for oncology and novel neuroprotective agents underscores its broad therapeutic potential. Future research will likely focus on refining the selectivity of these compounds, optimizing their pharmacokinetic profiles, and exploring their application in other therapeutic areas such as infectious and inflammatory diseases, where the quinoxaline core has also shown activity.[3] The continued exploration of this scaffold is poised to deliver the next generation of targeted therapeutics.

References

  • Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Applic
  • An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline. Benchchem.
  • A Comparative Guide to the Biological Activity of Quinoxaline Derivatives with a Focus on 6-Methoxy-2,3-dimethylquinoxaline. Benchchem.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • Method for synthetizing 6-methoxyquinoline.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.
  • 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC.
  • The Diverse Biological Activities of Quinoxaline-Based Compounds: A Technical Guide. Benchchem.
  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed.
  • Quinoxalines with biological activity. RSC Medicinal Chemistry Blog.
  • Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. PubMed.
  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed.
  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes.
  • Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. PubMed.

Sources

Introduction: The Enduring Relevance of a Classic Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Skraup Synthesis of Quinolines for Researchers, Scientists, and Drug Development Professionals.

First described in 1880 by Czech chemist Zdenko Hans Skraup, the Skraup synthesis is a cornerstone of heterocyclic chemistry, providing a direct and powerful method for the synthesis of quinolines.[1][2][3] The archetypal reaction involves heating a primary aromatic amine, such as aniline, with glycerol, concentrated sulfuric acid, and an oxidizing agent to yield the quinoline scaffold.[1][4] This quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds, including the renowned antimalarial drugs quinine and chloroquine, as well as various anti-inflammatory and antitumor agents.[5]

Despite its age, the Skraup synthesis remains a widely used method for constructing the fundamental quinoline ring system from readily available starting materials.[4][5][6] However, the reaction is infamous for its vigorous and highly exothermic nature, which can be violent if not meticulously controlled.[4][7][8][9] This guide, tailored for professionals in research and drug development, delves into the reaction's core mechanism, provides detailed experimental protocols with field-proven insights, and addresses the challenges inherent in its execution, ensuring both safety and success.

Part 1: The Core Reaction Mechanism

The Skraup synthesis is a multi-step process that elegantly transforms simple starting materials into the bicyclic quinoline system. The causality behind the sequence is critical to understanding and controlling the reaction.

The overall mechanism can be broken down into five key stages:

  • Formation of Acrolein: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[10][11][12] This electrophilic intermediate is the key building block for the quinoline's heterocyclic ring.

  • Michael Addition: The primary aromatic amine (aniline) functions as a nucleophile, attacking the β-carbon of acrolein in a 1,4-conjugate addition (Michael addition).[4][6][11]

  • Acid-Catalyzed Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an intramolecular electrophilic aromatic substitution. The aldehyde, activated by the acidic medium, cyclizes onto the electron-rich aniline ring to form a hydroxylated dihydroquinoline intermediate.[4][12]

  • Dehydration: Driven by the acidic conditions, the hydroxylated intermediate readily eliminates a molecule of water to form 1,2-dihydroquinoline.[4][12]

  • Oxidation: The final step is the aromatization of the 1,2-dihydroquinoline. An oxidizing agent, classically nitrobenzene (which is reduced to aniline and can re-enter the reaction), abstracts two hydrogen atoms to yield the stable, aromatic quinoline product.[4][11][12]

Skraup_Mechanism Skraup Synthesis Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄) Aniline Aniline Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Aniline->Michael_Adduct Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Oxidant->Quinoline Acrolein->Michael_Adduct 1,4-Conjugate Addition Cyclized_Intermediate Cyclized Intermediate (Hydroxydihydroquinoline) Michael_Adduct->Cyclized_Intermediate Electrophilic Cyclization (H⁺) Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration (-H₂O) Dihydroquinoline->Quinoline Oxidation

Caption: The multi-step mechanism of the Skraup synthesis.

Part 2: Experimental Protocol and Process Optimization

A self-validating protocol requires not only a precise series of steps but also an understanding of the function of each component and condition. The following is a representative protocol for the synthesis of quinoline from aniline, adapted from the trusted Organic Syntheses collection.[4]

Experimental Workflow

Skraup_Workflow Experimental Workflow for Skraup Synthesis cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Mix Mix Aniline, Glycerol, Nitrobenzene, and Moderator (FeSO₄) in flask. Add_Acid Slowly add conc. H₂SO₄ with constant stirring and cooling. Mix->Add_Acid Heat Gently heat in oil bath to initiate reaction (140-150°C). Exotherm Control exothermic phase. Remove external heat if necessary. Heat->Exotherm Reflux Maintain gentle reflux for 3-4 hours. Exotherm->Reflux Cool Cool reaction mixture to room temperature. Dilute Dilute with water. Cool->Dilute Neutralize Neutralize with conc. NaOH until strongly alkaline. Dilute->Neutralize Steam_Distill Perform steam distillation to isolate crude quinoline. Neutralize->Steam_Distill Separate Separate quinoline layer from aqueous distillate. Dry Dry crude quinoline (e.g., over K₂CO₃). Separate->Dry Final_Distill Purify by vacuum distillation (Collect fraction at 235-237°C). Dry->Final_Distill Product Pure Quinoline Final_Distill->Product

Caption: General experimental workflow for the Skraup synthesis.

Detailed Step-by-Step Methodology: Synthesis of Quinoline

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (276 g, 3.0 moles)

  • Nitrobenzene (49 g, 0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, carefully combine the aniline, glycerol, and nitrobenzene.[4]

  • Acid Addition: While stirring vigorously, slowly and cautiously add the concentrated sulfuric acid. The addition is exothermic and the rate should be controlled to prevent an excessive temperature increase.[6]

  • Moderator Addition: Add the ferrous sulfate heptahydrate to the mixture. This is a critical step; ferrous sulfate acts as a moderator, ensuring a smoother, more controllable reaction by extending the oxidation over a longer period.[4][9]

  • Heating and Reflux: Gently heat the mixture in an oil bath. The reaction will become exothermic and begin to boil.[6] Once the reaction is self-sustaining, the external heat source should be removed. After the initial vigorous phase subsides, maintain the mixture at a gentle reflux for 3-4 hours, keeping the oil bath temperature around 140-150°C.[4][6]

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and then, with external cooling, neutralize it by slowly adding a concentrated solution of sodium hydroxide until it is strongly alkaline.[4][6]

  • Isolation by Steam Distillation: The most effective method for separating the volatile quinoline from the non-volatile tarry byproducts is steam distillation.[13] Unchanged nitrobenzene will distill first. After changing the receiver, continue the steam distillation to collect the quinoline.[6]

  • Purification: Separate the quinoline layer from the aqueous distillate. Dry the crude product over anhydrous potassium carbonate. Final purification is achieved by distillation, collecting the fraction that boils at 235-237°C.[4][6] The typical yield is 84-91%.[4]

Data Presentation: Influence of Reactants on Yield

The yield of the Skraup synthesis is highly dependent on the substituents on the aromatic amine and the choice of oxidizing agent.

Table 1: Reported Yields with Various Substituted Anilines

Substituted Aniline Product Yield (%)
Aniline Quinoline 84-91
m-Nitroaniline 5-Nitroquinoline & 7-Nitroquinoline Mixture
o-Aminophenol 8-Hydroxyquinoline ~100 (with moderator)

Data sourced from Organic Syntheses and other research.[4]

Table 2: Influence of Different Oxidizing Agents

Oxidizing Agent Substrate Product Yield (%) Notes
Nitrobenzene Aniline Quinoline 84-91 Also acts as a solvent.[1][4]
Arsenic Pentoxide 3-Nitro-4-aminoanisole 6-Methoxy-8-nitroquinoline 65-76 Reaction is reported to be less violent.[1][8]
o-Nitrophenol o-Aminophenol 8-Hydroxyquinoline High Reduced to o-aminophenol, which can re-enter the reaction.[7]
Iodine Aniline Quinoline - Used as an alternative oxidant.[4]

Data compiled from multiple sources.[1][4][7][8]

Part 3: Key Variations of the Skraup Synthesis

The fundamental principles of the Skraup synthesis have been adapted over the years, leading to important variations.

The Doebner-von Miller Reaction

The most significant modification is the Doebner-von Miller reaction .[14] This synthesis is mechanistically related but differs in the starting material used to generate the three-carbon chain. Instead of generating acrolein in situ from glycerol, the Doebner-von Miller reaction directly uses an α,β-unsaturated aldehyde or ketone.[10][14][15] This allows for the synthesis of quinolines with substituents on the heterocyclic ring.[10][16] For example, reacting aniline with crotonaldehyde (an α,β-unsaturated aldehyde) yields 2-methylquinoline.

Skraup_vs_DvM Skraup vs. Doebner-von Miller Synthesis cluster_skraup Skraup Synthesis S_Aniline Aniline S_Quinoline Quinoline (Unsubstituted Hetero-Ring) DVM_Aniline Aniline S_Glycerol Glycerol S_Acrolein Acrolein (in situ) S_Glycerol->S_Acrolein DVM_Quinoline Substituted Quinoline (e.g., 2-Methylquinoline) DVM_Unsaturated α,β-Unsaturated Aldehyde/Ketone (e.g., Crotonaldehyde)

Caption: Key difference between Skraup and Doebner-von Miller syntheses.

Part 4: Field-Proven Insights: Navigating Challenges and Ensuring Safety

Trustworthiness through Self-Validation: A protocol is only as good as its reproducibility. The challenges in the Skraup synthesis are well-documented, and overcoming them is key to a successful outcome.

  • Controlling the Exotherm: The reaction's violence is its primary hazard.[4][17] The use of moderators like ferrous sulfate is not merely optional; it is a critical control measure that tames the reaction rate.[4][6][9] Careful, slow addition of sulfuric acid with efficient cooling and constant monitoring of the internal temperature are paramount.[7][8]

  • Minimizing Tar Formation: The harsh, acidic, high-temperature conditions are conducive to the polymerization of acrolein, leading to significant tar formation which complicates purification.[5][13][18] Minimizing reaction time and avoiding excessive temperatures can help mitigate this. The choice of a less aggressive oxidizing agent, like arsenic acid, can also lead to a cleaner reaction.[1]

  • Effective Purification: The workup is a major source of product loss. Steam distillation is the gold standard for separating the volatile quinoline from the non-volatile tar.[13] Unreacted aniline can co-distill with the product; a common purification technique involves treating the acidic distillate with sodium nitrite to convert the residual aniline into a non-volatile diazonium salt, which can then be removed before final basification and distillation.[13]

Safety is Paramount:

  • Fume Hood: The reaction must be conducted in a well-ventilated fume hood at all times.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Reagent Handling: Concentrated sulfuric acid is highly corrosive.[6] Aniline and nitrobenzene are toxic and should be handled with appropriate precautions to avoid inhalation or skin contact.[6]

Conclusion

The Skraup synthesis of quinoline, while demanding, remains an indispensable tool in the arsenal of the organic chemist. Its ability to construct the quinoline ring system from simple, accessible precursors makes it a vital reaction for both academic research and industrial drug development. A thorough understanding of its mechanism, a meticulous approach to the experimental protocol, and a profound respect for its inherent safety challenges are essential for harnessing the full potential of this classic and powerful transformation.

References

  • Clarke, H. T.; Davis, A. W. (1941). "Quinoline". Organic Syntheses, Coll. Vol. 1, p.478. [Link]
  • IIP Series. (2024). "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW". Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Quinoline". Pharmaguideline. [Link]
  • Denmark, S. E.; Venkatraman, S. (2006). "On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis". The Journal of Organic Chemistry. [Link]
  • Unknown. "Preparation and Properties of Quinoline".
  • Wikipedia. "Skraup reaction". Wikipedia. [Link]
  • PubMed. (2006). "On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis".
  • Wang, X. et al. (2007). "Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters". The Journal of Organic Chemistry. [Link]
  • Wikipedia. "Doebner–Miller reaction". Wikipedia. [Link]
  • Illinois Experts. (2006). "On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis". University of Illinois. [Link]
  • NROChemistry. "Skraup Reaction". NROChemistry. [Link]
  • Organic Chemistry. (2021). "Skraup Quinoline Synthesis Mechanism". YouTube. [Link]
  • ResearchGate. (2019). "Reaction mechanism of the Skraup quinoline synthesis".
  • chemeurope.com. "Skraup reaction". chemeurope.com. [Link]
  • Almarzouq, M. H.; Elnagdi, M. H. (2019). "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines".
  • Chemistry Online. (2023). "Skraup quinoline synthesis". Chemistry Online. [Link]
  • ResearchGate. (2022). "The Skraup Synthesis of Quinolines".
  • Ballarotto, M. et al. (2016). "Recent Advances in Metal-Free Quinoline Synthesis".
  • Manske, R. H. F.; Kulka, M. (1953). "The Skraup Synthesis of Quinolines". Organic Reactions. [Link]
  • Organic Syntheses. "6-methoxy-8-nitroquinoline". Organic Syntheses Procedure. [Link]
  • Semantic Scholar. (2011). "The Skraup Synthesis of Quinolines". Semantic Scholar. [Link]
  • Slideshare.
  • Organic Syntheses. "The 12-l. flask is then connected with the steam-distillation apparatus shown in". Organic Syntheses Procedure. [Link]
  • Vive Chemistry. (2012). "Skraup's Synthesis". WordPress.com. [Link]

Sources

A Researcher's Guide to the Solubility and Stability Profiling of 6-Methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unknown

In the landscape of drug discovery and materials science, the quinoxaline scaffold is a recurring motif of significant interest, forming the core of numerous compounds with diverse biological activities. While many quinoxaline derivatives are well-characterized, 6-Methoxyquinoxaline remains a less-explored entity in public literature. This guide is therefore constructed not as a static repository of known data, but as a comprehensive operational framework. It is designed for the research scientist at the bench, providing the foundational principles and detailed methodologies required to empirically determine the aqueous solubility and chemical stability of this compound. By understanding how to generate this critical data, researchers can de-risk medicinal chemistry programs and accelerate the journey from novel compound to viable candidate.

Section 1: Foundational Physicochemical Profile

Before embarking on experimental work, a thorough understanding of the molecule's structure is paramount. This analysis informs our hypotheses about its behavior and guides our choice of experimental conditions.

1.1. Chemical Identity

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₈N₂O

  • Molecular Weight: 160.17 g/mol (Calculated)

1.2. Structural Analysis and Predicted Behavior

The behavior of this compound in solution is dictated by the interplay of its three key structural features:

  • Quinoxaline Core: This bicyclic aromatic system is inherently hydrophobic and planar, suggesting low intrinsic solubility in aqueous media. Its rigidity can contribute to higher crystal lattice energy, which must be overcome for dissolution to occur.

  • Pyrazine Ring Nitrogens: The two nitrogen atoms in the pyrazine ring are key hydrogen bond acceptors. They also introduce basicity to the molecule, suggesting that solubility will be pH-dependent. At acidic pH, protonation of these nitrogens should significantly enhance aqueous solubility.

  • Methoxy Group: As an electron-donating group, the methoxy substituent can influence the electronic properties of the aromatic system. The ether oxygen acts as another hydrogen bond acceptor. However, this ether linkage also represents a potential liability for chemical stability, being susceptible to hydrolysis under harsh acidic or basic conditions.

Section 2: A Practical Guide to Solubility Determination

Solubility is a critical gatekeeper for bioavailability and formulability. We must distinguish between two key types: thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value, essential for biopharmaceutical classification and formulation. Kinetic solubility, often measured in high-throughput screening, reflects the concentration a compound can reach upon addition from a DMSO stock into an aqueous buffer, providing an early flag for potential issues.

2.1. Protocol: Thermodynamic Solubility via the Shake-Flask Method

This gold-standard method determines the equilibrium solubility of a compound in a given solvent system. The causality is simple: by ensuring an excess of solid is present over a sufficient period, we guarantee the solution becomes saturated, representing the true thermodynamic limit.

Methodology:

  • Preparation: Add an excess amount of solid this compound (enough to be visibly present after the experiment) to a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of the desired solvent or buffer (e.g., Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, various organic solvents).

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours to ensure equilibrium is reached. A longer time may be necessary if the compound is a slow-dissolving solid.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 1 hour, permitting the undissolved solid to settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.

  • Sampling & Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical; failure to filter properly is a common source of artificially high solubility values.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of this compound using a pre-validated, stability-indicating HPLC-UV method (see Section 4.1 for method development).

2.2. Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This assay is designed for early-stage discovery, where speed is essential. It measures the point at which the compound precipitates from a DMSO stock solution when diluted into an aqueous buffer, providing a rapid assessment of its kinetic solubility limit.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Assay Preparation: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer in the microplate to create a serial dilution. The final DMSO concentration should be kept below 2% to minimize co-solvent effects.

  • Incubation & Measurement: Mix the plate and incubate at room temperature for 1-2 hours. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Data Presentation: Template for Recording Solubility

All experimentally determined solubility data should be meticulously recorded.

Solvent ClassSolventDielectric Constant (20°C)Experimental Solubility (mg/mL) at 25°C
Aqueous Buffers PBS (pH 7.4)~79Record Data Here
0.1 M HCl (pH 1)~80Record Data Here
Polar Protic Ethanol24.5Record Data Here
Methanol32.7Record Data Here
Polar Aprotic DMSO46.7Record Data Here
Acetonitrile37.5Record Data Here
Nonpolar Toluene2.4Record Data Here

Experimental Workflow: Solubility Determination

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) thermo_start Add Excess Solid to Buffer thermo_equil Equilibrate (24-48h) at Constant Temp thermo_start->thermo_equil thermo_sep Centrifuge / Settle thermo_equil->thermo_sep thermo_filter Filter Supernatant (0.22 µm) thermo_sep->thermo_filter thermo_quant Quantify via HPLC-UV thermo_filter->thermo_quant kinetic_start Prepare 10 mM Stock in DMSO kinetic_add Add Stock to Aqueous Buffer kinetic_start->kinetic_add kinetic_incubate Incubate (1-2h) kinetic_add->kinetic_incubate kinetic_measure Measure Turbidity (Nephelometry) kinetic_incubate->kinetic_measure start This compound (Solid Compound) start->thermo_start start->kinetic_start

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Section 3: A Framework for Stability & Forced Degradation Analysis

Understanding a molecule's intrinsic stability is non-negotiable. Forced degradation, or stress testing, is the process of intentionally exposing a compound to harsh chemical and physical conditions to accelerate its decomposition.[1][2] These studies are mandated by regulatory bodies like the ICH and serve three primary purposes: to identify likely degradation products, to elucidate degradation pathways, and to develop a stability-indicating analytical method capable of resolving the parent compound from any degradants.

3.1. Prerequisite: Development of a Stability-Indicating HPLC Method

A stability-indicating method is the cornerstone of any stability study. Its defining feature is specificity: the ability to produce a clean, well-resolved peak for the intact drug, free from interference from any degradation products, impurities, or excipients.

Starting Point for Method Development:

  • Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (or buffer, e.g., 0.1% formic acid in water). A gradient is chosen initially to ensure elution of both the potentially polar degradants and the more nonpolar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan the UV spectrum of this compound to find its absorbance maximum (λmax). A DAD is invaluable here as it allows for peak purity analysis by comparing spectra across a single peak.

Validation: The method's specificity is confirmed by analyzing the stressed samples from the forced degradation studies. The goal is to demonstrate that the parent peak decreases in area while new peaks (degradants) appear with different retention times.

3.2. Protocol: Forced Degradation Studies

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent) is prepared alongside a control solution (stored at ambient or refrigerated conditions) for comparison. The goal is to achieve 5-20% degradation; if degradation is too rapid or slow, the stress condition (temperature, time, reagent concentration) should be adjusted.

Methodologies:

  • Acid Hydrolysis:

    • Procedure: Add an equal volume of 0.1 M HCl to the compound stock solution. Heat at a controlled temperature (e.g., 60-80°C) for a set period (e.g., 2, 8, 24 hours).[3]

    • Quenching: Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Causality & Predicted Pathway: The acidic conditions are designed to catalyze hydrolysis. The most probable degradation pathway is the acid-catalyzed cleavage of the methoxy ether bond to form 6-hydroxyquinoxaline.

  • Base Hydrolysis:

    • Procedure: Add an equal volume of 0.1 M NaOH to the stock solution. Apply heat as with the acid hydrolysis study.[3]

    • Quenching: Cool and neutralize with an equivalent amount of 0.1 M HCl.

    • Causality & Predicted Pathway: Strong base can also promote hydrolysis of the ether. Additionally, the aromatic ring system may be susceptible to nucleophilic attack under harsh basic conditions.

  • Oxidative Degradation:

    • Procedure: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature for a defined period.

    • Quenching: No quenching is typically required, but the sample should be diluted into the mobile phase for analysis.

    • Causality & Predicted Pathway: Oxidation targets electron-rich centers. N-oxidation of the pyrazine nitrogens to form N-oxides is a highly probable degradation pathway.

  • Thermal Degradation:

    • Procedure: Expose the solid compound to dry heat in a calibrated oven (e.g., 105°C). Additionally, reflux a solution of the compound. Analyze samples at various time points.

    • Causality: This tests the compound's intrinsic stability to heat in both the solid and solution states, which is crucial for determining appropriate manufacturing and storage conditions.

  • Photodegradation:

    • Procedure: Expose a solution of the compound to a controlled light source that provides both UV and visible output (e.g., in a photostability chamber) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

    • Causality & Predicted Pathway: Aromatic systems can absorb UV light, leading to photochemical reactions such as radical formation, cleavage, or polymerization.[3]

Data Presentation: Summary of Forced Degradation

Stress ConditionReagent/ConditionTime (hours)% Degradation of ParentNo. of Degradant PeaksObservations (e.g., color change)
Acid Hydrolysis 0.1 M HCl, 80°C24Record Data HereRecord Data HereRecord Data Here
Base Hydrolysis 0.1 M NaOH, 80°C24Record Data HereRecord Data HereRecord Data Here
Oxidation 3% H₂O₂, RT24Record Data HereRecord Data HereRecord Data Here
Thermal (Solid) 105°C48Record Data HereRecord Data HereRecord Data Here
Photostability ICH Light Box48Record Data HereRecord Data HereRecord Data Here

Experimental Workflow: Forced Degradation Study

G cluster_stress Apply Stress Conditions (in parallel) start Prepare 1 mg/mL This compound Stock Solution acid Acidic (HCl, Heat) start->acid base Basic (NaOH, Heat) start->base oxid Oxidative (H₂O₂) start->oxid therm Thermal (Dry Heat/Reflux) start->therm photo Photolytic (UV/Vis Light) start->photo quench Neutralize / Quench (as needed) acid->quench base->quench oxid->quench therm->quench photo->quench analyze Analyze All Samples & Controls via Stability- Indicating HPLC-DAD quench->analyze report Identify Degradation Pathways & Validate Analytical Method analyze->report

Caption: Workflow for a comprehensive forced degradation study.

Section 4: Application of Findings in Drug Development

The data generated through these protocols are not merely academic. They are actionable intelligence that directly impacts the trajectory of a development program.

  • Low Aqueous Solubility: If thermodynamic solubility is poor (<10 µg/mL), this may trigger investigations into salt forms (if the molecule's pKa is suitable), amorphous solid dispersions, or lipid-based formulations to improve bioavailability.

  • pH-Dependent Solubility: A significant increase in solubility at acidic pH is a positive indicator for oral absorption in the stomach.

  • Stability Liabilities: Identification of a specific degradation pathway, such as hydrolysis of the methoxy group, allows chemists to design more stable analogues. For formulation scientists, it dictates the necessary protective measures, such as controlling the pH of a liquid formulation, using antioxidant excipients, or implementing light-protective packaging. This data is fundamental to setting storage conditions and establishing a product's shelf-life.

Conclusion

The journey of a novel compound like this compound through the research and development pipeline is fraught with challenges. A thorough and early characterization of its fundamental physicochemical properties—namely solubility and stability—is one of the most effective strategies for mitigating risk. While public data may be scarce, the principles of physical organic chemistry and the established methodologies of pharmaceutical science provide a clear and reliable path forward. This guide equips the researcher with the necessary protocols and intellectual framework to generate high-quality, decision-driving data, transforming an unknown entity into a well-understood chemical asset.

References

  • PubChem (2025). 6-Methoxyquinoline. National Center for Biotechnology Information.
  • Scholar - Universidade de Lisboa (2018). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment.
  • MedCrave online (2016). Forced Degradation Studies.
  • SciSpace (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • ResearchGate (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

Sources

The Natural Occurrence of Quinoxaline Compounds: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. While synthetic quinoxaline chemistry is a well-established field, the exploration of their natural sources is a less-trodden yet promising path for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural occurrence of quinoxaline compounds, with a focus on their isolation from microbial, marine, and plant sources. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering in-depth insights into the diversity, biosynthesis, and methodologies for the study of these rare but potent natural products.

Section 1: Quinoxaline Scaffolds in Nature: An Overview

Rarity and Significance

The quinoxaline core is a relatively uncommon motif in the vast panorama of natural products, especially when compared to other nitrogen-containing heterocycles like indoles or quinolines.[1][2] However, the limited number of naturally occurring quinoxaline derivatives belies their significant biological potential. Those that have been isolated often exhibit potent and diverse bioactivities, making them highly attractive templates for drug design and development. Their rarity also presents a compelling challenge and a unique opportunity for natural product chemists in the quest for novel molecular architectures.

Major Classes of Naturally Occurring Quinoxalines

The known naturally occurring quinoxaline compounds can be broadly categorized into several structural classes:

  • Quinoxaline Antibiotics: This class is predominantly represented by cyclic depsipeptides, such as echinomycin and triostin A, which feature two quinoxaline-2-carboxylic acid chromophores.

  • Pyrrolo[1,2-a]quinoxalines: These tricyclic structures have been isolated from marine microorganisms and exhibit interesting biological activities.

  • Simple Substituted Quinoxalines: This category includes quinoxalines with various substitutions on the core ring system, which have been found in both microbial and plant sources.

Section 2: Quinoxalines from Microbial Sources: A Rich Reservoir

Microorganisms, particularly bacteria of the genus Streptomyces and Bacillus, are the most prolific producers of naturally occurring quinoxaline derivatives discovered to date.

Quinoxaline Antibiotics from Streptomyces

Echinomycin and Triostin A are iconic members of the quinoxaline antibiotics, characterized by a cyclic octadepsipeptide scaffold cross-linked by a disulfide or thioacetal bridge and bearing two quinoxaline-2-carboxylic acid moieties.[3]

  • Source Organisms: Echinomycin is primarily isolated from Streptomyces echinatus, while Triostin A is produced by Streptomyces aureus.[3]

  • Biological Activity: Both compounds are potent antitumor and antibacterial agents. Their mechanism of action involves bifunctional intercalation into DNA, where the two quinoxaline rings insert into the DNA double helix at CpG steps.

Experimental Protocol: Isolation of Echinomycin from Streptomyces echinatus

  • Fermentation: Inoculate a suitable production medium (e.g., soybean meal-mannitol broth) with a spore suspension of Streptomyces echinatus. Incubate the culture for 5-7 days at 28°C with shaking.

  • Extraction: After incubation, harvest the mycelium by centrifugation or filtration. Extract the mycelial cake with an organic solvent such as acetone or methanol. Concentrate the solvent extract in vacuo.

  • Solvent Partitioning: Partition the concentrated extract between ethyl acetate and water. The active compounds will preferentially move into the organic phase.

  • Chromatography: Subject the dried ethyl acetate extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Purification: Further purify the fractions containing echinomycin using preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column.

  • Crystallization: Crystallize the purified echinomycin from a suitable solvent system, such as methanol-water, to obtain the pure compound.

  • Structure Elucidation: Confirm the identity and purity of echinomycin using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis a Inoculation of Streptomyces echinatus b Incubation (5-7 days, 28°C) a->b c Mycelium Harvest b->c Harvest d Organic Solvent Extraction (Acetone/Methanol) c->d e Solvent Partitioning (Ethyl Acetate/Water) d->e f Silica Gel Column Chromatography e->f Crude Extract g Preparative HPLC f->g h Crystallization g->h i Structure Elucidation (NMR, HRMS) h->i h->i Pure Echinomycin

Caption: Workflow for the isolation of Echinomycin.

Other Microbial Quinoxalines

Hunanamycin A is a unique antibiotic isolated from a marine-derived strain of Bacillus hunanensis.[3][4][5][6]

  • Structure and Biological Activity: It possesses a novel pyrido[1,2,3-de]quinoxaline-2,3-dione core and is structurally related to a degradation product of riboflavin.[4] Hunanamycin A exhibits antibacterial activity, notably against Salmonella enterica.[3][6]

Lumiphenazines are another class of quinoxaline-related compounds with a phenazine core structure, which can be considered a dibenzo-annulated quinoxaline. They have been isolated from Streptomyces species and demonstrate anticancer activity.[3]

Biosynthesis of Quinoxaline Antibiotics in Streptomyces

The biosynthesis of the quinoxaline moiety in antibiotics like echinomycin and triostin A originates from the shikimate pathway, with L-tryptophan serving as the key precursor.

The formation of the quinoxaline-2-carboxylic acid chromophore is a complex process involving several enzymatic steps. It is initiated by the modification of the indole ring of tryptophan. While the complete pathway is not fully elucidated, it is understood to involve oxidative cleavage of the indole ring and subsequent cyclization to form the quinoxaline nucleus.

G tryptophan L-Tryptophan intermediates Multiple Enzymatic Steps tryptophan->intermediates Indole ring modification & oxidative cleavage qca Quinoxaline-2- carboxylic acid intermediates->qca Cyclization

Caption: Simplified biosynthesis of the quinoxaline chromophore.

Section 3: Marine Ecosystems: A Frontier for Quinoxaline Discovery

The marine environment, with its vast biodiversity, is an emerging source of novel natural products, including a few rare quinoxaline derivatives.

Pyrrolo[1,2-a]quinoxalines from Marine Bacteria

Marinoquinoline A is a pyrrolo[1,2-a]quinoxaline alkaloid that was isolated from the marine gliding bacterium Rapidithrix thailandica.[7]

  • Biological Activity: This compound has shown modest cytotoxicity against several cancer cell lines and also exhibits inhibitory activity against acetylcholinesterase, suggesting its potential as a lead for the development of therapeutics for Alzheimer's disease.[7]

Experimental Protocol: Isolation of Marinoquinoline A from Rapidithrix thailandica

  • Cultivation: Grow Rapidithrix thailandica in a suitable marine broth medium under aerobic conditions.

  • Extraction: After an appropriate incubation period, extract the whole culture broth with ethyl acetate.

  • Fractionation: Concentrate the ethyl acetate extract and fractionate it using vacuum liquid chromatography on silica gel.

  • Purification: Purify the fractions containing Marinoquinoline A by repeated preparative HPLC on C18 and phenyl-hexyl columns.

  • Structure Elucidation: Determine the planar structure and relative stereochemistry of Marinoquinoline A using 1D and 2D NMR spectroscopy and HRMS. The absolute configuration can be determined by total synthesis or chiral derivatization methods.

G cluster_cultivation Cultivation cluster_extraction Extraction & Fractionation cluster_purification Purification & Analysis a Cultivation of Rapidithrix thailandica b Ethyl Acetate Extraction a->b Extraction c Vacuum Liquid Chromatography b->c d Preparative HPLC (C18, Phenyl-hexyl) c->d Fractionation e Structure Elucidation (NMR, HRMS) d->e d->e Pure Marinoquinoline A

Caption: Isolation workflow for Marinoquinoline A.

Section 4: The Plant Kingdom: An Emerging Source of Quinoxalines

The occurrence of quinoxaline alkaloids in higher plants is exceedingly rare. While the broader class of quinoline alkaloids is well-represented in the plant kingdom, true quinoxalines have been identified in only a few instances.[1][8]

Quinoxaline Alkaloids from Higher Plants

One of the few examples of a quinoxaline derivative reported from a plant source is Baimantuoluoamide B, which has been cited as being isolated from Datura metel L.[3] However, the primary alkaloids found in Datura metel are tropane alkaloids, and the presence of quinoxalines is not widely documented, highlighting the need for further verification and exploration in this area.[2][8][9][10][11]

Challenges and Future Directions in Phytochemical Screening for Quinoxalines

The low abundance and limited distribution of quinoxalines in plants present significant challenges for their discovery through traditional phytochemical screening methods. Advanced analytical techniques, such as LC-MS/MS-based metabolomics, coupled with targeted database searching, may facilitate the identification of these rare compounds in complex plant extracts.

Section 5: Methodologies for Isolation and Structure Elucidation

The successful study of naturally occurring quinoxaline compounds relies on a combination of modern separation and spectroscopic techniques.

Extraction and Chromatographic Techniques
  • Extraction: The choice of extraction solvent is critical and is typically guided by the polarity of the target compounds. A series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is often used for sequential extraction.

  • Chromatography: A multi-step chromatographic approach is usually necessary for the isolation of pure compounds. This includes:

    • Column Chromatography: Often used for initial fractionation of the crude extract (e.g., silica gel, Sephadex).

    • High-Performance Liquid Chromatography (HPLC): Essential for the final purification of compounds, employing various stationary phases (e.g., C18, phenyl-hexyl) and detection methods (e.g., UV, MS).

Spectroscopic and Spectrometric Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for elucidating the planar structure and stereochemistry of novel quinoxaline natural products.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of a molecule.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Compound Name Natural Source Class Key Biological Activity
Echinomycin Streptomyces echinatusQuinoxaline AntibioticAntitumor, Antibacterial
Triostin A Streptomyces aureusQuinoxaline AntibioticAntitumor, Antibacterial
Hunanamycin A Bacillus hunanensis (marine-derived)Pyrido[1,2,3-de]quinoxalineAntibacterial
Marinoquinoline A Rapidithrix thailandica (marine)Pyrrolo[1,2-a]quinoxalineCytotoxic, AChE inhibitor
Lumiphenazines Streptomyces sp.PhenazineAnticancer

Section 6: Conclusion and Future Perspectives

The natural world, though yielding them infrequently, offers structurally diverse and biologically potent quinoxaline compounds. Microbial sources, particularly Streptomyces and marine bacteria, have so far proven to be the most promising reservoirs for these valuable molecules. The potent bioactivities of the known natural quinoxalines underscore their potential as lead compounds for the development of new drugs, particularly in the areas of oncology and infectious diseases.

Future research in this field will likely benefit from the integration of modern '-omics' technologies. Genomic and transcriptomic analysis of producing organisms can help to identify and characterize the biosynthetic gene clusters responsible for quinoxaline production, paving the way for synthetic biology approaches to generate novel analogues. Furthermore, advanced metabolomic profiling of diverse environmental samples may accelerate the discovery of new, naturally occurring quinoxaline scaffolds. The continued exploration of underexplored ecological niches, combined with sophisticated analytical and genetic tools, promises to unveil more of these rare and valuable natural products.

References

  • Hu, Y., Wang, K., & MacMillan, J. B. (2013). Hunanamycin A, an antibiotic from a marine-derived Bacillus hunanensis. Organic letters, 15(2), 390–393.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2022). PubMed Central.
  • Hunanamycin A, an Antibiotic from a Marine-Derived Bacillus hunanensis. (2013). American Chemical Society.
  • Hunanamycin A, an antibiotic from a marine-derived Bacillus hunanensis. (2013). SciSpace.
  • Hunanamycin A, an Antibiotic from a Marine-Derived Bacillus hunanensis | Request PDF. (2025).
  • Baimantuoluosides D-G, four new withanolide glucosides from the flower of D
  • Total synthesis of marinoquinoline A | Download Scientific Diagram. (n.d.).
  • Total synthesis of marinoquinoline A: A potential treatment for Alzheimer's disease | Request PDF. (n.d.).
  • Efficient Synthesis of Marinoquinoline A Unveiled by Researchers | Science Featured Series. (2024).
  • Crafting mono- and novel bis-methylated pyrroloquinoxaline derivatives from a shared precursor and its application in the total synthesis of marinoquinoline A. (2023). RSC Publishing.
  • Crafting mono- and novel bis-methylated pyrroloquinoxaline derivatives from a shared precursor and its application in the total synthesis of marinoquinoline A. (2023). NIH.
  • Plants that have Quinoline Alkaloid and their Biological Activity. (n.d.). Longdom Publishing.
  • Isolation, characterization and antibacterial activity of alkaloid from D
  • Isolation, characterization and antibacterial activity of alkaloid from Datura metel Linn leaves. (n.d.). Semantic Scholar.
  • Isolation, characterization and antibacterial activity of alkaloid from Datura metel Linn leaves. (2025).
  • Chemical constituents from the flower of D

Sources

Quinoxaline Derivatives: A Comprehensive Technical Guide to Their Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold, a privileged heterocyclic motif composed of a fused benzene and pyrazine ring, has emerged as a cornerstone in medicinal chemistry.[1][2] Its inherent structural features allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth exploration of quinoxaline derivatives in drug discovery, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of this remarkable class of compounds, supported by experimental protocols and data-driven insights.

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound that has garnered significant attention in the pharmaceutical industry.[2][5] Its structure is bioisosteric to other important heterocycles like quinoline and naphthalene, which contributes to its ability to modulate various biological processes.[1][6] The versatility of the quinoxaline ring system allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activities.[7][8] This has led to the development of quinoxaline derivatives with a wide array of therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][9][10][11]

Synthetic Strategies for Quinoxaline Derivatives: From Classical to Modern Approaches

The synthesis of the quinoxaline core is a well-established area of organic chemistry, with both classical and modern methods available to medicinal chemists.

Classical Synthesis: The Condensation Reaction

The most traditional and widely used method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][12] This robust reaction is versatile and can accommodate a wide range of substituents on both reactants, leading to a diverse library of quinoxaline analogs.

Experimental Protocol: General Synthesis of Quinoxaline Derivatives via Condensation

  • Reactant Preparation: Dissolve equimolar amounts of the substituted o-phenylenediamine and the 1,2-dicarbonyl compound (e.g., glyoxal, α-keto acids) in a suitable solvent, such as ethanol or acetic acid.

  • Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and purify by recrystallization or column chromatography to yield the desired quinoxaline derivative.

Modern Synthetic Methodologies

In recent years, more efficient and environmentally friendly methods for quinoxaline synthesis have been developed.[2][9] These include:

  • Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields.[2][13]

  • Catalytic methods: Various catalysts, including metal-based and organic catalysts, have been employed to facilitate the synthesis under milder conditions.[4]

  • One-pot reactions: These strategies involve multiple reaction steps in a single vessel, improving efficiency and reducing waste.[1]

G General Synthetic Pathway for Quinoxaline Derivatives cluster_reactants Reactants cluster_methods Synthetic Methods o-phenylenediamine o-phenylenediamine Classical Condensation Classical Condensation o-phenylenediamine->Classical Condensation 1,2-dicarbonyl 1,2-dicarbonyl 1,2-dicarbonyl->Classical Condensation Quinoxaline Derivative Quinoxaline Derivative Classical Condensation->Quinoxaline Derivative High Yield Microwave-assisted Microwave-assisted Microwave-assisted->Quinoxaline Derivative Rapid, Efficient Catalytic Synthesis Catalytic Synthesis Catalytic Synthesis->Quinoxaline Derivative Mild Conditions

Caption: General synthetic approaches to quinoxaline derivatives.

Therapeutic Applications of Quinoxaline Derivatives

The diverse biological activities of quinoxaline derivatives have positioned them as promising candidates for the treatment of a wide range of diseases.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[3][14] Many of these compounds function as inhibitors of protein kinases, which are crucial for cell signaling pathways involved in cancer cell proliferation and survival.[15][16]

Mechanism of Action: Kinase Inhibition

A number of quinoxaline-based compounds have been identified as potent inhibitors of receptor tyrosine kinases such as VEGFR, EGFR, and c-Met.[15][16] By competing with ATP for the binding site on these kinases, they block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[16]

G Mechanism of Action: Quinoxaline Derivatives as Kinase Inhibitors Quinoxaline Derivative Quinoxaline Derivative Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Quinoxaline Derivative->Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Inhibits Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (e.g., VEGFR, EGFR)->Downstream Signaling Activates ATP ATP ATP->Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Binds Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Caption: Key areas for substitution on the quinoxaline scaffold to modulate biological activity.

Conclusion and Future Perspectives

Quinoxaline derivatives represent a versatile and highly promising class of compounds in drug discovery. Their synthetic accessibility and broad spectrum of biological activities have established them as a privileged scaffold in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives through rational drug design, leveraging a deeper understanding of their mechanisms of action and structure-activity relationships. The continued exploration of the vast chemical space offered by the quinoxaline nucleus holds great promise for the discovery of novel therapeutics to address unmet medical needs.

References

Sources

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of 6-Methoxyquinoxaline Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This framework is a cornerstone in the development of therapeutic agents due to its versatile biological activities.[3] Quinoxaline derivatives have demonstrated significant potential as anticancer agents, exerting their effects through diverse mechanisms of action, including the inhibition of critical cellular targets like protein kinases (e.g., VEGFR, EGFR), topoisomerase enzymes, and the induction of apoptosis.[4][5][6]

The strategic placement of substituents on the quinoxaline ring is paramount for modulating pharmacological activity. The 6-methoxy group, in particular, has been identified as a key feature in several potent anticancer compounds, where its electron-donating nature can significantly influence molecular interactions and biological response.[3] This guide provides a comprehensive overview of the synthesis of 6-methoxyquinoxaline derivatives, detailing robust protocols for their preparation and subsequent evaluation as potential anticancer therapeutics. It is designed for researchers, medicinal chemists, and drug development professionals in the field of oncology.

Part 1: Synthetic Methodologies and Protocols

The cornerstone of quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3] To generate the target this compound core, the key starting material is 4-methoxy-o-phenylenediamine. The following section details a representative multi-step synthetic workflow.

Visualized Synthetic Workflow

G cluster_0 Step 1: Quinoxaline Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution (Derivatization) A 4-Methoxy-o-phenylenediamine C 6-Methoxy-3-phenylquinoxalin-2(1H)-one (I) A->C n-Butanol, Reflux B Ethyl 2-oxo-2-phenylacetate B->C D Compound (I) E 2-Chloro-6-methoxy-3-phenylquinoxaline (II) D->E POCl3, Reflux F Compound (II) H Final this compound Derivative (III) F->H n-Butanol, HCl, Reflux G Aromatic Amine (e.g., p-phenylenediamine) G->H

Caption: General synthetic scheme for this compound derivatives.

Protocol 1: Synthesis of 6-Methoxy-3-phenylquinoxalin-2(1H)-one (Intermediate I)

This protocol describes the foundational condensation reaction to form the quinoxalinone ring system. The use of an α-ketoester allows for the direct formation of a quinoxalinone, which is a versatile intermediate for further derivatization.

Materials:

  • 4-Methoxy-o-phenylenediamine

  • Ethyl 2-oxo-2-phenylacetate (or similar α-ketoester)

  • n-Butanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a 100 mL round-bottom flask, add 4-methoxy-o-phenylenediamine (1.38 g, 10 mmol) and n-butanol (30 mL).

  • Stir the mixture at room temperature until the diamine is fully dissolved.

  • Add ethyl 2-oxo-2-phenylacetate (1.92 g, 10 mmol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with continuous stirring.

  • Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 15 mL) to remove residual starting materials.

  • Dry the product under vacuum to yield 6-methoxy-3-phenylquinoxalin-2(1H)-one as a solid.

  • Characterization: The structure of the product should be confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, HRMS).[7]

Causality Insight: The condensation is driven by the nucleophilic attack of the amino groups of the diamine on the electrophilic carbonyl carbons of the α-ketoester, followed by cyclization and dehydration. n-Butanol is an effective solvent as its high boiling point allows the reaction to proceed at an adequate rate.

Protocol 2: Synthesis of 2-Chloro-6-methoxy-3-phenylquinoxaline (Intermediate II)

The hydroxyl group of the quinoxalinone is converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • 6-Methoxy-3-phenylquinoxalin-2(1H)-one (Intermediate I)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Ice bath

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Place 6-methoxy-3-phenylquinoxalin-2(1H)-one (2.52 g, 10 mmol) in a 50 mL round-bottom flask.

  • Carefully add phosphorus oxychloride (10 mL) to the flask in an ice bath to control the initial exothermic reaction.

  • Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 105°C).

  • Maintain reflux for 2-3 hours.[4] The solution should become clear.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice (approx. 100 g) in a beaker with stirring. A precipitate will form.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Characterization: Confirm the structure of 2-chloro-6-methoxy-3-phenylquinoxaline via spectroscopic analysis.

Protocol 3: Synthesis of N-substituted-6-methoxy-3-phenylquinoxalin-2-amine (Final Derivative III)

This final step involves the nucleophilic substitution of the chloro group with a desired amine, introducing diversity to the final molecule. Amine-substituted quinoxalines are a well-established class of anticancer agents.[8]

Materials:

  • 2-Chloro-6-methoxy-3-phenylquinoxaline (Intermediate II)

  • Desired aromatic or aliphatic amine (e.g., p-phenylenediamine)

  • n-Butanol

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, suspend 2-chloro-6-methoxy-3-phenylquinoxaline (2.70 g, 10 mmol) in n-butanol (40 mL).

  • Add the selected amine (e.g., p-phenylenediamine, 1.08 g, 10 mmol) to the suspension.

  • Add a catalytic amount of concentrated HCl (2-3 drops).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold n-butanol and then with diethyl ether.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water mixture).

  • Characterization: Confirm the final structure via ¹H-NMR, ¹³C-NMR, and HRMS.

Part 2: Protocols for Anticancer Evaluation

Once synthesized and purified, the novel this compound derivatives must be evaluated for their biological activity. The following protocols outline standard in vitro assays for determining cytotoxicity and investigating the mechanism of action.

Protocol 4: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HCT116 colon, A549 lung)[4][7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoxaline derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium. Add these dilutions to the wells, ensuring a final DMSO concentration of <0.5%. Include untreated control wells and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.[9]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation: Synthetic Yields and Cytotoxicity
Compound IDR-Group (at C2)Yield (%)IC₅₀ (µM) vs. HCT116[4]IC₅₀ (µM) vs. MCF-7[3]
III-a -NH-(p-aminophenyl)654.45.3
III-b -NH-(p-chlorophenyl)722.59.0
Doxorubicin (Reference Drug)N/A~0.5~0.8

Note: IC₅₀ values are representative examples based on published data for similar structures and should be determined experimentally.

Protocol 5: Apoptosis Assessment by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.[5][9]

Materials:

  • Cancer cells treated with the test compound (at its IC₅₀ concentration)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the quinoxaline derivative for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V/PI negative, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are positive for both stains.

Visualized Mechanism of Action: Topoisomerase II Inhibition

Many quinoxaline derivatives exert their anticancer effects by inhibiting Topoisomerase II, leading to DNA damage and apoptosis.[1][5]

G A This compound Derivative B Topoisomerase II (Topo II) A->B Binds to & Inhibits C Topo II-DNA Cleavable Complex (Stabilized) B->C D DNA Replication Fork Collision C->D E DNA Double-Strand Breaks D->E F Activation of p53 E->F G Upregulation of Pro-apoptotic Proteins (e.g., Caspase-3) F->G H Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) F->H I Apoptosis G->I H->I (inhibition removed)

Caption: Pathway of apoptosis induction via Topoisomerase II inhibition.

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is highly dependent on their substitution patterns. Based on existing literature, several key SAR trends can be summarized:

  • The Quinoxaline Core: The fused ring system is essential for binding to many biological targets, acting as a scaffold to position key functional groups.[2]

  • The 6-Methoxy Group: Electron-releasing groups like methoxy (-OCH₃) at the R1, R2, and R3 positions of the benzo-ring are often essential for potent activity in certain series of quinoxaline derivatives.[3]

  • Substituents at C2 and C3: The nature of the group at the C2 position is critical. An NH-CO linker at this position can increase activity, while aliphatic linkers may decrease it.[3] The introduction of various substituted amine or phenoxy groups at C2 can modulate potency and selectivity against different cancer cell lines.[8]

  • Substituents on Appended Rings: For derivatives with an appended phenyl ring (like compound III), the substitution pattern on this ring is crucial. Small electron-withdrawing groups, such as chloro, can improve activity.[4]

These insights underscore the importance of systematic derivatization and biological testing to optimize the anticancer properties of the this compound scaffold.

References

  • A Comparative Analysis of Quinoxaline-Based Anticancer Agents. (2025). Benchchem.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PubMed Central.
  • A Comparative Guide to Quinoxalinone Derivatives in Anticancer Applic
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.).
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (n.d.). Taylor & Francis Online.
  • Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A System
  • Synthesis and in vitro antitumor activity of new quinoxaline derivatives. (2009). European Journal of Medicinal Chemistry.
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (n.d.). RSC Publishing.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). PubMed Central.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. (2023). PubMed.

Sources

Application Note: Leveraging 6-Methoxyquinoxaline for the Strategic Synthesis of Potent P-glycoprotein Inhibitors to Combat Multidrug Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

P-glycoprotein (P-gp) mediated multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. The overexpression of this ATP-dependent efflux pump in cancer cells results in the active removal of a broad spectrum of anticancer drugs, diminishing their intracellular concentration and therapeutic efficacy. A promising strategy to counteract MDR is the co-administration of P-gp inhibitors with conventional chemotherapy. This application note provides a comprehensive guide to the synthesis of P-glycoprotein inhibitors using 6-methoxyquinoxaline as a versatile chemical scaffold. We will delve into the rationale behind the selection of this core structure, provide a detailed, field-proven synthetic protocol, and outline the subsequent biological evaluation to ascertain inhibitory potency. This guide is designed to equip researchers with the necessary knowledge to design and develop novel P-gp inhibitors, ultimately contributing to the advancement of more effective cancer therapies.

Introduction: The Challenge of P-gp Mediated Multidrug Resistance

P-glycoprotein, also known as multidrug resistance protein 1 (MDR1), is a member of the ATP-binding cassette (ABC) transporter superfamily.[1] Its primary physiological role is to protect cells from xenobiotics by acting as a broad-spectrum efflux pump.[2] However, in the context of oncology, the overexpression of P-gp in tumor cells is a major contributor to the failure of chemotherapy.[2] By actively transporting a wide range of structurally diverse anticancer drugs out of the cell, P-gp lowers their intracellular concentration to sub-lethal levels, rendering the cancer cells resistant to treatment.

The development of P-gp inhibitors is a critical area of research aimed at overcoming MDR. These inhibitors can act through various mechanisms, including competitive or non-competitive binding to the drug-binding site, interference with ATP hydrolysis, or modulation of the cell membrane's lipid integrity.[1] The co-administration of a P-gp inhibitor with a chemotherapeutic agent can restore the latter's efficacy in resistant cancer cells.

The this compound Scaffold: A Privileged Structure for P-gp Inhibition

Quinoxaline and its derivatives have emerged as a promising class of P-gp inhibitors.[3][4] The this compound scaffold, in particular, offers several advantages for the design of potent P-gp inhibitors:

  • Structural Rigidity and Aromaticity: The fused bicyclic system provides a rigid framework that can be tailored to fit into the drug-binding pocket of P-gp. The aromatic nature of the quinoxaline core allows for favorable π-π stacking interactions with aromatic amino acid residues within the binding site.

  • Hydrogen Bonding Capabilities: The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, forming crucial interactions with the protein.

  • The Role of the Methoxy Group: The methoxy group at the 6-position is a key feature. Methoxy groups have been shown to be important for the activity of several P-gp inhibitors.[5] They can enhance binding affinity through hydrogen bonding and hydrophobic interactions, and also positively influence the pharmacokinetic properties of the molecule.

  • Synthetic Tractability: The quinoxaline ring system is readily synthesized and can be functionalized at various positions, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Mechanism of P-gp Inhibition by Quinoxaline Derivatives

Quinoxaline-based inhibitors are thought to primarily act by interfering with the ATP-dependent efflux mechanism of P-gp. This can occur through:

  • Direct Competition: The inhibitor binds to the same drug-binding site as the chemotherapeutic agent, thereby competitively blocking the substrate from being transported.

  • Allosteric Modulation: The inhibitor binds to a site distinct from the drug-binding pocket, inducing a conformational change in P-gp that reduces its transport efficiency.

  • Interference with ATP Hydrolysis: Some quinoxaline derivatives have been shown to modulate the ATPase activity of P-gp, which is essential for the energy-requiring process of drug efflux.[6]

Below is a diagram illustrating the general mechanism of P-gp mediated drug efflux and its inhibition.

Pgp_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Hydrolysis Drug_in Chemotherapeutic Drug Drug_in->Pgp Binding ATP ATP ATP->Pgp Inhibitor This compound Inhibitor Inhibitor->Pgp Inhibition

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

Synthesis Protocol: A Representative this compound-Based P-gp Inhibitor

This section provides a detailed protocol for the synthesis of a representative P-gp inhibitor based on the this compound scaffold. The synthesis is a multi-step process that involves the formation of the quinoxaline core followed by functionalization to introduce moieties known to enhance P-gp inhibitory activity.

Overall Synthetic Scheme

The general synthetic strategy involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring, followed by further modifications.

Synthesis_Workflow A Starting Material: 4-Methoxy-1,2-phenylenediamine C Step 1: Condensation Reaction (Formation of Quinoxaline Core) A->C B Reagent: Substituted 1,2-Dicarbonyl (e.g., Benzil derivative) B->C D Intermediate: Substituted this compound C->D E Step 2: Further Functionalization (e.g., Suzuki Coupling, Nucleophilic Substitution) D->E F Final Product: This compound-based P-gp Inhibitor E->F

Caption: General workflow for the synthesis of a this compound P-gp inhibitor.

Experimental Protocol

Step 1: Synthesis of 2,3-diphenyl-6-methoxyquinoxaline

This step details the formation of the quinoxaline core through the condensation of 4-methoxy-1,2-phenylenediamine with benzil.

  • Materials and Reagents:

    • 4-Methoxy-1,2-phenylenediamine (1.0 eq)

    • Benzil (1.0 eq)

    • Ethanol (or Glacial Acetic Acid)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • To a round-bottom flask, add 4-methoxy-1,2-phenylenediamine (1.0 eq) and benzil (1.0 eq).

    • Add ethanol to dissolve the reactants. The volume should be sufficient to create a stirrable slurry.

    • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Cool the flask further in an ice bath to promote crystallization of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain 2,3-diphenyl-6-methoxyquinoxaline.

  • Characterization:

    • The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Step 2: Further Functionalization (Example: Suzuki Coupling)

To enhance the P-gp inhibitory activity, the 2,3-diphenyl-6-methoxyquinoxaline can be further functionalized. For instance, if a bromo-substituted benzil was used in Step 1, a Suzuki coupling reaction can be performed to introduce additional aryl groups.

  • Materials and Reagents:

    • Bromo-substituted 2,3-diphenyl-6-methoxyquinoxaline (from a modified Step 1) (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

    • Solvent (e.g., Toluene/Ethanol/Water mixture)

    • Schlenk flask and inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add the bromo-substituted quinoxaline, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final P-gp inhibitor.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Assess purity by HPLC.

Biological Evaluation: Assessing P-gp Inhibitory Activity

The most common and reliable method to evaluate the P-gp inhibitory activity of newly synthesized compounds is the rhodamine 123 efflux assay.[7] Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, it is actively pumped out, leading to low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, resulting in the accumulation of rhodamine 123 inside the cells and a corresponding increase in fluorescence.

Workflow for Rhodamine 123 Efflux Assay

Rhodamine_Assay_Workflow A Seed P-gp overexpressing cells (e.g., MCF7/ADR) in a 96-well plate B Incubate for 24h to allow attachment A->B C Pre-incubate cells with test compound (this compound derivative) and controls (Verapamil, vehicle) B->C D Add Rhodamine 123 (P-gp substrate) C->D E Incubate to allow for substrate uptake and efflux D->E F Wash cells to remove extracellular Rhodamine 123 E->F G Measure intracellular fluorescence (Plate Reader or Flow Cytometry) F->G H Analyze data to determine IC₅₀ values G->H

Caption: Experimental workflow for the Rhodamine 123 efflux assay.

Detailed Protocol for Rhodamine 123 Efflux Assay
  • Materials and Reagents:

    • P-gp overexpressing cell line (e.g., MCF7/ADR, K562/ADR) and a parental sensitive cell line (e.g., MCF7, K562).[7]

    • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

    • Rhodamine 123 stock solution.

    • Test compound (this compound derivative) stock solution in DMSO.

    • Positive control P-gp inhibitor (e.g., Verapamil).[8]

    • Phosphate-buffered saline (PBS).

    • 96-well black, clear-bottom cell culture plates.

    • Fluorescence plate reader or flow cytometer.

  • Procedure:

    • Seed the P-gp overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • The next day, remove the culture medium and wash the cells with PBS.

    • Add serum-free medium containing various concentrations of the test compound, positive control (Verapamil), and a vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate at 37°C for 30-60 minutes.

    • Add rhodamine 123 to each well to a final concentration of 1-5 µM.

    • Incubate the plate at 37°C for 60-90 minutes, protected from light.

    • Aspirate the loading solution and wash the cells twice with ice-cold PBS to stop the efflux.

    • Add fresh PBS or a lysis buffer to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.

  • Data Analysis:

    • The fluorescence intensity is proportional to the intracellular accumulation of rhodamine 123.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation

The results of the P-gp inhibition assay can be summarized in a table for easy comparison of the synthesized compounds with a known inhibitor.

CompoundIC₅₀ (µM) for P-gp InhibitionReversal Fold (RF) of Chemotherapeutic Agent
This compound Derivative 1 Example ValueExample Value
This compound Derivative 2 Example ValueExample Value
Verapamil (Positive Control) Example ValueExample Value

Note: The Reversal Fold (RF) is a measure of how effectively the inhibitor sensitizes resistant cells to a chemotherapeutic agent and is typically determined in a separate cytotoxicity assay.

Conclusion and Future Perspectives

This application note has outlined a comprehensive strategy for the synthesis and evaluation of P-glycoprotein inhibitors based on the this compound scaffold. The provided protocols are robust and can be adapted for the development of a wide range of quinoxaline derivatives. The inherent synthetic accessibility of the this compound core, combined with its favorable electronic and structural properties, makes it an excellent starting point for the discovery of novel and potent P-gp inhibitors.

Future work in this area should focus on expanding the chemical diversity of the synthesized library and performing detailed structure-activity relationship studies to optimize the inhibitory potency and pharmacokinetic profile of the lead compounds. The ultimate goal is to develop clinically viable P-gp inhibitors that can be used in combination with existing chemotherapeutics to overcome multidrug resistance and improve patient outcomes in cancer treatment.

References

  • Vats, S., & Singh, M. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. PMC - PubMed Central - NIH.
  • Bio-protocol. (n.d.). P-gp mediated efflux assays.
  • Wang, L., et al. (2015). Modulation of P-glycoprotein activity by the substituted quinoxalinone compound QA3 in adriamycin-resistant K562/A02 cells. PubMed.
  • Abotaleb, M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. ResearchGate.
  • Ibba, R., et al. (2024). Discovery of pyridoquinoxaline-based new P-gp inhibitors as coadjutant against Multi Drug Resistance in cancer. PubMed.
  • Smith, C. D., et al. (2000). Indoloquinoxaline compounds that selectively antagonize P-glycoprotein. PubMed.
  • Ibba, R., et al. (2024). Discovery of pyridoquinoxaline-based new P-gp inhibitors as coadjutant against Multi Drug Resistance in cancer. UNIPI.
  • Wang, H., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Publishing.
  • Didziapetris, R., et al. (2003). Structure-activity relationship: Analyses of P-glycoprotein substrates and inhibitors. SpringerLink.
  • Deng, J., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC - PubMed Central - NIH.
  • Wang, Y., et al. (2003). Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors. PubMed.
  • Qiu, K., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. ResearchGate.
  • Aljowni, M. (2021). Synthesis of P-Glycoprotein Inhibitor Compounds. SMU Scholar.

Sources

Application Notes and Protocols for the Condensation Reaction of o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the condensation reaction of o-phenylenediamine, a cornerstone of heterocyclic chemistry. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind experimental choices to empower users with a deep, actionable understanding of this versatile transformation.

Theoretical Background: The Versatility of o-Phenylenediamine in Heterocyclic Synthesis

o-Phenylenediamine (OPD) is a highly valuable aromatic diamine that serves as a foundational building block for a diverse array of heterocyclic compounds. The strategic placement of its two adjacent amino groups on a benzene ring facilitates cyclocondensation reactions with a wide range of carbonyl-containing compounds. This reactivity is the basis for the synthesis of several key heterocyclic scaffolds of significant interest in medicinal and materials chemistry, including benzimidazoles, quinoxalines, and benzodiazepines.

The nucleophilic character of the amino groups in o-phenylenediamine is central to its reactivity. The reaction is initiated by the nucleophilic attack of one of the amino groups on an electrophilic carbonyl carbon. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final heterocyclic product. The specific outcome of the reaction is dictated by the nature of the carbonyl-containing reactant.

  • Reaction with Aldehydes and Carboxylic Acids: Leads to the formation of benzimidazoles, a scaffold found in numerous biologically active molecules.[1][2]

  • Reaction with 1,2-Dicarbonyl Compounds: Results in the synthesis of quinoxalines, which have applications as dyes, organic semiconductors, and pharmaceuticals.[3][4]

  • Reaction with Ketones: Can yield 1,5-benzodiazepine derivatives, a class of compounds known for their diverse pharmacological activities.[5][6]

The reactivity of the o-phenylenediamine core can be modulated by the presence of substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the amino groups, generally leading to faster reaction rates, while electron-withdrawing groups can decrease reactivity.[7]

Core Reaction Mechanisms

The condensation of o-phenylenediamine with carbonyl compounds proceeds through a series of well-established mechanistic steps. Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes.

Formation of Benzimidazoles from Aldehydes

The reaction of o-phenylenediamine with an aldehyde typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and oxidative aromatization.

Benzimidazole_Formation OPD o-Phenylenediamine Intermediate1 Schiff Base Intermediate OPD->Intermediate1 Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate1 Intermediate2 Benzimidazoline Intermediate1->Intermediate2 Intramolecular Cyclization Benzimidazole 2-Substituted Benzimidazole Intermediate2->Benzimidazole Oxidation

Caption: General mechanism for benzimidazole synthesis.

Formation of Quinoxalines from 1,2-Dicarbonyl Compounds

The synthesis of quinoxalines from o-phenylenediamine and a 1,2-dicarbonyl compound is a straightforward condensation reaction involving the formation of two imine bonds.

Quinoxaline_Formation OPD o-Phenylenediamine Intermediate Dihydropyrazine Intermediate OPD->Intermediate Double Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Intermediate Quinoxaline Quinoxaline Intermediate->Quinoxaline Dehydration

Caption: General mechanism for quinoxaline synthesis.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of representative heterocyclic compounds derived from o-phenylenediamine. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol for the Synthesis of 2-Substituted Benzimidazoles

This protocol describes the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with an aromatic aldehyde, a common and versatile method.[2]

Materials and Reagents:

  • o-Phenylenediamine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Catalyst (e.g., p-toluenesulfonic acid (p-TsOH))[1]

  • Solvent (e.g., ethanol or toluene)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexane mixture)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and the aromatic aldehyde (1.0-1.1 eq) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 10 mol%). The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the diamine.[1]

  • Reaction: Stir the mixture at room temperature or under reflux. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Neutralization: Add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-substituted benzimidazole.[8][9]

Protocol for the Synthesis of Quinoxalines

This protocol details the synthesis of quinoxalines from o-phenylenediamine and a 1,2-dicarbonyl compound, such as benzil.[3][10]

Materials and Reagents:

  • o-Phenylenediamine

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Solvent (e.g., ethanol, acetic acid, or toluene)[4][10][11]

  • Anhydrous sodium sulfate

  • Recrystallization solvent (e.g., ethanol)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Reaction: Heat the mixture to reflux and stir for the required time. The reaction can often be monitored by the formation of a precipitate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the product by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure quinoxaline derivative.[12][13]

Data Presentation: Comparative Reaction Conditions

The choice of reactants, catalyst, and solvent significantly impacts the outcome of the condensation reaction. The following table summarizes various reported conditions for the synthesis of benzimidazoles and quinoxalines.

HeterocycleCarbonyl SourceCatalyst/ReagentSolventTemperatureTimeYield (%)Reference
Benzimidazole Various Aldehydesp-TsOHTolueneReflux2-3 hHigh[1]
Benzimidazole AldehydesH₂O₂/HClAcetonitrileRoom TempShortExcellent[2]
Benzimidazole AldehydesOxoneDMFRoom TempShortHigh[14]
Benzimidazole α-Keto AcidsAmino AcidWater25 °C-Excellent[15]
Quinoxaline 1,2-DicarbonylNoneGlycerol/Water90 °C4-6 min85-91[3]
Quinoxaline α-Hydroxy KetonesAcetic AcidAcetic AcidReflux--[4]
Quinoxaline 1,2-DicarbonylIodineDMSORoom Temp12 h80-90[3]
Quinoxaline BenzilMoVP catalystTolueneRoom Temp-92[10]

Troubleshooting and Optimization

Even with established protocols, challenges can arise. Below are common issues and potential solutions.

  • Low Yield:

    • Incomplete Reaction: Extend the reaction time or increase the temperature. Ensure the catalyst is active.

    • Side Reactions: The formation of 1,2-disubstituted benzimidazoles can be a side reaction when using aldehydes.[16][17] Adjusting the stoichiometry or catalyst can help control selectivity.

    • Purification Losses: Optimize the purification method. For quinoxalines, direct crystallization from the reaction mixture is often efficient. For benzimidazoles, careful column chromatography is key.

  • Purification Difficulties:

    • Co-eluting Impurities: For column chromatography, experiment with different solvent systems on TLC to achieve better separation.[12]

    • Product Precipitation on Column: If the product has low solubility in the eluent, it may precipitate. Consider pre-adsorbing the crude product onto silica gel before loading it onto the column.[12]

    • Acidic Silica Gel: Some products may be sensitive to standard silica gel. Deactivating the silica with a small amount of triethylamine in the eluent can be beneficial.[12]

Safety Precautions

  • o-Phenylenediamine: This compound is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Acids and Bases: Handle corrosive acids and bases with care, using appropriate PPE.

Conclusion

The condensation reaction of o-phenylenediamine is a powerful and versatile tool for the synthesis of a wide range of heterocyclic compounds. By understanding the underlying reaction mechanisms and carefully selecting reaction conditions, researchers can efficiently access valuable molecular scaffolds for applications in drug discovery, materials science, and beyond. This guide provides a solid foundation for the successful execution and optimization of these important chemical transformations.

References

  • Methods of Preparation of Quinoxalines - Encyclopedia.pub. (2023).
  • One-pot and efficient protocol for synthesis of quinoxaline derivatives - arkat usa. (n.d.).
  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC - NIH. (2022).
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. (2018).
  • Benzimidazole synthesis - Organic Chemistry Portal. (n.d.).
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI. (2020).
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. (2013).
  • Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX - Slideshare. (2018).
  • Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases | Organic Letters - ACS Publications. (2011).
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.).
  • The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. (2016).
  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals. (2016).
  • Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review - IOSR Journal. (2016).
  • The Reaction of o-Phenylenediamines with Carbonyl Compounds. III. Benzophenones and Dibenzyl Ketones1 - ElectronicsAndBooks. (n.d.).
  • STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM - Revues Scientifiques Marocaines. (2007).
  • EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents. (2005).
  • Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. (2017).
  • Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus | Biochemistry - ACS Publications. (1989).
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. (2020).
  • Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation - ResearchGate. (2013).
  • purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed. (1989).
  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. (1963).
  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2017).
  • The results of the reaction of o-phenylenediamines with various ketones. - ResearchGate. (2013).
  • Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles - New Journal of Chemistry (RSC Publishing). (2018).
  • EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents. (2013).
  • Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation a - ResearchGate. (2015).
  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC - NIH. (2018).
  • Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. - ResearchGate. (2007).
  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - MDPI. (2023).
  • o-PHENYLENEDIAMINE - Organic Syntheses Procedure. (n.d.).

Sources

The Versatile Role of 6-Methoxyquinoxaline in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of 6-Methoxyquinoxaline, a heterocyclic scaffold of significant interest in contemporary organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven protocols. We will move beyond a simple recitation of facts to delve into the causality behind experimental choices, ensuring a robust understanding of this versatile building block.

Introduction: The Strategic Importance of the this compound Scaffold

Quinoxaline derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a methoxy group at the 6-position of the quinoxaline ring system profoundly influences the molecule's electronic properties and metabolic stability, making this compound a particularly attractive starting point for the synthesis of novel therapeutic agents and functional materials. This guide will illuminate the synthetic pathways originating from this compound, providing a practical framework for its application in your research endeavors.

I. Synthesis of the this compound Core

The most prevalent and efficient method for constructing the quinoxaline ring system is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, the key precursor is 4-methoxy-1,2-phenylenediamine.

Protocol 1: Synthesis of 4-Methoxy-1,2-phenylenediamine

The journey to this compound and its derivatives begins with the preparation of its precursor, 4-methoxy-1,2-phenylenediamine, typically achieved through the reduction of 4-methoxy-2-nitroaniline.[1]

Conceptual Workflow for Precursor Synthesis

Start 4-methoxy-2-nitroaniline Reduction Reduction (e.g., H₂, Pd/C) Start->Reduction Product 4-methoxy-1,2-phenylenediamine Reduction->Product

Caption: Synthesis of the key precursor, 4-methoxy-1,2-phenylenediamine.

Detailed Experimental Protocol:

  • Materials:

    • 4-methoxy-2-nitroaniline (1.0 eq)

    • 10% Palladium on activated carbon (Pd/C) (5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas supply (balloon or Parr hydrogenator) or a hydrogen source (e.g., ammonium formate)

    • Filtration apparatus (e.g., Celite® or filter paper)

    • Rotary evaporator

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in methanol or ethanol.

    • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Subject the reaction mixture to hydrogenation. This can be achieved by placing the vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirring vigorously at room temperature for several hours (typically 4-24 hours).[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite® or filter paper to remove the Pd/C catalyst.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-methoxy-1,2-phenylenediamine, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound Derivatives

With the precursor in hand, the quinoxaline ring is readily formed. The following protocol details the synthesis of a representative derivative, 6-Methoxy-2,3-dimethylquinoxaline, which serves as a foundational example of the broader synthetic strategy.[1][2]

General Reaction Scheme

Diamine 4-methoxy-1,2-phenylenediamine Reaction Condensation Diamine->Reaction Dicarbonyl 1,2-Dicarbonyl Compound (e.g., 2,3-butanedione) Dicarbonyl->Reaction Product This compound Derivative Reaction->Product

Caption: General synthesis of this compound derivatives.

Detailed Experimental Protocol (for 6-Methoxy-2,3-dimethylquinoxaline):

  • Materials:

    • 4-methoxy-1,2-phenylenediamine (1.0 eq)

    • 2,3-butanedione (diacetyl) (1.0 - 1.1 eq)

    • Ethanol or glacial acetic acid

    • Reflux apparatus

    • Crystallization solvents (e.g., ethanol, water)

  • Procedure:

    • Dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.[1]

    • Add diacetyl (1.0 - 1.1 eq) to the solution.

    • Heat the reaction mixture to reflux for a period of 1-3 hours.

    • Monitor the progress of the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature. The product, 6-Methoxy-2,3-dimethylquinoxaline, will often precipitate out of the solution upon cooling.[1] If not, the solvent can be partially evaporated to induce crystallization.

    • Collect the crude product by filtration.

    • Purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product as a solid.[1]

ParameterValueReference
Melting Point97-98 °C[2]
¹H NMR (400 MHz, CDCl₃)δ 7.76 (d, J = 8.8 Hz, 1H), 7.23-7.19 (m, 2H), 3.85 (s, 3H), 2.60 (s, 6H)[2]

II. Functionalization of the this compound Scaffold

The true utility of this compound as a building block lies in its potential for further functionalization. The quinoxaline ring system offers multiple sites for chemical modification, allowing for the introduction of diverse substituents to modulate its biological activity and physicochemical properties.

A. Reactions at the Pyrazine Ring (C2 and C3 Positions)

The C2 and C3 positions of the quinoxaline ring are electron-deficient and are thus susceptible to nucleophilic attack, particularly when activated with good leaving groups. A key intermediate for this purpose is 2,3-dichloro-6-methoxyquinoxaline.

Synthesis of 2,3-Dichloro-6-methoxyquinoxaline

The synthesis of this key intermediate involves the reaction of this compound-2,3(1H,4H)-dione with a chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) on 2,3-Dichloro-6-methoxyquinoxaline

2,3-Dichloro-6-methoxyquinoxaline is a versatile precursor for introducing a wide range of nucleophiles at the C2 and C3 positions. The reaction can often be controlled to achieve mono- or di-substitution.

Conceptual Workflow for SNAr

Start 2,3-Dichloro-6-methoxyquinoxaline Reaction S N Ar Start->Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Reaction Product Mono- or Di-substituted This compound Reaction->Product

Caption: Functionalization of the pyrazine ring via SNAr.

General Experimental Considerations:

  • Nucleophiles: A wide array of nucleophiles can be employed, including amines, alcohols, and thiols.

  • Reaction Conditions: The reaction conditions can be tuned to favor either mono- or di-substitution. For mono-substitution, using a stoichiometric amount of the nucleophile at lower temperatures is often effective. For di-substitution, an excess of the nucleophile and higher temperatures are typically required.

  • Solvent: Aprotic polar solvents such as DMF or DMSO are commonly used.

  • Base: A non-nucleophilic base like potassium carbonate or triethylamine is often added to neutralize the HCl generated during the reaction.

B. Reactions at the Benzene Ring (C5, C7, and C8 Positions)

The benzene portion of the this compound ring system can undergo electrophilic aromatic substitution (SEAr). The methoxy group at the C6 position is an activating, ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur primarily at the C5 and C7 positions.

Conceptual Framework for Electrophilic Aromatic Substitution (SEAr)

The 6-methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack. The resonance structures of the Wheland intermediate show that the positive charge is stabilized when the electrophile adds to the C5 or C7 positions, making these the preferred sites of reaction.

Typical SEAr Reactions:

  • Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group, a versatile handle for further transformations.

  • Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst can install a halogen atom.

  • Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by a Lewis acid, allow for the introduction of acyl or alkyl groups, respectively.

C. Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex derivatives, palladium-catalyzed cross-coupling reactions are indispensable tools. To utilize these methods, a halogenated this compound is typically required as a starting material.

Protocol 4: Suzuki-Miyaura Cross-Coupling of a Halo-6-methoxyquinoxaline (General Protocol)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-6-methoxyquinoxaline with a boronic acid.

Detailed Experimental Protocol:

  • Materials:

    • Bromo-6-methoxyquinoxaline (e.g., 5-bromo- or 7-bromo-6-methoxyquinoxaline) (1.0 eq)

    • Aryl or vinyl boronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst system with a suitable ligand like SPhos) (typically 1-5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 eq)

    • Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromo-6-methoxyquinoxaline, boronic acid, palladium catalyst, ligand (if required), and base.

    • Add the degassed solvent.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous work-up, typically by adding water and extracting with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

III. Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in several fields:

  • Medicinal Chemistry: The quinoxaline scaffold is a "privileged structure" in drug discovery. The ability to functionalize the this compound core at multiple positions allows for the generation of large libraries of compounds for screening against various biological targets. For instance, quinoxaline derivatives have shown promise as anticancer agents, often by inhibiting protein kinases.[2]

  • Materials Science: The rigid, planar structure of the quinoxaline ring system, combined with the electronic properties that can be tuned through substitution, makes these compounds candidates for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and as organic sensitizers in solar cells.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the multiple avenues for subsequent functionalization make it an ideal starting point for the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and conceptual frameworks provided in this guide are intended to serve as a solid foundation for researchers looking to harness the synthetic potential of this important heterocyclic scaffold.

References

Sources

Application Note: A Robust, Stability-Indicating RP-HPLC Method for Purity Analysis of 6-Methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 6-Methoxyquinoxaline. This method is designed for researchers, scientists, and drug development professionals who require an accurate and precise analytical procedure to assess the purity of this compound and to detect any potential impurities or degradation products. The described method has been developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability testing in a regulated environment.[1][2][3]

Introduction

This compound is a quinoxaline derivative that serves as a valuable building block in the synthesis of various organic compounds, including those with potential pharmaceutical applications.[4] The purity of this intermediate is critical as it can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a well-validated, stability-indicating HPLC method is essential for its quality control.

This document provides a comprehensive guide to a specific RP-HPLC method, including the rationale for the selection of chromatographic conditions. Furthermore, it outlines a detailed protocol for method validation, ensuring the procedure is fit for its intended purpose.[2]

Principle of the Method

The method employs reversed-phase chromatography, where the separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[5] A C18 column is utilized, which consists of silica particles bonded with octadecyl carbon chains, providing a highly hydrophobic surface. The mobile phase is a polar mixture of an organic solvent (acetonitrile) and an aqueous buffer. By controlling the composition of the mobile phase, the retention and elution of this compound and its related impurities can be effectively managed to achieve optimal separation. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Recommended HPLC Method

Rationale for Method Selection

The choice of a C18 column is based on its wide applicability and proven performance in separating a broad range of non-polar to moderately polar compounds.[6] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency, which allows for efficient chromatography and sensitive detection. The use of a phosphate buffer helps to maintain a constant pH, ensuring reproducible retention times and peak shapes. The isocratic elution mode is chosen for its simplicity and robustness, making it suitable for routine quality control analysis.[6]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocol

Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to obtain a desired concentration (e.g., 20 mM). Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the prepared Phosphate Buffer (pH 3.0) and acetonitrile in a 50:50 volume ratio. Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[7]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-20 µg/mL).[8]

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Sonicate for 10 minutes if necessary to ensure complete dissolution.[7]

System Suitability

Before initiating the analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution (e.g., 10 µg/mL) six times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry Factor): Not more than 1.5

  • Theoretical Plates: Not less than 2000

  • Relative Standard Deviation (%RSD) of Peak Areas: Not more than 2.0%

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present at the retention time of this compound.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the sample solution(s).

  • Record the chromatograms and integrate the peak areas.

Calculation

The purity of the this compound sample can be calculated using the following formula:

Purity (%) = (Area of Sample Peak / Total Area of All Peaks) x 100

The concentration of any impurity can be determined using the calibration curve generated from the reference standard, assuming a similar response factor.

Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2] The key validation parameters are outlined below.

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is demonstrated through forced degradation studies.

Forced Degradation Protocol: Expose the this compound sample to the following stress conditions to induce degradation:[10][11]

  • Acidic Hydrolysis: Reflux with 0.1N HCl at 60°C for 30 minutes.[12]

  • Alkaline Hydrolysis: Reflux with 0.1N NaOH at 60°C for 30 minutes.[12]

  • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 80°C for 48 hours.[10]

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the proposed HPLC method. The method is considered specific if the main peak is well-resolved from any degradation product peaks.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Acid Acid Analysis Analysis Acid->Analysis Base Base Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Sample Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photolytic Results Results Analysis->Results Peak Purity & Resolution

Caption: Workflow for Forced Degradation Studies.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[9] This is determined by analyzing a series of dilutions of the standard solution across a specified range.

  • Procedure: Prepare at least five concentrations of the this compound standard solution (e.g., 1, 5, 10, 15, 20 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[9] It is assessed by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

  • Procedure: Spike a placebo or a pre-analyzed sample with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision): Analyze six replicate injections of the same standard solution on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the peak areas should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the peak retention time and area should not significantly change.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. They can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • LOD: Typically determined at an S/N ratio of 3:1.

  • LOQ: Typically determined at an S/N ratio of 10:1.

Validation_Workflow Method_Development Method_Development Validation_Protocol Validation_Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision Robustness Robustness Validation_Protocol->Robustness LOD_LOQ LOD_LOQ Validation_Protocol->LOD_LOQ Validation_Report Validation_Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Robustness->Validation_Report LOD_LOQ->Validation_Report

Caption: Workflow for Analytical Method Validation.

Conclusion

The RP-HPLC method described in this application note is a simple, rapid, and reliable procedure for the purity analysis of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in the pharmaceutical industry. The comprehensive validation protocol ensures that the method is fit for its intended purpose and provides confidence in the analytical results obtained.

References

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2022.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2022.
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023.
  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. 2022.
  • Regulatory Affairs Professionals Society. ICH releases draft guidelines on analytical method development. 2022.
  • Journal of Pharmaceutical and Biomedical Analysis. RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine. 2022.
  • SIELC Technologies. Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14860, 6-Methoxyquinoline.
  • MedCrave. Forced Degradation Studies. 2016.
  • ResearchGate. HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11 C-labeled ubiquinol [ 11 C]-2. 2017.
  • National Institute of Standards and Technology. Quinoline, 6-methoxy-.
  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • The Pharmaceutical and Chemical Journal. Method Development and Validation of Test Method using RP-HPLC. 2025.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. 2017.
  • Studylib. Forced Degradation Studies in HPLC Stability Method Development.
  • ResearchGate. (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. 2021.
  • ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. 2012.
  • European Medicines Agency. Guideline on bioanalytical method validation. 2011.
  • United Nations Office on Drugs and Crime. Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. 2009.
  • IOSR Journal of Pharmacy. A Review on Step-by-Step Analytical Method Validation. 2013.
  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. 2022.
  • National Center for Biotechnology Information. QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation. 2023.

Sources

Application Note: A Systematic Guide to the Structural Elucidation of Quinoxalines using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives form the structural core of numerous pharmacologically active compounds, making their unambiguous characterization essential for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of these heterocyclic systems. This guide provides a comprehensive, field-proven methodology for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to explain the underlying logic of experimental selection and data integration. We present detailed protocols for sample preparation and the acquisition of key 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY. The narrative emphasizes a self-validating workflow where data from multiple experiments are cross-correlated to build a robust and unambiguous structural hypothesis.

Introduction: The Quinoxaline Scaffold and the Central Role of NMR

Quinoxalines, bicyclic heteroaromatic compounds containing a benzene ring fused to a pyrazine ring, are privileged scaffolds in medicinal chemistry. Their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and neuroprotective properties. The precise substitution pattern on the quinoxaline core dictates its biological function, making accurate and complete structural determination a critical step in the synthesis and development of new chemical entities.

While other analytical techniques like mass spectrometry provide vital information on molecular weight and elemental composition, NMR spectroscopy stands alone in its ability to reveal the atom-by-atom connectivity and spatial arrangement of a molecule in solution.[1][2][3] This guide details the systematic application of a suite of NMR experiments to solve the three-dimensional puzzle of a novel quinoxaline derivative.

Fundamental NMR Characteristics of the Quinoxaline Core

Before analyzing complex derivatives, it is crucial to understand the NMR signature of the parent quinoxaline scaffold. The molecule's symmetry and the electron-withdrawing nature of the nitrogen atoms create a distinct pattern of chemical shifts.

  • ¹H NMR: The protons on the pyrazine ring (H-2 and H-3) are the most deshielded due to the adjacent nitrogen atoms, typically appearing as a singlet far downfield. The protons on the benzenoid ring (H-5/H-8 and H-6/H-7) appear as two distinct multiplets, characteristic of an ortho-disubstituted benzene system.

  • ¹³C NMR: The carbons of the pyrazine ring (C-2 and C-3) are significantly downfield. The quaternary (bridgehead) carbons (C-4a/C-9 and C-8a/C-10) are also readily identifiable. Substituent effects can be reasonably predicted, though computational methods and empirical data are often used for precise assignments.[4][5]

Atom Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm) Notes
H-2, H-38.8 - 9.3145 - 155Highly deshielded protons, often appear as a sharp singlet in the parent.
H-5, H-88.0 - 8.2129 - 132Part of an AA'BB' or complex multiplet system.
H-6, H-77.7 - 7.9129 - 131Part of an AA'BB' or complex multiplet system.
C-4a, C-8a-141 - 144Quaternary carbons, no signal in DEPT experiments.

Table 1: Approximate ¹H and ¹³C NMR chemical shift ranges for the unsubstituted quinoxaline scaffold in CDCl₃. Actual values are highly dependent on the solvent and substitution pattern.[4][6]

The NMR Toolbox: Selecting the Right Experiment

A comprehensive structural elucidation relies on a suite of experiments, each providing a unique piece of the puzzle. The causality for selecting each experiment is rooted in the specific structural question being asked.

  • 1D ¹H NMR: The starting point. It provides information on the number and type of proton environments, their integration (ratio), and scalar (J) coupling patterns, which reveal adjacent protons.[2]

  • 1D ¹³C NMR: Reveals the number of unique carbon environments in the molecule. Its broad chemical shift range helps identify the types of carbons (aliphatic, aromatic, carbonyl, etc.).

  • DEPT (Distortionless Enhancement by Polarization Transfer): A crucial experiment for determining carbon multiplicity. By running DEPT-90 (shows only CH carbons) and DEPT-135 (shows CH/CH₃ positive and CH₂ negative), one can unambiguously identify CH, CH₂, and CH₃ groups.[7][8] Quaternary carbons do not appear in DEPT spectra, aiding in their identification by comparing with the full ¹³C spectrum.

  • 2D COSY (Correlation Spectroscopy): This homonuclear experiment maps all ¹H-¹H J-couplings in the molecule.[9] It is the primary tool for identifying spin systems, such as tracing the connectivity of protons on an alkyl chain or around the benzenoid ring of the quinoxaline core.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (¹J_CH).[2][9] It is the most reliable way to assign carbons that have attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Perhaps the most powerful experiment for piecing together the molecular skeleton. HMBC shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH).[9][10] This is the key to connecting isolated spin systems, identifying the positions of substituents by correlating their protons to the quinoxaline core, and assigning quaternary carbons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[10][11] Its primary role in quinoxaline chemistry is to differentiate between regioisomers by observing through-space correlations between the protons of a substituent and the nearby protons on the quinoxaline ring.

Experimental Protocols

High-quality data is contingent on meticulous sample preparation and correctly executed experiments.

Protocol 1: Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[12]

  • Determine Sample Quantity: For a standard 5 mm NMR tube, aim for 5-25 mg for ¹H NMR and 10-50 mg for ¹³C-based experiments like HSQC and HMBC on a modern spectrometer.[13][14][15]

  • Select Deuterated Solvent: Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its excellent dissolving power.[14] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative for more polar compounds. The solvent choice is critical as it can influence chemical shifts.

  • Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial first. This allows for vortexing or gentle heating to ensure complete dissolution.[12]

  • Filtration (Critical Step): Any suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.[12] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often added as a reference standard to set the 0 ppm mark. However, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is commonly used for referencing modern spectra.[14]

  • Labeling: Clearly label the NMR tube with a unique identifier.

Protocol 2: NMR Data Acquisition Workflow

The following is a generalized workflow on a modern NMR spectrometer.

  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

  • Acquire ¹H Spectrum: Run a standard 1D proton experiment. This is a quick experiment and provides the initial overview of the molecule.

  • Acquire ¹³C and DEPT Spectra:

    • Run a standard proton-decoupled ¹³C experiment.

    • Run DEPT-90 and DEPT-135 experiments. This suite of experiments definitively establishes the multiplicity of all protonated carbons.[8]

  • Acquire 2D COSY Spectrum: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H connectivities.[9]

  • Acquire 2D HSQC Spectrum: Run a multiplicity-edited HSQC experiment. This will not only correlate ¹H and ¹³C nuclei but also phase the cross-peaks to differentiate CH/CH₃ from CH₂ groups, serving as a powerful confirmation of the DEPT data.[16]

  • Acquire 2D HMBC Spectrum: This is often the longest experiment but yields the most critical connectivity data. Set the long-range coupling delay to optimize for an average J-coupling of 8-10 Hz, which is typical for ²J and ³J correlations.[9]

  • Acquire 2D NOESY Spectrum (If Needed): If the position of substituents is ambiguous after analyzing the HMBC data, a NOESY experiment with a mixing time of ~500-800 ms for small molecules is required to establish through-space proximities.[10]

Systematic Workflow for Structure Elucidation

The interpretation of NMR data is a logical, iterative process where each piece of information is used to build upon and validate the others. The following workflow provides a self-validating system for arriving at the correct structure.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assembly cluster_final Finalization Prep 1. Prepare High-Quality NMR Sample Acq_1D 2. Acquire 1D Spectra (¹H, ¹³C, DEPT) Prep->Acq_1D Acq_2D 3. Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) Acq_1D->Acq_2D Analyze_1H 4. Analyze ¹H & COSY - Identify Spin Systems - Define Fragments Acq_2D->Analyze_1H Assign_CH 5. Analyze HSQC & DEPT - Assign protonated carbons - Confirm multiplicity Analyze_1H->Assign_CH Connect 6. Analyze HMBC - Connect fragments via long-range couplings - Position substituents - Assign quaternary carbons Assign_CH->Connect Confirm_Regio 7. Analyze NOESY - Confirm regiochemistry - Verify spatial relationships Connect->Confirm_Regio Final 8. Propose & Verify Final Structure Connect->Final Confirm_Regio->Final

Figure 1: A systematic workflow for quinoxaline structure elucidation using NMR.

  • Identify Spin Systems (¹H & COSY): Start with the ¹H spectrum. Use the COSY spectrum to walk along coupled protons, defining molecular fragments (e.g., an ethyl group, a substituted aromatic ring).

  • Assign Protonated Carbons (HSQC & DEPT): Use the HSQC to transfer the proton assignments from Step 1 directly to their attached carbons. Cross-check the carbon multiplicities (CH, CH₂, CH₃) with the DEPT spectra.

  • Connect the Fragments (HMBC): This is the crucial assembly step. Look for HMBC cross-peaks between protons in one fragment and carbons in another. For example, the protons of a substituent should show a correlation to the carbon on the quinoxaline ring to which it is attached. Use HMBC to definitively assign quaternary carbons, which will show correlations to multiple nearby protons but have no signal in the HSQC or DEPT spectra.

  • Confirm Regiochemistry (NOESY): If HMBC data is ambiguous in differentiating between two possible substitution sites (e.g., position 5 vs. 6), the NOESY spectrum is decisive. A NOE between a substituent proton and a specific quinoxaline ring proton confirms their spatial proximity and thus the correct isomeric form.

Visualizing Key Long-Range Correlations

The diagram below illustrates the critical HMBC and NOESY correlations that would be used to place a hypothetical methoxy (-OCH₃) substituent at the C-5 position and an ethyl (-CH₂CH₃) group at the C-2 position of a quinoxaline core.

Figure 2: Key HMBC (dashed) and NOESY (dotted) correlations for structure assignment.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • ResearchGate. How to Prepare Samples for NMR. [Link]
  • University of Ottawa.
  • Organomation.
  • University College London.
  • McNab, H. 13C nuclear magnetic resonance spectra of quinoxaline derivatives. J. Chem. Soc., Perkin Trans. 1, 1982, 357-363. [Link]
  • The Royal Society of Chemistry.
  • CSIR-NIScPR.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • ResearchGate.
  • ESA-IPB.
  • Semantic Scholar.
  • San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. [Link]
  • IEEE Xplore.
  • University of Missouri-St. Louis. 2D NMR FOR THE CHEMIST. [Link]
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]
  • Magritek. Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. [Link]
  • Omics Online. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
  • ResearchGate. Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... [Link]
  • ACS Publications. Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]
  • Nanalysis. DEPT: A tool for 13C peak assignments. [Link]
  • University of Arizona. 2D NMR A correlation map between two NMR parameters. [Link]
  • ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]
  • ResearchGate.
  • National Institutes of Health. The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities. [Link]
  • ResearchGate. Molecular Structure, Electronic Properties, Spectroscopic Investigation...of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline. [Link]
  • ResearchGate. Structural Elucidation: IR, 1H‐NMR and Mass Spectroscopic Study of Novel...benzopyrano[3,2‐c]quinoline. [Link]
  • MDPI. Liquid Nuclear Magnetic Resonance (NMR)
  • ResearchGate. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines. [Link]

Sources

Application Note: 6-Methoxyquinoxaline as a Versatile Fluorescent Probe for Biochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorescent probes are indispensable tools in modern biochemical and biomedical research, enabling the sensitive detection and quantification of biomolecules and their interactions. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 6-Methoxyquinoxaline and its derivatives as versatile fluorescent probes. We will delve into the fundamental principles governing its fluorescence, provide detailed, field-tested protocols for key applications such as amino acid analysis and enzyme kinetics, and discuss the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Power of Fluorophores in Biochemical Discovery

Fluorescence spectroscopy offers exceptional sensitivity, often reaching the single-molecule level, making it a powerful technique for probing complex biological systems. A fluorescent probe's utility is defined by its photophysical properties—such as absorption and emission wavelengths, quantum yield, and lifetime—and, crucially, how these properties respond to changes in the local environment.

This compound belongs to the quinoxaline family of heterocyclic compounds. While the parent quinoxaline ring is only weakly fluorescent, strategic substitutions, such as the methoxy group at the 6-position, can significantly enhance its quantum yield and environmental sensitivity. This makes this compound a valuable scaffold for developing probes that can report on polarity, binding events, and enzymatic activity. Its derivatives have been particularly successful as pre-column derivatization reagents for the analysis of amino acids by high-performance liquid chromatography (HPLC).[1][2]

Physicochemical and Spectroscopic Properties

The effectiveness of this compound as a probe is rooted in its distinct spectroscopic characteristics. The quinoline ring system, modified with a methoxy group, is sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism.[3] This sensitivity is a key advantage, as it can be harnessed to report on the polarity of protein binding sites or changes in the local environment during a biochemical reaction.[4]

While the exact spectral properties can vary depending on the specific derivative and solvent, the core 6-methoxyquinoline fluorophore exhibits notable shifts in its emission spectra. For example, studies on 6-methoxy quinoline have shown that the emission band can shift significantly (up to 70 nm) based on the excitation wavelength and solvent polarity.[3] This behavior allows researchers to infer details about the probe's immediate surroundings.

Table 1: Representative Spectroscopic Properties

PropertyValue RangeSignificance in Assays
Excitation Max (λex) ~350 - 390 nmAllows for excitation with common UV light sources (e.g., Xe lamps).
Emission Max (λem) ~400 - 520 nmEmission in the visible spectrum, detectable by standard fluorometers.
Stokes Shift Variable (up to 70 nm)A large Stokes shift is advantageous as it minimizes self-absorption and improves signal-to-noise.
Environmental Sensitivity HighEmission properties are sensitive to solvent polarity and pH, enabling its use as a reporter probe.[3]

Principle of Operation: Derivatization and Environmental Sensing

The primary application of this compound-based reagents in biochemistry is for the derivatization of primary and secondary amines, most notably amino acids.[2][5] A highly effective and widely used derivative is 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

The principle is a straightforward yet robust chemical reaction:

  • Activation: The AQC reagent is stable but highly reactive towards nucleophilic amino groups.

  • Reaction: In a buffered, slightly alkaline solution (pH ~8.8), the AQC reagent rapidly reacts with the amino group of an amino acid.[2]

  • Formation of a Stable, Fluorescent Product: The reaction yields a stable, highly fluorescent urea derivative that can be easily detected.[5] The excess reagent slowly hydrolyzes into a non-interfering byproduct.[5]

This process transforms non-fluorescent amino acids into molecules with a strong fluorescent signal, enabling their sensitive detection and quantification.

G cluster_workflow Mechanism of AQC Derivatization AQC AQC Reagent (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate) Reaction Rapid Reaction AQC->Reaction AA Amino Acid (Primary/Secondary Amine) AA->Reaction Nucleophilic Attack Buffer Borate Buffer (pH 8.8) Buffer->Reaction Catalyzes Product Stable, Fluorescent Derivative HPLC HPLC Separation & Fluorescence Detection Product->HPLC Reaction->Product

Caption: Workflow of amino acid derivatization using AQC.

Application & Protocol: Amino Acid Analysis via HPLC

One of the most powerful applications of this compound derivatives is the quantitative analysis of amino acids in complex biological samples like protein hydrolysates or cell culture media.[2] The AQC pre-column derivatization method is renowned for its speed, sensitivity, and the stability of the resulting derivatives.[2][5]

Protocol: Pre-column Derivatization of Amino Acids with AQC

This protocol outlines the steps for derivatizing amino acid standards or samples prior to analysis by reversed-phase HPLC (RP-HPLC).

A. Rationale & Self-Validation

The success of this protocol relies on the rapid and complete reaction of AQC with all primary and secondary amino acids. The stability of the derivatives for several days allows for automated analysis of numerous samples.[2] The protocol's validity is confirmed by achieving consistent retention times and linear dose-response curves for amino acid standards.

B. Materials & Reagents

  • Amino Acid Standard Solution (e.g., 100 pmol/µL)

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Reagent Solution

  • Borate Buffer (0.2 M, pH 8.8)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reversed-phase HPLC column (e.g., C18, 3.5 µm)

  • HPLC system with a fluorescence detector

C. Step-by-Step Methodology

  • Sample Preparation:

    • For protein samples, perform acid hydrolysis to release free amino acids. Ensure the sample is free of particulate matter by centrifugation or filtration.

    • Dilute samples and standards to the desired concentration range using 0.1 M HCl.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 70 µL of Borate Buffer with 10 µL of the amino acid standard or sample.

    • Vortex the mixture briefly to ensure homogeneity.

    • Add 20 µL of the AQC Reagent Solution to the tube.

    • Immediately vortex the mixture for 30 seconds. Causality: The reaction is extremely rapid; immediate mixing is critical for ensuring all amino acids are derivatized uniformly.

  • Incubation:

    • Heat the reaction mixture at 55°C for 10 minutes . Causality: This step ensures the derivatization reaction goes to completion and facilitates the hydrolysis of excess, unreacted AQC reagent.

  • Analysis:

    • The sample is now ready for injection into the HPLC system.

    • Inject an appropriate volume (e.g., 5-20 µL) onto the C18 column.

D. HPLC Conditions & Data Acquisition

  • Fluorescence Detector: Excitation (λex) at 250 nm , Emission (λem) at 395 nm .

  • Mobile Phase A: Acetate-phosphate buffer.

  • Mobile Phase B: Acetonitrile or Acetonitrile/Methanol mixture.

  • Gradient: A carefully optimized gradient from low to high percentage of Mobile Phase B is required to resolve all 20 amino acid derivatives.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 37°C.

E. Expected Results & Interpretation

The output will be a chromatogram with a series of fluorescent peaks, each corresponding to a specific AQC-derivatized amino acid. By running a standard mixture with known concentrations, a calibration curve can be generated for each amino acid, allowing for the precise quantification of amino acids in the unknown samples. The relative standard deviations for peak areas are typically low, often ranging from 0.19% to 7.47%, indicating high reproducibility.[5]

G cluster_protocol HPLC Workflow for AQC-Amino Acid Analysis P1 1. Mix Sample/Standard with Borate Buffer P2 2. Add AQC Reagent & Vortex Immediately P1->P2 P3 3. Incubate (55°C for 10 min) P2->P3 P4 4. Inject Sample into HPLC System P3->P4 P5 5. Separation on C18 Column (Gradient Elution) P4->P5 P6 6. Fluorescence Detection (Ex: 250nm, Em: 395nm) P5->P6 P7 7. Data Analysis (Quantification vs. Standards) P6->P7

Caption: Experimental workflow for amino acid analysis.

Emerging Application: Probing Enzyme Kinetics

Beyond derivatization, the environmental sensitivity of quinoxaline-based probes can be exploited to monitor enzyme activity in real-time.[3][6] An enzymatic reaction that alters the local environment of a quinoxaline probe—for instance, by cleaving a substrate to release the fluorophore into a more or less polar environment—will produce a corresponding change in fluorescence intensity or emission wavelength.

The general approach involves:

  • Synthesizing a Substrate: A substrate for the enzyme of interest is covalently linked to a this compound derivative. The linkage is designed to "quench" or alter the probe's fluorescence.

  • Enzymatic Reaction: The enzyme specifically cleaves the substrate, releasing the fluorophore.

  • Signal Generation: Upon release, the fluorophore experiences a change in its environment, leading to a measurable increase or shift in its fluorescence signal.

This method allows for continuous monitoring of the reaction progress, enabling the calculation of key kinetic parameters like Vmax and Km using the Michaelis-Menten model.[6]

Advantages and Limitations

Advantages:

  • High Sensitivity: Fluorescence detection allows for the analysis of picomole quantities of material.

  • Rapid Reaction: AQC derivatization is complete within minutes, facilitating high-throughput analysis.[5]

  • Stable Derivatives: The resulting amino acid derivatives are stable for days, providing flexibility in experimental scheduling.[2]

  • Versatility: The quinoxaline scaffold can be modified to create probes for various applications, including ion sensing (e.g., for Zinc) and hypoxia detection.[7][8]

Limitations:

  • Reagent Hydrolysis: The AQC reagent can be sensitive to hydrolysis, requiring anhydrous storage conditions and careful handling.

  • Interference: Hydrolysis by-products of some derivatization reagents can potentially interfere with the chromatographic separation.[1]

  • pH Sensitivity: The derivatization efficiency is pH-dependent, necessitating precise buffer control.

Conclusion

This compound and its derivatives, particularly AQC, represent a robust and highly effective class of fluorescent probes for biochemical research. Their utility in converting non-fluorescent analytes like amino acids into stable, highly fluorescent products has made them a cornerstone of quantitative proteomics and metabolomics. The inherent environmental sensitivity of the quinoxaline fluorophore opens further avenues for its use in developing sophisticated probes for enzyme kinetics and cellular imaging. By understanding the principles behind their function and adhering to validated protocols, researchers can confidently leverage these powerful tools to advance their scientific discoveries.

References

  • Title: Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline Source: ResearchG
  • Title: Method development for amino acid analysis Source: ResearchG
  • Title: Analysis of Amino Acids by HPLC Source: Agilent URL:[Link]
  • Title: Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
  • Title: An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants Source: PubMed Central (PMC) URL:[Link]
  • Title: Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino Source: Malaria World URL:[Link]
  • Title: TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins Source: PubMed URL:[Link]
  • Title: Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity Source: Royal Society of Chemistry URL:[Link]
  • Title: Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide Source: National Institutes of Health (NIH) URL:[Link]

Sources

experimental protocol for Doebner reaction to prepare 6-methoxy-2-arylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Yield Synthesis of 6-Methoxy-2-Arylquinolines via the Doebner Reaction: A Detailed Experimental Protocol for Pharmaceutical Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among its many derivatives, 6-methoxy-2-arylquinolines are of significant interest due to their prevalence in bioactive molecules. This application note provides a comprehensive, field-proven protocol for the synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acids using the Doebner reaction, a robust and versatile three-component condensation method.[3][4][5] We delve into the underlying reaction mechanism, offer a detailed step-by-step experimental procedure, discuss critical parameters for optimization, and provide a troubleshooting guide to address common challenges. This document is designed to equip researchers in drug discovery and organic synthesis with the practical knowledge to reliably construct this valuable heterocyclic system.

Introduction: The Significance of the Doebner Reaction

The synthesis of substituted quinolines has been a subject of intense research for over a century, driven by their broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][6] The Doebner reaction, first described by Oscar Doebner in 1887, is a classical and highly effective one-pot, three-component synthesis that involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[4][7]

This method offers a direct route to quinoline-4-carboxylic acids, which are valuable intermediates for further functionalization.[3] Unlike the related Doebner-von Miller reaction which uses α,β-unsaturated carbonyl compounds, the Doebner reaction's use of simple aldehydes and pyruvic acid makes it a highly practical choice for generating structural diversity.[3][8] This protocol specifically focuses on the synthesis of 6-methoxy-2-arylquinolines, utilizing p-anisidine as the aniline component to install the crucial 6-methoxy group.

Reaction Mechanism and Rationale

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. While the exact mechanism has been a subject of discussion, it is widely accepted to proceed through the key steps illustrated below.[4][5] The reaction is typically acid-catalyzed, although it can also proceed under thermal conditions.[4][8]

The proposed pathway involves several key transformations:

  • Schiff Base Formation: The reaction initiates with the condensation of the aniline (p-anisidine) and the aryl aldehyde to form an N-arylimine (Schiff base).[4]

  • Enol Addition: Pyruvic acid tautomerizes to its enol form, which then acts as a nucleophile. A Michael-type addition or a related condensation of the enol onto the electrophilic imine occurs.[4]

  • Intramolecular Cyclization: The intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the aniline attacks a carbonyl group, leading to cyclization.[4]

  • Dehydration & Aromatization: The resulting dihydroquinoline intermediate subsequently undergoes dehydration and oxidation to yield the final, stable aromatic quinoline ring.[4] The oxidizing agent can be another molecule of the Schiff base, which is reduced in the process.[9]

Doebner_Mechanism Figure 1: Proposed Mechanism of the Doebner Reaction Reagents p-Anisidine + Aryl Aldehyde + Pyruvic Acid SchiffBase Schiff Base Formation Reagents->SchiffBase -H₂O EnolAddition Addition of Pyruvic Acid Enol SchiffBase->EnolAddition Cyclization Intramolecular Cyclization EnolAddition->Cyclization Aromatization Dehydration & Aromatization Cyclization->Aromatization -H₂O, [O] Product 6-Methoxy-2-arylquinoline -4-carboxylic Acid Aromatization->Product

Figure 1: Proposed Mechanism of the Doebner Reaction.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acids.[10]

Materials and Equipment
  • Reagents:

    • Substituted aryl aldehyde (e.g., benzaldehyde)

    • Pyruvic acid

    • p-Anisidine

    • Ethanol (absolute)

    • Hexane

  • Equipment:

    • Round-bottom flask (appropriate size for the reaction scale)

    • Reflux condenser

    • Heating mantle or oil bath with magnetic stirring

    • Büchner funnel and filter flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Rotary evaporator (optional, for solvent removal)

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Pyruvic acid is corrosive and has a strong odor. Handle with care.

  • Ethanol and hexane are flammable. Ensure no open flames or spark sources are nearby.

  • Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Reaction Workflow

Doebner_Workflow Figure 2: Experimental Workflow for Doebner Synthesis start Start step1 Dissolve aryl aldehyde and pyruvic acid in ethanol start->step1 step2 Heat mixture (e.g., 30 min) step1->step2 step3 Add p-anisidine to the solution step2->step3 step4 Reflux overnight (approx. 12-16 h) step3->step4 step5 Cool to room temperature step4->step5 step6 Filter the precipitate (Büchner funnel) step5->step6 step7 Wash precipitate with cold ethanol, then hexane step6->step7 step8 Dry the solid product (air or vacuum oven) step7->step8 step9 Recrystallize from ethanol for high purity step8->step9 end Final Product step9->end

Sources

Green Synthesis Methodologies for Quinoxaline Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Quinoxaline Synthesis

Quinoxalines, bicyclic nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry and materials science due to their wide-ranging biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] They are also key components in the development of organic semiconductors, dyes, and electroluminescent materials.[1][3] The classical synthesis of quinoxalines, often involving the condensation of o-phenylenediamines with α-dicarbonyl compounds, has traditionally relied on harsh reaction conditions, toxic solvents, and hazardous catalysts.[2] The growing emphasis on sustainable chemical practices has spurred the development of green synthetic methodologies that minimize environmental impact, reduce waste, and enhance safety and efficiency.[4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the green synthesis of quinoxaline compounds. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic rationale behind various green techniques, offering a deeper understanding of how to implement these sustainable practices effectively in the laboratory. The methodologies covered herein prioritize the use of alternative energy sources, benign solvents, and catalyst-free or recyclable catalytic systems, aligning with the core principles of green chemistry.

Pillar 1: Energy-Efficient Synthesis Strategies

Conventional heating methods are often energy-intensive and can lead to longer reaction times and the formation of byproducts. Microwave and ultrasound irradiation offer efficient alternatives by enabling rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields.[6][7][8]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This localized and rapid heating can accelerate reaction rates, often by orders of magnitude compared to conventional heating.[6][7] For quinoxaline synthesis, MAOS has been successfully employed to facilitate the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, often in solvent-free conditions or using green solvents.[9][10]

  • Solvent Selection: The choice of solvent is critical in MAOS. Polar solvents like water, ethanol, and polyethylene glycol (PEG) are excellent microwave absorbers and are environmentally benign.[11][12] Solvent-free reactions are also highly desirable as they eliminate the need for solvent removal and reduce waste.[9][10]

  • Catalyst: While some microwave-assisted syntheses can proceed without a catalyst, the use of a mild and recyclable catalyst can further enhance reaction efficiency. Iodine has been shown to be an effective catalyst in aqueous ethanol under microwave irradiation.[13]

  • Power and Temperature Control: Modern microwave reactors allow for precise control of power and temperature, preventing overheating and decomposition of reactants or products.

This protocol describes the iodine-catalyzed synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil under microwave irradiation.[13]

Materials:

  • o-Phenylenediamine (1 mmol, 108.1 mg)

  • Benzil (1 mmol, 210.2 mg)

  • Iodine (catalytic amount, e.g., 10 mol%, 25.4 mg)

  • Ethanol/Water (1:1 v/v, 5 mL)

  • Microwave reactor tube (10 mL) with a magnetic stir bar

Procedure:

  • In a 10 mL microwave reactor tube, combine o-phenylenediamine, benzil, and a catalytic amount of iodine.

  • Add the ethanol/water solvent mixture and a magnetic stir bar.

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vessel to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and a small amount of cold ethanol to remove any unreacted starting materials and the catalyst.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Self-Validation:

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Expected Yield: This method typically affords excellent yields, often exceeding 90%.[13]

Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasonic irradiation accelerates chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer.[1][8] Sonochemistry has emerged as a powerful green tool for organic synthesis, including the preparation of quinoxalines.[14][15]

  • Solvent: The choice of solvent influences the cavitation process. Solvents with high vapor pressure and low viscosity are generally preferred. Ethanol and methanol are commonly used.[1]

  • Catalyst-Free Approach: A significant advantage of ultrasound-assisted synthesis is the ability to often proceed efficiently without a catalyst, simplifying the workup procedure and reducing costs.[1][15]

  • Temperature: Many sonochemical reactions can be carried out at room temperature, which is energy-efficient and suitable for thermally sensitive substrates.[1]

This protocol details a catalyst-free method for synthesizing quinoxaline derivatives from various 1,2-diamines and 1,2-dicarbonyl compounds using ultrasonic irradiation.[1][15]

Materials:

  • Substituted o-phenylenediamine (1 mmol)

  • Substituted 1,2-dicarbonyl compound (1 mmol)

  • Ethanol (5 mL)

  • Ultrasonic bath or probe sonicator

  • Reaction flask

Procedure:

  • In a reaction flask, dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in ethanol.

  • Place the flask in an ultrasonic bath or immerse the tip of a probe sonicator into the reaction mixture.

  • Irradiate the mixture with ultrasound at room temperature. The reaction time can range from 30 to 90 minutes, depending on the substrates.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate. If so, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Self-Validation:

  • Characterization: Verify the structure and purity of the synthesized quinoxaline derivative by melting point, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

  • Expected Yield: This method typically provides good to excellent yields (80-99%).[1][15]

Pillar 2: Benign Solvents and Catalyst Systems

The principles of green chemistry advocate for the use of non-toxic, renewable, and readily available solvents and catalysts. Water, polyethylene glycol (PEG), and catalyst-free systems are at the forefront of this paradigm shift.

Water as a Green Solvent

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactants often have low solubility in water, the hydrophobic effect and the unique properties of water can sometimes accelerate reaction rates.[16][17] Surfactant-type catalysts can also be employed to facilitate reactions in aqueous media.[16]

  • Catalyst: While some reactions proceed in water without a catalyst, the use of a water-tolerant catalyst can be beneficial. Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) act as both a catalyst and a surfactant, promoting the reaction in an aqueous environment.[16] Ceric Ammonium Nitrate (CAN) is another efficient catalyst for this transformation in water.[2][18]

  • Temperature: Many water-based syntheses of quinoxalines can be performed at room temperature, further enhancing their green credentials.[16]

This protocol describes the synthesis of quinoxaline derivatives using p-dodecylbenzenesulfonic acid (DBSA) as a surfactant-type Brønsted acid catalyst in water at room temperature.[16]

Materials:

  • 1,2-Diketone (1 mmol)

  • 1,2-Diamino derivative (1 mmol)

  • p-Dodecylbenzenesulfonic acid (DBSA) (10 mol%, 32.6 mg)

  • Water (3 mL)

  • Reaction flask with a magnetic stir bar

Procedure:

  • To a reaction flask containing a magnetic stir bar, add the 1,2-diketone, the 1,2-diamino derivative, and DBSA.

  • Add water to the flask.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • The product, being insoluble in water, will precipitate out.

  • Collect the solid product by filtration and wash it with water.

  • The product is often pure enough, but can be further purified by recrystallization from ethanol if necessary.

Self-Validation:

  • Characterization: Confirm the product's identity and purity using standard analytical techniques (melting point, NMR, etc.).

  • Expected Yield: High yields are typically obtained with this method.[16]

Mechanochemical Synthesis

Mechanochemistry involves conducting chemical reactions by grinding, milling, or shearing solid reactants, often in the absence of a solvent.[19][20] This solvent-free approach is inherently green, as it eliminates solvent waste and can lead to shorter reaction times and different product selectivities compared to solution-phase reactions.

  • Grinding/Milling Technique: Laboratory-scale mechanochemical synthesis can be performed using a mortar and pestle (hand-grinding) or a ball mill.[19][20] Ball milling provides more energy and can lead to faster reactions.

  • Liquid-Assisted Grinding (LAG): The addition of a small amount of a liquid (e.g., ethanol) can sometimes accelerate the reaction rate in mechanochemical synthesis.[19]

  • Catalyst-Free Conditions: Many mechanochemical syntheses of quinoxalines proceed efficiently without the need for a catalyst.[19][20]

This protocol outlines a catalyst-free, solvent-free synthesis of quinoxalines via mechanochemical grinding.[19]

Materials:

  • Aromatic 1,2-diamine (1 mmol)

  • 1,2-Dicarbonyl compound (1 mmol)

  • Mortar and pestle or a ball mill

Procedure:

  • Place the aromatic 1,2-diamine and the 1,2-dicarbonyl compound in a mortar.

  • Grind the mixture vigorously with a pestle for the specified time (typically 5-15 minutes). The reaction progress can be monitored by taking small samples for TLC analysis (dissolved in a suitable solvent).

  • Alternatively, place the reactants and grinding balls in a ball mill jar and mill at a specified frequency for a shorter duration.

  • The solid product is typically obtained in a pure form directly from the reaction vessel.

  • If necessary, the product can be washed with a small amount of a non-polar solvent to remove any unreacted starting materials.

Self-Validation:

  • Characterization: The product's identity and purity should be confirmed by standard analytical methods.

  • E-Factor: A key metric for the greenness of a reaction is the E-factor (Environmental factor), which is the mass ratio of waste to the desired product. For this solvent-free and catalyst-free method, the E-factor approaches zero, highlighting its exceptional environmental friendliness.[19]

Data Presentation

Methodology Energy Source Solvent Catalyst Typical Reaction Time Typical Yield (%) Key Advantages References
Microwave-Assisted MicrowaveEthanol/Water, Solvent-freeIodine (optional)5-15 min>90Rapid, high yields, energy efficient[9][10][13]
Ultrasound-Assisted UltrasoundEthanolCatalyst-free30-90 min80-99Mild conditions, often catalyst-free[1][14][15]
Aqueous Synthesis Conventional StirringWaterDBSA, CAN1-3 h>90Green solvent, mild conditions[2][16]
Mechanochemical Mechanical GrindingSolvent-freeCatalyst-free5-15 min>90Solvent-free, minimal waste, rapid[19][20][21]

Visualizations

General Workflow for Green Quinoxaline Synthesis

G cluster_start Starting Materials cluster_methods Green Synthesis Methodologies A o-Phenylenediamine Derivative C Reaction Mixture A->C Mixing B α-Dicarbonyl Compound B->C Mixing M1 Microwave-Assisted (Ethanol/Water or Solvent-free) D Purification (Filtration/Recrystallization) M1->D M2 Ultrasound-Assisted (Ethanol, Catalyst-free) M2->D M3 Aqueous Synthesis (Water, DBSA/CAN) M3->D M4 Mechanochemical (Solvent-free, Catalyst-free) M4->D C->M1 Application of Green Technique C->M2 Application of Green Technique C->M3 Application of Green Technique C->M4 Application of Green Technique E Quinoxaline Product D->E

Caption: A generalized workflow for the green synthesis of quinoxalines.

Logical Relationship of Green Chemistry Principles in Quinoxaline Synthesis

G node1 Green Chemistry Principles - Reduce Waste - Use Safer Solvents - Energy Efficiency - Use of Catalysts node2 Microwave & Ultrasound - Energy Efficiency - Reduced Reaction Times node1->node2 implements node3 Water & PEG Solvents - Safer Solvents - Reduced Toxicity node1->node3 implements node4 Mechanochemistry - Solvent-Free - Minimal Waste (High Atom Economy) node1->node4 implements node5 Catalyst-Free or Recyclable Catalysts - Reduced Waste - Lower Hazard node1->node5 implements

Caption: Interrelation of green chemistry principles and their application.

Conclusion and Future Perspectives

The transition to green and sustainable methodologies for the synthesis of quinoxaline derivatives is not merely a trend but a necessity for modern chemical research and drug development. The protocols and application notes presented here demonstrate that environmentally benign approaches, such as microwave and ultrasound-assisted synthesis, the use of water as a solvent, and mechanochemistry, are not only viable but often superior to traditional methods in terms of efficiency, yield, and safety. By understanding the causality behind these experimental choices, researchers can more effectively design and implement green synthetic routes in their own laboratories. The continued exploration of novel green catalysts, renewable starting materials, and energy-efficient technologies will further advance the sustainable production of these vital heterocyclic compounds.

References

  • Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. (n.d.).
  • An overview of quinoxaline synthesis by green methods: recent reports - ResearchGate. (n.d.).
  • Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach - MDPI. (n.d.).
  • An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - SciELO. (n.d.).
  • Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor - RSC Publishing. (2024, October 17).
  • Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches. (n.d.).
  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. (n.d.).
  • An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - NIH. (n.d.).
  • One pot synthesis of conjugated chalcone-quinoxalines using an organocatalyst under ultrasonic mediation. (2021, December 10).
  • Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A. (2024, October 17).
  • Metal-free one-pot synthesis of quinoxalines via C–α-CH2-extrusion process. (n.d.).
  • Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions - Taylor & Francis Online. (n.d.).
  • Recent advances in the transition-metal-free synthesis of quinoxalines. - National Genomics Data Center (CNCB-NGDC). (2021, November 17).
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2024, August 3).
  • Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Publishing. (2021, November 19).
  • Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport | ACS Materials Au - ACS Publications. (2024, August 14).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. (n.d.).
  • Microwave-Assisted Synthesis of Quinoxalines - A Review - Bentham Science Publishers. (2017, December 1).
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023, July 7).
  • An ultrasound assisted green protocol for the synthesis of quinoxaline based bisspirooxindoles: Crystal structure analysis, enone umpolung, DFT calculations, anti-cancer activity, and molecular docking studies - Taylor & Francis Online. (2023, April 18).
  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (2024, March 1).
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Publishing. (n.d.).
  • Microwave-Assisted Synthesis of Quinoxaline Derivatives - eCommons. (2022, April 1).
  • A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines | Request PDF. (2025, September 30).
  • Green is the New Black: Emerging Environmentally Friendly Prospects in the Synthesis of Quinoxaline Derivatives | Bentham Science Publishers. (2023, June 1).
  • Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate - JOCPR. (n.d.).
  • An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - ScienceOpen. (n.d.).
  • A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines | Bentham Science. (2025, April 30).
  • Advancing quinoxaline chemistry: Sustainable and green synthesis using L-arabinose as a catalyst - Taylor & Francis Online. (2024, October 24).
  • An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - INIS-IAEA. (2025, January 3).
  • A green synthesis of quinoxaline derivatives & their biological actives - Research India Publications. (n.d.).
  • Green synthesis of quinoxaline derivatives using p-dodecylbenzensulfonic acid as a surfactant-type Bronsted acid catalyst in water - Taylor & Francis. (n.d.).
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - MDPI. (n.d.).
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - Taylor & Francis Online. (n.d.).
  • Fast and green synthesis of biologically important quinoxalines with high yields in water. (n.d.).
  • Synthesis of quinoxalines via intermediary formation of 1,4‐dihydroquinoxalines.[10] - ResearchGate. (n.d.).
  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals. (2011, August 15).
  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction - Taylor & Francis Online. (n.d.).
  • Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Publishing. (2021, November 19).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Methoxyquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 6-Methoxyquinoxaline. Here, we will address common challenges, offer troubleshooting strategies, and provide detailed protocols to help you improve your reaction yields and final product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are its limitations?

The most prevalent and straightforward method for synthesizing this compound is the acid-catalyzed cyclocondensation of 4-methoxy-1,2-phenylenediamine with a 1,2-dicarbonyl compound, typically glyoxal.[1][2][3] This reaction is widely used due to the ready availability of the starting materials.[3]

However, traditional protocols often face challenges that can lead to suboptimal results:

  • Low Yields: The reaction may not proceed to completion, or side reactions can consume the starting materials.[3]

  • Harsh Reaction Conditions: Many classic procedures require high temperatures and strong acid catalysts, which can lead to the degradation of the starting materials or the final product.[4][5]

  • Formation of Side Products: Undesired side reactions can occur, leading to complex purification processes and a lower yield of the desired product.

  • Long Reaction Times: Classical methods can require prolonged heating or refluxing to achieve completion.[4][5]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields are a frequent issue in quinoxaline synthesis and can stem from several factors:

  • Poor Quality of Starting Materials: The purity of your 4-methoxy-1,2-phenylenediamine and glyoxal is critical.[6] The diamine is susceptible to oxidation and can darken upon storage, indicating degradation. Impurities can interfere with the primary reaction or catalyze side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are crucial parameters. Inadequate temperature control or an inappropriate solvent can significantly hinder the reaction rate and final yield.[6]

  • Instability of Glyoxal: Glyoxal is typically supplied as an aqueous solution and can exist in various hydrated and oligomeric forms. The concentration and reactivity of the free dicarbonyl species can be variable, impacting stoichiometry and reaction efficiency.

  • Product Degradation: The this compound product itself might be unstable under harsh acidic conditions or prolonged high temperatures, leading to decomposition.

Q3: I'm observing a dark, tarry substance in my reaction flask. How can I prevent this?

The formation of dark, insoluble polymeric side products is a common issue, particularly when using strong acids or high temperatures. This is often due to the self-polymerization of glyoxal or acid-mediated degradation of the aromatic diamine.

Preventative Measures:

  • Use a Milder Catalyst: Consider replacing strong mineral acids with milder, solid-supported acid catalysts or Lewis acids like zinc triflate, which can improve yields and reduce side product formation.[3]

  • Optimize Temperature: Avoid excessive heat. Running the reaction at room temperature or with gentle heating is often sufficient and can minimize degradation.[4]

  • Control Stoichiometry: Ensure the accurate addition of reagents. An excess of glyoxal can increase the likelihood of polymerization.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the sensitive 4-methoxy-1,2-phenylenediamine.

Q4: How do I effectively purify the crude this compound product?

Recrystallization is the most common and effective method for purifying crude this compound.[1][2] The choice of solvent is critical for successful recrystallization.

Key Principles of Recrystallization:

  • The desired compound should be highly soluble in the chosen solvent at high temperatures but sparingly soluble at low temperatures.[7][8]

  • Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[8]

A common solvent system for quinoxaline derivatives is a mixture of ethanol and water.[1] The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point). The solution is then gently reheated until it becomes clear again and allowed to cool slowly to induce the formation of pure crystals.[9]

Troubleshooting Guide: Diagnosing and Solving Low Yield

This guide provides a systematic approach to troubleshooting low yields in your this compound synthesis.

Troubleshooting Workflow Diagram

G start Low Yield Observed check_sm Step 1: Verify Starting Material (SM) Quality & Stoichiometry start->check_sm sm_purity Purity of Diamine & Glyoxal? (Check CoA, visual inspection) check_sm->sm_purity Check check_cond Step 2: Evaluate Reaction Conditions cond_temp Optimal Temperature? check_cond->cond_temp Check check_workup Step 3: Analyze Workup & Purification Procedure workup_loss Product Loss During Extraction/Filtration? check_workup->workup_loss Check sm_stoich Accurate Stoichiometry? sm_purity->sm_stoich OK solution_sm Solution: - Use high-purity reagents. - Repurify diamine if oxidized. - Use fresh glyoxal solution. - Re-verify all calculations. sm_purity->solution_sm Issue Found sm_stoich->check_cond OK sm_stoich->solution_sm Issue Found cond_cat Correct Catalyst & Loading? cond_temp->cond_cat OK solution_cond Solution: - Perform optimization screen (temp, catalyst). - Try milder catalyst (e.g., phenol, supported acid). - Ensure efficient stirring. cond_temp->solution_cond Issue Found cond_solv Appropriate Solvent? cond_cat->cond_solv OK cond_cat->solution_cond Issue Found cond_solv->check_workup OK cond_solv->solution_cond Issue Found recryst_loss Suboptimal Recrystallization? workup_loss->recryst_loss OK solution_workup Solution: - Minimize transfers. - Ensure complete precipitation before filtration. - Optimize recrystallization solvent system. workup_loss->solution_workup Issue Found recryst_loss->solution_workup Issue Found

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Experimental Protocols & Data

Reaction Mechanism

The synthesis proceeds via a two-step mechanism: initial condensation of one amine group with a carbonyl to form a hemiaminal, followed by cyclization and dehydration.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration SM1 4-Methoxy-1,2-phenylenediamine Intermediate1 Hemiaminal Intermediate SM1->Intermediate1 + Glyoxal SM2 Glyoxal Intermediate2 Cyclized Dihydroquinoxaline Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product - 2 H₂O (Dehydration)

Caption: General mechanism for the formation of this compound.

Table 1: Impact of Reaction Conditions on Quinoxaline Synthesis Yield

The following table summarizes representative data for the synthesis of quinoxaline derivatives, illustrating the impact of different catalysts and conditions. While not specific to this compound, these trends are highly relevant.

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
NoneToluene251200[4]
Phenol (20 mol%)Ethanol/WaterRoom Temp->90[2]
AlCuMoVPToluene2512092[4]
NoneGlycerol904-6~90[2]
Microwave (catalyst-free)None-1High[10]
Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common methods for quinoxaline synthesis.

Materials:

  • 4-methoxy-1,2-phenylenediamine (1.0 eq)

  • Glyoxal (40% solution in water, 1.0 - 1.1 eq)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in ethanol (approx. 10 mL per gram of diamine).

  • To the stirred solution, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Slowly add the aqueous glyoxal solution (1.0 - 1.1 eq) dropwise to the diamine solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 60-80°C) for 1-2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed.

  • Once complete, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate product precipitation.

  • If precipitation is slow, slowly add cold water to the reaction mixture to induce crystallization.

  • Collect the crude product by vacuum filtration, washing the solid with a small amount of cold water, followed by a cold ethanol/water mixture.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks, hot plate, filtration apparatus

Procedure:

  • Place the crude this compound solid into an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid completely. Keep the solution gently heated on a hot plate.[9]

  • While the solution is hot, add deionized water dropwise until the solution becomes persistently cloudy. This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.[9]

  • Dry the pure crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline. BenchChem.
  • BenchChem. (2025). Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Application Notes and Protocols. BenchChem.
  • Scribd. Quinoxaline Synthesis via o-Phenylenediamine. Scribd.
  • Moreno-Marín, J. L., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Chemical Engineering.
  • Narsaiah, B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications.
  • Usha Rani U, et al. (2021). Synthesis, pharmacological application of quinoxaline and its derivative. International Journal for Research Trends and Innovation.
  • Al-Ostath, A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.
  • Asghari, S., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences.
  • Malig, T. C., et al. (2020). A Brief Introduction to Chemical Reaction Optimization. Reaction Chemistry & Engineering.
  • Wang, T., et al. (2022). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry.
  • Google Patents. (2014). Method for synthetizing 6-methoxyquinoline.
  • El-Sayed, M. A. A. (2021). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Chemistry Research and Applications.
  • Organic Chemistry Portal. Quinoxaline synthesis.
  • ResearchGate. (2023). Derivatization of glyoxal to quinoxaline (a) for the purpose of GC analysis.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Al-Hamdani, A. A. S., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules.
  • Google Patents. (2006). Preparation of high purity substituted quinoxaline.
  • ResearchGate. (2015). Green synthesis of quinoxaline and substituted quinoxalines.
  • EBSCO. Recrystallization (chemistry) | Research Starters.
  • Chatterjee, S., et al. (2023). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • CUNY. Purification by Recrystallization.
  • Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry.
  • ResearchGate. (2023). (PDF) Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study.
  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules.
  • Gómez Ojeda, A., et al. (2014). High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. Analytical Biochemistry.

Sources

Technical Support Center: Purification of Crude 6-Methoxyquinoxaline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude 6-Methoxyquinoxaline via recrystallization. It is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address common challenges encountered during this purification process.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of this compound, offering explanations and actionable solutions.

Question: My this compound oiled out instead of crystallizing. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] this compound has a relatively low melting point, reported as 18-20°C[2] and 26.5°C[3][4]. If the boiling point of your chosen solvent is significantly higher than this, oiling out is a common issue.[1]

Causality & Solution:

  • High Solvent Boiling Point: The primary cause is a solvent with a boiling point that exceeds the melting point of the compound.[5]

  • High Impurity Level: Significant impurities can depress the melting point of the crude material, exacerbating the problem.[6]

  • Rapid Cooling: Cooling the solution too quickly can also favor oil formation over crystal nucleation.[5]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Gently warm the mixture to redissolve the oil. Add a small amount of additional solvent to decrease the saturation point and try to cool the solution again, but very slowly.[6]

  • Solvent Selection: Choose a solvent or a mixed-solvent system with a lower boiling point. For instance, if you are using a high-boiling point solvent, consider switching to one like ethanol or a mixture containing a lower-boiling non-polar solvent like heptane or hexane.[1]

  • Slow Cooling: Allow the hot, clear solution to cool to room temperature undisturbed. This slow cooling process is crucial for the formation of well-defined crystals.[5][7] You can further slow the process by leaving the flask on a cooling hot plate.[6]

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.[8][9]

Question: I have a very low yield after recrystallizing my this compound. What are the likely reasons?

Answer:

A low recovery of purified product is a frequent issue in recrystallization.[10][11] Several factors during the experimental procedure can contribute to this loss of material.

Causality & Solution:

  • Excess Solvent: Using too much solvent is the most common reason for low yield.[6][10][12] A portion of your compound will remain dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter funnel.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave a significant amount of the product in the solution.[11]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the purified product.[12]

Troubleshooting Steps:

  • Concentrate the Mother Liquor: If you suspect too much solvent was used, you can recover additional material by carefully evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals.[10]

  • Minimize Solvent Usage: In subsequent attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7][12]

  • Ensure Thorough Cooling: After allowing the solution to cool to room temperature, place it in an ice bath to maximize crystal formation.[13]

  • Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals during filtration to minimize dissolution of the product.[12]

Question: My recrystallized this compound is still colored/impure. How can I improve the purity?

Answer:

The goal of recrystallization is to obtain a pure, crystalline solid from an impure mixture.[14][15] If your final product is still impure, it indicates that the impurities were not effectively separated.

Causality & Solution:

  • Inappropriate Solvent Choice: The chosen solvent may have similar solubility properties for both the this compound and the impurities, meaning the impurities co-crystallize with the product.[16]

  • Insoluble Impurities: If the crude material contains impurities that are insoluble in the hot recrystallization solvent, they will remain in the final product unless removed.

  • Rapid Crystal Growth: Fast crystallization can trap impurities within the crystal lattice.[15]

Troubleshooting Steps:

  • Perform a Hot Filtration: If you observe insoluble material in the hot solution, you should perform a hot gravity filtration to remove these impurities before allowing the solution to cool.[7]

  • Re-evaluate Your Solvent: You may need to select a different solvent or a mixed-solvent system. An ideal solvent will dissolve the this compound when hot but have poor solubility when cold, while the impurities will either be highly soluble at all temperatures or insoluble even when hot.[7][16]

  • Slow Down the Cooling Process: Slower cooling promotes the growth of larger, purer crystals.[13]

  • Consider a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization of the obtained product can further refine it.[5]

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the recrystallization of this compound.

Question: How do I select the best solvent for recrystallizing this compound?

Answer:

The choice of solvent is the most critical step for a successful recrystallization.[7] The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature. [7][16]

  • It should not react with the this compound. [14][17]

  • It should either dissolve impurities very well at all temperatures or not at all. [16]

  • It should be volatile enough to be easily removed from the purified crystals. [14][16]

Given that this compound is soluble in alcohol[2], polar solvents like ethanol, methanol, or isopropanol are good starting points for testing.[1] A mixed-solvent system, often a "solvent/antisolvent" pair, can also be effective.[16] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (in which it is insoluble) to induce precipitation.[18]

Question: What is a suitable experimental protocol for recrystallizing this compound?

Answer:

Here is a general step-by-step protocol for the recrystallization of crude this compound:

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[13]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[13]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[12]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter for a period, followed by air drying or drying in a desiccator.[7][13]

Question: How can I induce crystallization if no crystals form after cooling?

Answer:

If crystals do not form from a supersaturated solution, you can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass stirring rod. The tiny glass fragments that are dislodged can act as nucleation sites for crystal growth.[8][9]

  • Seeding: Add a small crystal of pure this compound to the solution. This "seed" crystal provides a template for other crystals to grow upon.[9][18]

  • Reducing Solvent Volume: If the solution is not sufficiently saturated, you can gently heat it to boil off some of the solvent, then attempt to cool it again.[10]

  • Lowering the Temperature: Using a colder bath, such as a salt-ice bath, can further decrease the solubility of your compound and promote crystallization.[9]

Question: How do I assess the purity of my recrystallized this compound?

Answer:

Several analytical techniques can be used to determine the purity of your final product:

  • Melting Point Determination: This is a straightforward and effective method. A pure compound will have a sharp, well-defined melting point, whereas an impure sample will melt over a broader temperature range and at a lower temperature.[19][20][21] The literature melting point for this compound is around 18-20°C[2] or 26.5°C[3][4].

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed information about the structure and purity of your compound. The presence of unexpected peaks in the spectra can indicate impurities.[20][21]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique for assessing purity by separating the main compound from any impurities.[21]

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Crude Material to Solvent Ratio Start with a minimal amount and add until dissolvedTo ensure the solution is saturated, maximizing yield.[7][12]
Cooling Rate Slow and undisturbedPromotes the formation of large, pure crystals.[13]
Final Crystallization Temperature 0-4 °C (Ice Bath)Maximizes the precipitation of the product from the solution.[13]
Washing Solvent Temperature Ice-coldMinimizes re-dissolving the purified product.[12]
Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization & Isolation cluster_final Final Product A Crude this compound B Select Solvent A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (if needed) C->D E Slow Cooling (Room Temp -> Ice Bath) D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H I Assess Purity (e.g., Melting Point) H->I

Caption: A streamlined workflow for the recrystallization of this compound.

Troubleshooting_Tree Start Recrystallization Issue? Oiling Compound 'Oiled Out'? Start->Oiling LowYield Low Yield? Oiling->LowYield No Sol_BP Solvent BP > Compound MP? Oiling->Sol_BP Yes Impure Product Still Impure? LowYield->Impure No Sol_Vol Too Much Solvent? LowYield->Sol_Vol Yes Hot_Filt Insoluble Impurities Present? Impure->Hot_Filt Yes Cool_Rate_Oil Cooling Too Fast? Sol_BP->Cool_Rate_Oil No Sol_BP_Sol Use Lower BP Solvent Sol_BP->Sol_BP_Sol Yes Cool_Rate_Oil_Sol Cool Slowly Cool_Rate_Oil->Cool_Rate_Oil_Sol Yes Cool_Time Insufficient Cooling? Sol_Vol->Cool_Time No Sol_Vol_Sol Concentrate Mother Liquor Sol_Vol->Sol_Vol_Sol Yes Cool_Time_Sol Cool Longer / Colder Cool_Time->Cool_Time_Sol Yes Cool_Rate_Imp Cooling Too Fast? Hot_Filt->Cool_Rate_Imp No Hot_Filt_Sol Perform Hot Filtration Hot_Filt->Hot_Filt_Sol Yes Cool_Rate_Imp_Sol Cool Slowly Cool_Rate_Imp->Cool_Rate_Imp_Sol Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization.
  • Guide for crystallization. (n.d.).
  • Homework.Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution.
  • Crystallisation Techniques. (2006, January 8).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • brainly.com. (2023, October 3). How will the purity of the recrystallized product be determined?
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Recrystallization. --->. (n.d.).
  • Homework.Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product?
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • Solubility of Things. (n.d.). 6-Methoxy-8-nitroquinoline.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • PubChem. (n.d.). 6-Methoxyquinoline.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis.
  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-. NIST WebBook.

Sources

Technical Support Center: Troubleshooting Side Reactions in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting common and complex side reactions encountered during the synthesis of quinoxalines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why these side reactions occur and how to intelligently design your experiments to mitigate them. This is not a rigid template, but a dynamic guide structured to address the real-world challenges you face at the bench.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline synthesis is plagued by a persistent, highly colored impurity, leading to low yields of the desired product. What is the likely culprit and how can I prevent its formation?

This is a classic issue in quinoxaline synthesis, and the colored impurity is most likely 2,3-diaminophenazine (DAP) . This side product arises from the oxidative self-condensation of your o-phenylenediamine starting material.

Causality: o-Phenylenediamines are electron-rich aromatic compounds and are susceptible to oxidation, especially in the presence of air (oxygen) and catalysts. Two molecules of o-phenylenediamine can couple to form the highly conjugated and colored DAP.

Troubleshooting Strategies:

  • Inert Atmosphere: The most effective way to prevent the formation of DAP is to exclude oxygen from your reaction. This can be achieved by running the reaction under an inert atmosphere of nitrogen or argon.[1]

  • Degassed Solvents: Solvents can contain dissolved oxygen. It is crucial to degas your solvent before use by sparging with an inert gas or by using the freeze-pump-thaw technique.

  • Purity of Starting Material: Ensure your o-phenylenediamine is as pure as possible. Older or improperly stored starting material may already contain oxidized impurities that can propagate the side reaction. Recrystallization of the o-phenylenediamine prior to use is recommended if its purity is questionable.

Q2: I'm synthesizing a substituted quinoxaline from an unsymmetrical o-phenylenediamine, and I'm obtaining a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity of the reaction?

The formation of regioisomers is a common challenge when using unsymmetrically substituted o-phenylenediamines. The two amino groups of the diamine exhibit different nucleophilicities due to the electronic effects of the substituent on the aromatic ring, leading to two possible cyclization pathways.

Causality: The regioselectivity is determined by which of the two amino groups of the o-phenylenediamine first attacks the dicarbonyl compound. This initial step is often influenced by the electronic nature of the substituent on the diamine and the reaction conditions.

Troubleshooting Strategies:

  • Catalyst and Additive Control: The regioselectivity can be significantly influenced by the choice of additives. For the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones, for example, the use of p-toluenesulfonic acid (p-TsOH) can favor the formation of one regioisomer, while a combination of 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) can favor the other.[2]

  • Solvent Effects: The polarity of the solvent can influence the relative nucleophilicity of the two amino groups. A systematic screen of solvents with varying polarities is recommended.

  • Temperature Control: In some cases, lowering the reaction temperature can enhance the kinetic selectivity of the initial nucleophilic attack, favoring the formation of a single regioisomer.

Q3: My reaction is producing a significant amount of a benzimidazole derivative as a byproduct. What is the mechanism of its formation and how can I suppress it?

The formation of a benzimidazole byproduct is a known competitive cyclization pathway in quinoxaline synthesis, particularly in the synthesis of quinoxalin-2(1H)-ones from o-phenylenediamines and α-keto acids or their esters.[1]

Causality: This side reaction often proceeds through a rearrangement of an intermediate in the quinoxaline formation pathway. Under certain conditions, such as the presence of a strong acid or an oxidizing environment, the reaction intermediate can undergo a ring contraction to form the thermodynamically stable benzimidazole ring system.[1] The presence of oxygen can sometimes favor the formation of the benzimidazole byproduct, as its formation can be an oxidative process.[1]

Troubleshooting Strategies:

  • Inert Atmosphere: As with the formation of DAP, conducting the reaction under an inert atmosphere (nitrogen or argon) can disfavor the oxidative pathway leading to the benzimidazole byproduct.[1]

  • Milder Reaction Conditions: Avoid harsh acidic conditions and high temperatures, which can promote the rearrangement. The use of milder catalysts can be beneficial.

  • Control of Oxidants: If an oxidant is used in the reaction, its stoichiometry should be carefully controlled to avoid over-oxidation which might favor the benzimidazole pathway.

Troubleshooting Guides

Guide 1: Low Yield of Quinoxaline Product

Low yields in quinoxaline synthesis can be attributed to several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Quinoxaline Yield

start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products start->check_side_reactions purify_sm Purify Starting Materials check_purity->purify_sm optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_catalyst Optimize Catalyst check_conditions->optimize_catalyst optimize_time Optimize Reaction Time check_conditions->optimize_time use_inert_atm Use Inert Atmosphere check_side_reactions->use_inert_atm modify_workup Modify Work-up check_side_reactions->modify_workup

Caption: A systematic workflow for troubleshooting low yields in quinoxaline synthesis.

Detailed Steps:

  • Verify Starting Material Purity: Impurities in the o-phenylenediamine or the dicarbonyl compound can lead to a host of side reactions. It is advisable to purify starting materials by recrystallization or distillation before use.

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to product degradation. A systematic study of the reaction temperature is recommended.

    • Catalyst: The choice and amount of catalyst are critical. Both Lewis and Brønsted acids are commonly used. A screening of different catalysts and catalyst loadings can significantly impact the yield.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.

  • Identify and Mitigate Side Reactions: Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify the major side products. Once identified, implement the specific troubleshooting strategies outlined in the FAQs.

Guide 2: Purification of Quinoxalines

Effective purification is crucial to obtain the desired quinoxaline in high purity.

Common Purification Techniques:

  • Recrystallization: This is the most common and effective method for purifying solid quinoxaline products. Ethanol is a frequently used solvent for recrystallization.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically employed.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2,3-Diphenylquinoxaline

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AlCuMoVPToluene25292[3]
AlFeMoVPToluene25280[3]
ZnO-H₂O₂NeatRoom Temp0.3395[2]
PyridineTHFRoom Temp292[4][5]
None (MW)NoneN/A1 min90[6]

Table 2: Regioselectivity in the Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones

Substituent on o-phenylenediamineAdditiveRatio of Regioisomers (A:B)Reference
4-OMep-TsOH95:5[2]
4-OMeHOBt/DIC5:95[2]
4-Clp-TsOH>99:1[2]
4-ClHOBt/DIC1:99[2]

Experimental Protocols

Protocol 1: Synthesis of Quinoxaline under an Inert Atmosphere

This protocol is designed to minimize oxidative side reactions, such as the formation of 2,3-diaminophenazine (DAP).

Materials:

  • o-Phenylenediamine (1 mmol)

  • 1,2-Dicarbonyl compound (1 mmol)

  • Anhydrous and degassed solvent (e.g., ethanol or toluene)

  • Catalyst (e.g., a few drops of acetic acid)

  • Schlenk flask or a round-bottom flask with a septum

  • Nitrogen or argon gas supply with a balloon or manifold

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the reaction apparatus (Schlenk flask with a condenser and gas inlet/outlet) and flame-dry it under vacuum or with a heat gun to remove any moisture. Allow the apparatus to cool to room temperature under a stream of inert gas.

  • Addition of Reactants: To the flask, add the o-phenylenediamine and the magnetic stir bar. Seal the flask with a septum.

  • Inerting the Flask: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Addition of Solvent and Catalyst: Add the degassed solvent and catalyst to the flask via a syringe through the septum.

  • Addition of Dicarbonyl Compound: Dissolve the 1,2-dicarbonyl compound in a small amount of degassed solvent in a separate flask under an inert atmosphere. Transfer this solution to the reaction flask via a syringe.

  • Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific quinoxaline synthesized but typically involves removal of the solvent under reduced pressure, followed by purification.

Protocol 2: Recrystallization of Quinoxaline from Ethanol

This protocol provides a general procedure for the purification of a solid quinoxaline product.

Materials:

  • Crude quinoxaline product

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (two)

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude quinoxaline in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any other insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Visualization of Reaction Pathways

Quinoxaline Synthesis and Major Side Reactions

cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: DAP Formation cluster_side2 Side Reaction 2: Benzimidazole Formation OPD o-Phenylenediamine Intermediate Dihydrophenazine Intermediate OPD->Intermediate Condensation OPD_dimer Oxidative Self-Condensation OPD->OPD_dimer Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Intermediate Quinoxaline Quinoxaline (Desired Product) Intermediate->Quinoxaline Oxidation Rearrangement Rearrangement Intermediate->Rearrangement DAP 2,3-Diaminophenazine (DAP) (Colored Impurity) OPD_dimer->DAP Benzimidazole Benzimidazole (Byproduct) Rearrangement->Benzimidazole

Caption: Reaction scheme showing the main pathway for quinoxaline synthesis and the competing side reactions leading to the formation of DAP and benzimidazole byproducts.

References

  • BenchChem. (2025).
  • RSC Publishing. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III)
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Substituted Quinoxalines.
  • NIH. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. [Link]
  • NIH. (2013).
  • TSI Journals. (2011). EFFICIENT SYNTHESIS OF BENZIMIDAZOLE AND QUINOXALINE DERIVATIVES WITH ZnO.H2O2 UNDER MILD CONDITIONS. [Link]
  • Jiangxi Normal University. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
  • ACG Publications. (2013).
  • CHEMISTRY. (2015).
  • NIH. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. [Link]
  • American Journal of Organic Chemistry. (2015).
  • University of Colorado Boulder. (n.d.).
  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. [Link]

Sources

Technical Support Center: Optimization of the Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful, yet challenging, chemical reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize reaction conditions, and ensure the safe and successful synthesis of your target quinoline derivatives.

Core Principles: Understanding the "Why" of the Skraup Synthesis

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a classic method for preparing quinolines.[1][2] The archetypal reaction involves heating an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2][3] While highly effective, the synthesis is notoriously exothermic and can be violent if not properly controlled, often leading to the formation of significant tarry byproducts.[3][4][5]

A fundamental understanding of the multi-step mechanism is crucial for effective troubleshooting. The process can be broken down into five key stages:

  • Acrolein Formation: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[5][6][7]

  • Michael Addition: The amino group of the aniline performs a nucleophilic conjugate (Michael) addition to the acrolein intermediate.[5][8][9]

  • Cyclization: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular electrophilic substitution, closing the ring.[5][9]

  • Dehydration: The cyclic intermediate is dehydrated to form 1,2-dihydroquinoline.[5][9]

  • Oxidation: The final step involves the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline product.[5][7] The oxidizing agent, often nitrobenzene, is reduced in the process (e.g., to aniline, which can then re-enter the reaction).[5]

Skraup Synthesis Mechanism

Skraup_Mechanism cluster_acrolein Step 1: Acrolein Formation cluster_addition Step 2: Michael Addition cluster_cyclization Step 3 & 4: Cyclization & Dehydration cluster_oxidation Step 5: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Intermediate1 β-Anilinopropionaldehyde (Enol Intermediate) Aniline->Intermediate1 + Acrolein Intermediate2 1,2-Dihydroquinoline Intermediate1->Intermediate2 1. H⁺ (Ring Closure) 2. -H₂O Quinoline Quinoline Intermediate2->Quinoline [Oxidizing Agent] (e.g., Nitrobenzene)

Caption: The five key stages of the Skraup synthesis mechanism.

Frequently Asked Questions (FAQs)

Q1: Why is the Skraup synthesis considered a "dirty" or difficult reaction? A1: The reaction is notorious for its highly exothermic nature, which can make it difficult to control.[4][10] The harsh conditions (concentrated sulfuric acid, high temperatures) promote polymerization of the acrolein intermediate and other side reactions, leading to the formation of significant amounts of black, tarry byproducts that complicate purification.[11][12][13]

Q2: What is the role of ferrous sulfate (FeSO₄) in the reaction? A2: Ferrous sulfate is added as a moderator to make the reaction less violent.[4][5] It is believed to function as an oxygen carrier, smoothing the oxidation process and extending the reaction over a longer period, which helps to control the exotherm and prevent the reaction from getting out of control.[3][10] Boric acid can also be used for this purpose.[5][14]

Q3: Can I use α,β-unsaturated aldehydes or ketones instead of glycerol? A3: Yes. Using an α,β-unsaturated aldehyde or ketone in place of glycerol is known as the Doebner-von Miller reaction, which is a variation of the Skraup synthesis.[15][16] This modification allows for the synthesis of quinolines substituted in the heterocyclic ring.[17] However, it is also prone to polymerization of the carbonyl reactant under strong acid catalysis.[16]

Q4: What are the primary safety precautions I should take? A4: Due to the reaction's violent potential, extreme caution is necessary.[18] Always conduct the synthesis in a well-ventilated fume hood.[19][20] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20] The addition of concentrated sulfuric acid must be done slowly and with efficient cooling to manage the initial exotherm.[4] Be prepared for a vigorous reaction, especially during the initial heating phase.

Q5: Are there "greener" or milder alternatives to the classical Skraup conditions? A5: Yes, modern modifications aim to improve the reaction's safety and environmental profile. These include the use of microwave irradiation, often in aqueous media or with ionic liquids, which can lead to shorter reaction times and improved yields.[6][16][21] Some methods also report that an external oxidizing agent is unnecessary under microwave conditions.[16]

Troubleshooting Guide: From Violent Reactions to Low Yields

This section addresses specific problems you may encounter during your experiments.

Issue 1: My reaction is extremely vigorous and difficult to control.

Question: I've mixed my reagents, and upon heating, the reaction becomes uncontrollably violent, with material being ejected from the condenser. How can I prevent this?

Answer: This is the most classic and dangerous problem associated with the Skraup synthesis.[10] The cause is a runaway exothermic reaction. The key is to moderate the reaction rate and ensure efficient heat dissipation.

Solutions & Scientific Rationale:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is the most common solution.[4][14] It smooths the reaction, preventing a sudden, violent onset. Boric acid is another effective moderator.[22]

  • Controlled Reagent Addition: The order and rate of addition are critical. A proven method is to mix the aniline, glycerol, and moderator first, then add the concentrated sulfuric acid slowly with efficient stirring and external cooling (e.g., an ice bath).[3][4] Adding the acid before the moderator can trigger an immediate, vigorous reaction.[10]

  • Gradual Heating: Do not heat the mixture rapidly.[14] Use a heating mantle with a temperature controller and apply heat gently to initiate the reaction. Once the exotherm begins (often signaled by boiling), immediately remove the heat source and allow the reaction to proceed under its own power.[20] Reapply heat only after the initial vigorous phase has subsided to maintain a gentle reflux.[20]

  • Ensure Efficient Stirring: Use a mechanical stirrer, especially for larger-scale reactions.[3] Good agitation helps dissipate heat evenly and prevents the formation of localized hotspots, which can trigger a runaway reaction.

Issue 2: My yield is very low, and the main product is a thick, intractable tar.

Question: After the work-up, I'm left with a large amount of black tar and a very poor yield of my desired quinoline. What causes this, and how can I improve the yield?

Answer: Low yields and tar formation are intrinsically linked and are often caused by the harsh reaction conditions promoting polymerization of intermediates.[11][23]

Solutions & Scientific Rationale:

  • Optimize Temperature Control: While sufficient heat is needed to dehydrate glycerol to acrolein, excessive temperatures are a primary cause of tar formation.[14] Avoid overheating during the reaction. A two-stage temperature profile can be effective: an initial, controlled heating period to start the reaction, followed by a sustained reflux at a moderate temperature (e.g., 140-150°C) for several hours to ensure completion.[14][20]

  • Use a Moderator: As with controlling the reaction's vigor, ferrous sulfate also helps to reduce charring and tar formation by promoting a more controlled reaction pathway.[4]

  • Check Reactant Quality: The use of highly concentrated glycerol ("dynamite glycerin") with very low water content has been reported to ensure good yields.[12] While not always practical, using anhydrous glycerol can be beneficial.

  • Consider Substrate Reactivity: The electronic nature of your aniline substrate significantly impacts the yield. Electron-donating groups on the aniline ring generally favor the reaction, while strong electron-withdrawing groups (like a nitro group) deactivate the ring, making it less nucleophilic and requiring harsher conditions, which can lead to lower yields and more side products.[11][24] For deactivated systems, you may need to explore modified procedures or alternative synthetic routes.

Issue 3: I'm struggling to purify my product from the tarry residue.

Question: My crude product is a dark, viscous oil or a black solid mixed with tar. Standard purification methods are proving ineffective. What is the best way to isolate the quinoline?

Answer: Purification is a major challenge in the Skraup synthesis. The crude product is often described as a "black, tarry goo."[4][25]

Solutions & Scientific Rationale:

  • Steam Distillation: This is the most common and effective method for separating the volatile quinoline product from non-volatile tars.[11][19] The standard procedure involves making the cooled reaction mixture strongly alkaline with a concentrated sodium hydroxide solution and then passing steam through it. The quinoline co-distills with the water and can be collected.[11][20]

  • Solvent Extraction: After steam distillation, the quinoline can be separated from the aqueous distillate by extraction with an organic solvent like diethyl ether or dichloromethane.[11]

  • Removal of Unreacted Aniline: Unreacted aniline can co-distill with the product. A common purification trick is to treat the acidic distillate with a solution of sodium nitrite. This converts the residual aniline into a non-volatile diazonium salt, which can then be removed before making the solution alkaline again for a final steam distillation or extraction of the pure quinoline.[11]

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Identify Primary Issue Start->Problem Violent Issue: Violent / Uncontrolled Reaction Problem->Violent Exotherm LowYield Issue: Low Yield / High Tar Formation Problem->LowYield Yield/Purity Purification Issue: Purification Difficulties Problem->Purification Work-up Sol_Violent1 Action: Add Moderator (e.g., FeSO₄, Boric Acid) Violent->Sol_Violent1 Sol_Violent2 Action: Control Acid Addition (Slow, with Cooling) Sol_Violent1->Sol_Violent2 Sol_Violent3 Action: Gradual Heating & Efficient Stirring Sol_Violent2->Sol_Violent3 End Optimized Synthesis Sol_Violent3->End Sol_LowYield1 Action: Optimize Temperature (Avoid Overheating) LowYield->Sol_LowYield1 Sol_LowYield2 Action: Check Reactant Quality (Anhydrous Glycerol) Sol_LowYield1->Sol_LowYield2 Sol_LowYield3 Action: Assess Substrate (Deactivated Anilines?) Sol_LowYield2->Sol_LowYield3 Sol_LowYield3->End Sol_Purify1 Method: Steam Distillation (Alkaline Mixture) Purification->Sol_Purify1 Sol_Purify2 Method: Solvent Extraction of Distillate Sol_Purify1->Sol_Purify2 Sol_Purify3 Method: Remove Aniline (NaNO₂ Treatment) Sol_Purify2->Sol_Purify3 Sol_Purify3->End

Caption: A logical workflow for troubleshooting common Skraup synthesis issues.

Experimental Protocols

Disclaimer: These protocols are representative and should be adapted based on the specific substrate and laboratory safety protocols. Always perform a thorough risk assessment before beginning any experiment.

Protocol 1: Classical Synthesis of Quinoline

This protocol is adapted from established literature procedures and incorporates moderators for safety.[3][20]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (276 g, 3.0 moles)

  • Nitrobenzene (49 g, 0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

  • Acid Addition: Slowly and with constant stirring, add the ferrous sulfate heptahydrate. Then, begin adding the concentrated sulfuric acid in small portions. The addition is exothermic; use an ice bath to maintain control.[20]

  • Reaction Initiation: Once all the acid has been added, gently heat the mixture using a heating mantle. The reaction will become exothermic and begin to boil.[20]

  • Reflux: Once the reaction is self-sustaining, remove the external heat source. After the initial vigorous reaction subsides (typically 30-60 minutes), reapply heat and maintain the mixture at a gentle reflux for 3-4 hours.[20]

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water.

  • Neutralization: Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide with external cooling.

  • Purification: Perform steam distillation to isolate the crude quinoline.[20] Separate the quinoline layer from the aqueous distillate, dry over anhydrous potassium carbonate, and purify by vacuum distillation, collecting the fraction boiling at 235-237°C.[20]

Quantitative Data Summary

The yield and optimal conditions for the Skraup synthesis are highly dependent on the substrate and specific reagents used.

Table 1: Representative Yields for Substituted Anilines
Substituted AnilineProductTypical Yield (%)Reference(s)
AnilineQuinoline84-91%[3]
m-NitroanilineMixture of 5- & 7-NitroquinolineMixture[26]
o-Nitroaniline8-NitroquinolineSingle Product[26]
p-Nitroaniline6-NitroquinolineSingle Product[26]
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinoline~50%[18]
Table 2: Influence of Reaction Conditions
ParameterConditionObservation / RationaleReference(s)
Moderator Ferrous SulfateSmoother, less violent reaction; reduces tarring. Acts as an oxygen carrier.[3][4][10]
Boric AcidAlternative moderator to control the exotherm.[5][14][22]
Oxidizing Agent NitrobenzeneCommon, effective; also acts as a high-boiling solvent.[2][5]
Arsenic Acid / PentoxideReported to result in a less violent reaction than nitrobenzene.[2][3][18]
IodineCan be used as a catalyst for oxidation.[15][27]
Temperature 130-150°CTypical range for reflux after initial exotherm subsides.[19][20][28]
>150°CMay be required for less reactive substrates but increases risk of tar formation.[14][26]
Technology Microwave IrradiationCan significantly reduce reaction times and improve yields; may not require an external oxidant.[6][16][29]

References

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Skraup's Synthesis. Vive Chemistry - WordPress.com. [Link]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
  • Skraup reaction. Wikipedia. [Link]
  • Skraup Reaction. YouTube. [Link]
  • Preparation and Properties of Quinoline. SlideShare. [Link]
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.
  • Alternative Oxidisers in Skraup reaction. Sciencemadness.org. [Link]
  • The Skraup Synthesis of Quinolines.
  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]
  • A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. Journal of the American Chemical Society. [Link]
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. [Link]
  • Recent Advances in Metal-Free Quinoline Synthesis.
  • The Skraup Reaction - How to Make a Quinoline. Curly Arrow. [Link]
  • Skraup reaction process for synthesizing quinolones.
  • My attempt at the Skraup quinoline synthesis. Sciencemadness.org. [Link]
  • Skraup Synthesis of Quinoline - tips/pointers. Reddit. [Link]
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1) and aniline under microwave irradiations.
  • Reaction mechanism of the Skraup quinoline synthesis.
  • The Skraup Synthesis of Quinolines. Organic Reactions. [Link]
  • Quinoline Synthesis - Skraup. Química Organica.org. [Link]

Sources

Technical Support Center: Challenges in the Scalability of 6-Methoxyquinoxaline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 6-Methoxyquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this important heterocyclic compound. We will delve into the common challenges encountered during production, from bench-scale synthesis to pilot-plant and industrial manufacturing, providing practical troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of high-quality this compound.

Overview of Synthetic Strategies and Scalability Concerns

The most common and direct route to this compound is the condensation of 4-methoxy-1,2-phenylenediamine with a 1,2-dicarbonyl compound, typically glyoxal. While straightforward in principle, scaling up this reaction presents several challenges that can impact yield, purity, and process safety.

Core Synthesis Protocol: Condensation of 4-methoxy-1,2-phenylenediamine with Glyoxal

This protocol outlines the foundational lab-scale synthesis of this compound.

Materials:
  • 4-methoxy-1,2-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Ethanol or Methanol

  • Activated Carbon

  • Filter Aid (e.g., Celite)

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure:
  • Dissolution: In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol or methanol.

  • Reagent Addition: Slowly add an aqueous solution of glyoxal (1.0-1.1 equivalents) to the stirred solution of the diamine. The addition should be controlled to manage any potential exotherm.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Decolorization: Upon completion, if the solution is highly colored, add a small amount of activated carbon and stir for 15-30 minutes.

  • Filtration: Filter the mixture through a pad of filter aid to remove the activated carbon and any other solid impurities.

  • Crystallization: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude this compound will often crystallize out. The crystallization can be further induced by cooling the solution or by adding a co-solvent like water.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Troubleshooting Guide for Scalability Challenges

As the production scale of this compound increases, several challenges can arise. This section addresses these issues in a question-and-answer format.

Issue 1: Poor Yield and Incomplete Conversion at Larger Scales

Q: We are experiencing a significant drop in yield and incomplete consumption of our starting diamine now that we have moved to a 50 L reactor. What are the likely causes?

A: This is a common issue when scaling up. The primary culprits are often related to mixing and mass transfer limitations.

  • Inadequate Mixing: In a larger reactor, achieving homogenous mixing is more challenging. Pockets of high or low reactant concentration can form, leading to side reactions or unreacted starting material.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the agitation speed is sufficient to maintain a homogenous mixture. Consider installing baffles to improve mixing efficiency.

  • Mass Transfer Limitations: The rate at which the reactants come into contact can become the limiting factor in a larger volume.

    • Solution: Optimize the rate of addition of the glyoxal solution. A slower, controlled addition can improve the reaction's selectivity and prevent localized high concentrations that can lead to side product formation.

  • Sub-optimal Temperature Control: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging. If the condensation reaction is exothermic, localized "hot spots" can lead to degradation of the product or starting materials.

    • Solution: Implement a more robust temperature control system. This may involve using a jacketed reactor with a circulating temperature control unit. For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.

Issue 2: Impurity Profile Changes with Scale

Q: Our latest pilot-plant batch of this compound shows several new impurities that we did not observe at the lab scale. How can we identify and control these?

A: The appearance of new impurities upon scale-up often points to subtle changes in reaction conditions or prolonged reaction times.

  • Common Impurities:

    • Unreacted 4-methoxy-1,2-phenylenediamine: Can be due to incomplete reaction as discussed above.

    • Oxidation Products: The diamine starting material is susceptible to oxidation, which can be exacerbated by longer processing times or exposure to air in a large reactor headspace.

    • Polymeric Byproducts: Glyoxal can self-polymerize, especially under certain pH and temperature conditions.

    • Regioisomers: If a substituted glyoxal is used, the formation of regioisomers is a possibility. With glyoxal itself, this is not an issue.

  • Troubleshooting Steps:

    • Impurity Identification: Utilize High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) to identify the molecular weights of the new impurities. This can provide clues to their structures. Forced degradation studies, where the product is intentionally exposed to stress conditions (acid, base, oxidation, heat, light), can help to systematically generate and identify potential degradation products.[1][2]

    • Process Parameter Review: Carefully review the temperature profile, reaction time, and atmospheric conditions of the scaled-up batch.

      • Atmosphere Control: Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation of the diamine.

      • pH Control: The pH of the reaction mixture can influence the stability of both the reactants and the product. Ensure consistent pH across scales.

    • Purification Optimization: The purification method may need to be re-evaluated for the larger scale.

      • Recrystallization: A simple recrystallization may not be sufficient to remove all impurities at a larger scale. A multi-solvent recrystallization or a re-slurry in a suitable solvent might be necessary.

      • Chromatography: While less common for large-scale production, column chromatography might be required for high-purity applications. The choice of stationary and mobile phases will be critical.

Issue 3: Challenges in Downstream Processing and Isolation

Q: We are struggling with inconsistent crystal formation and prolonged drying times for our multi-kilogram batches. How can we improve our isolation process?

A: Crystallization and drying are critical steps that are highly dependent on scale.

  • Crystallization Control:

    • Cooling Profile: The rate of cooling has a significant impact on crystal size and purity. A slow, controlled cooling profile is generally preferred to promote the growth of larger, purer crystals. "Crash cooling" can lead to the formation of small, impure crystals that are difficult to filter.

    • Seeding: Introducing seed crystals of the desired polymorph at the appropriate temperature and supersaturation can provide excellent control over the crystallization process, leading to a consistent crystal form and size distribution.[3]

    • Polymorphism: Be aware that this compound may exist in different crystalline forms (polymorphs), each with distinct physical properties such as solubility and melting point.[4][5] It is crucial to identify and consistently produce the desired polymorph for pharmaceutical applications. Powder X-ray Diffraction (PXRD) is the primary technique for polymorph characterization.

  • Filtration and Drying:

    • Filtration Efficiency: Small, needle-like crystals can be difficult to filter and wash effectively. Optimizing the crystallization to produce larger, more equant crystals will improve filtration performance.

    • Drying: Large quantities of wet cake can take a significant amount of time to dry. A vacuum oven with controlled temperature is essential. Agitated filter-dryers can significantly improve drying efficiency at an industrial scale.

Frequently Asked Questions (FAQs)

Q1: What is the most critical starting material parameter to control for a successful scale-up?

A1: The purity of the 4-methoxy-1,2-phenylenediamine is paramount. This starting material is prone to oxidation and can contain colored impurities. Using a high-purity, freshly sourced diamine is crucial. If the purity is questionable, consider a purification step such as recrystallization or a short-path distillation before use.

Q2: Are there any specific safety concerns to be aware of when scaling up this synthesis?

A2: While the reaction is not violently exothermic, the potential for an uncontrolled exotherm in a large reactor should always be considered. A thorough process safety review, including reaction calorimetry, is recommended before moving to a pilot-plant scale. Additionally, glyoxal can be an irritant, and appropriate personal protective equipment (PPE) should be used.

Q3: Can we use a different solvent for this reaction?

A3: Yes, other solvents such as acetic acid or even water can be used.[6] However, the choice of solvent will impact the reaction rate, solubility of the product, and the impurity profile. If you change the solvent system, a re-optimization of the reaction conditions and a thorough analysis of the product purity are necessary.

Q4: How can we monitor the progress of the reaction in a large, enclosed reactor?

A4: In-process monitoring is key for successful scale-up. While TLC is suitable for the lab, at a larger scale, consider using in-situ monitoring techniques such as ReactIR (in-situ FTIR) or drawing samples for HPLC analysis at regular intervals.

Q5: What are the recommended analytical techniques for final product quality control?

A5: A combination of techniques is recommended for a comprehensive quality control assessment:

  • HPLC with UV detection: For determining purity and quantifying impurities.

  • Gas Chromatography (GC): For analyzing residual solvents.

  • Mass Spectrometry (MS): For confirming the molecular weight of the product and identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation.

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline form (polymorph).

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal properties.

Visualizing the Process: Diagrams and Workflows

Diagram 1: Synthesis of this compound

Synthesis_of_6_Methoxyquinoxaline cluster_reactants Starting Materials cluster_purification Purification 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine Condensation Reaction Condensation Reaction 4-methoxy-1,2-phenylenediamine->Condensation Reaction Glyoxal Glyoxal Glyoxal->Condensation Reaction Crude this compound Crude this compound Condensation Reaction->Crude this compound Ethanol/Methanol Recrystallization Recrystallization Crude this compound->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Low Yield Low Yield Check Mixing Check Mixing Low Yield->Check Mixing Check Temperature Control Check Temperature Control Check Mixing->Check Temperature Control Adequate Increase Agitation Increase Agitation Check Mixing->Increase Agitation Inadequate Optimize Baffles Optimize Baffles Check Mixing->Optimize Baffles Inadequate Check Reactant Quality Check Reactant Quality Check Temperature Control->Check Reactant Quality Good Improve Heat Transfer Improve Heat Transfer Check Temperature Control->Improve Heat Transfer Poor Slow Reagent Addition Slow Reagent Addition Check Temperature Control->Slow Reagent Addition Poor Purify Starting Material Purify Starting Material Check Reactant Quality->Purify Starting Material Impure Inert Atmosphere Inert Atmosphere Check Reactant Quality->Inert Atmosphere Oxidation Prone Yield Improved Yield Improved Increase Agitation->Yield Improved Optimize Baffles->Yield Improved Improve Heat Transfer->Yield Improved Slow Reagent Addition->Yield Improved Purify Starting Material->Yield Improved Inert Atmosphere->Yield Improved

Caption: Troubleshooting low yield in scale-up.

Quantitative Data Summary

ParameterLab Scale (1 L)Pilot Scale (50 L)Key Considerations for Scale-Up
Reactant Ratio 1.0 : 1.0-1.11.0 : 1.0-1.1Maintain consistent stoichiometry.
Solvent Volume ~10 mL/g of diamine~10-15 mL/g of diamineMay need to adjust for efficient stirring and heat transfer.
Reaction Temperature 20-50 °C20-50 °CMonitor internal temperature closely to avoid exotherms.
Reaction Time 1-3 hours2-5 hoursMay increase due to mixing and heat transfer limitations.
Typical Yield 85-95%70-85%Yield reduction is common; optimization is key.

References

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry. [Link]
  • Synthesis and biological activity of quinoxaline derivatives. World Journal of Advanced Research and Reviews. [Link]
  • Synthesis and biological evaluation of functionalized quinoxaline deriv
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals (Basel). [Link]
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension tre
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical and Clinical Research. [Link]
  • Forced Degrad
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]
  • Method for synthetizing 6-methoxyquinoline.
  • Process development and large-scale synthesis of NK1 antagonist. Bioorganic & Medicinal Chemistry. [Link]
  • Crystal Polymorphism in Chemical Process Development. Annual Review of Chemical and Biomolecular Engineering. [Link]
  • Development and Scale-Up of an Enabling Synthetic Route to KTX-005, a Muscarinic Acetylcholine Receptor Agonist for the Potential Treatment of Schizophrenia. Organic Process Research & Development. [Link]
  • Exploring Polymorphism, Cocrystallization and Mixed Crystalliz
  • Crystal Polymorphism in Pharmaceutical Science.
  • Methodology of Crystallization Kinetics Investigation for Designing Isolation Process of Pure Metastable Polymorph.
  • controlling the polymorphic outcome of 2,6-dimethoxybenzoic acid crystallization using additives.
  • Development and Scale-up of an Organocatalytic Enantioselective Process to Manufacture (S)-Pregabalin.

Sources

Technical Support Center: Purifying 6-Methoxyquinoxaline with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Methoxyquinoxaline. This resource is designed for researchers, scientists, and drug development professionals who are utilizing column chromatography to isolate this compound. Here, you will find answers to common questions and troubleshooting strategies to overcome challenges during the purification process.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the fundamental aspects of purifying this compound and provides starting points for your experimental design.

Q1: What are the typical impurities encountered during the synthesis of this compound?

Understanding potential impurities is critical for designing an effective purification strategy. The synthesis of this compound, often involving the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound, can result in several types of impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual amounts of the diamine and dicarbonyl precursors.

  • Positional Isomers: If the diamine precursor is asymmetrically substituted, there is a possibility of forming isomeric quinoxaline products.

  • Over-alkylation or Under-alkylation Products: If the methoxy group is introduced via an alkylation step, impurities from incomplete or multiple alkylations can occur.

  • Oxidation Byproducts: Quinoxaline rings can be susceptible to oxidation, especially if exposed to air and light for extended periods.

  • Solvent and Reagent Residues: Residual solvents or reagents from the reaction and workup steps are common impurities.

Q2: What is a good starting point for a column chromatography method to purify this compound?

For a successful separation, the initial choice of stationary and mobile phases is crucial. A well-chosen starting point can be optimized with fine-tuning.

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is the most common and effective stationary phase for purifying moderately polar compounds like this compound.[1][2] Its polar surface interacts with compounds based on their polarity.[3][4]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is typically used. A good starting point is a mixture of hexane (or petroleum ether) and ethyl acetate.[1][5]

  • Initial Optimization with Thin-Layer Chromatography (TLC): Before running a column, it is essential to determine the optimal solvent system using TLC.[6][7] The goal is to find a solvent mixture where the this compound has a Retention Factor (Rf) value of approximately 0.2-0.4.[6][8] This Rf range generally provides the best separation on a column.[6]

The Rf value is a ratio of the distance the compound travels up the plate to the distance the solvent front travels.[9][10]

Q3: How does adjusting the mobile phase polarity affect the separation?

The polarity of the mobile phase is a critical parameter that dictates how quickly compounds move through the silica gel column.[11][12]

  • Increasing Polarity: By increasing the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase, you increase the eluting strength of the solvent system.[12][13] This causes all compounds, including this compound and its impurities, to move faster down the column, resulting in higher Rf values.[11][13] The polar solvent molecules compete more effectively with the compounds for binding sites on the polar silica gel, displacing the compounds and allowing them to travel further.[3][13]

  • Decreasing Polarity: Conversely, a less polar mobile phase (a higher proportion of hexane) will slow down the movement of polar compounds, leading to lower Rf values. This can be useful for separating the target compound from less polar impurities that will elute more quickly.

The key is to find a balance that allows for a good separation between this compound and its impurities. This is often achieved through gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation.[14][15]

Section 2: Troubleshooting Common Chromatography Issues

This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during the purification of this compound.

Q4: My this compound is co-eluting with an impurity. How can I improve the separation?

Co-elution occurs when the product and an impurity have very similar affinities for the stationary phase in the chosen solvent system, resulting in overlapping fractions.

Immediate Solutions:

  • Decrease the Flow Rate: A slower flow rate allows more time for the compounds to equilibrate between the stationary and mobile phases, which can enhance separation.[15][16] However, an excessively slow rate can lead to band broadening due to diffusion.[15][17]

  • Optimize the Mobile Phase:

    • Decrease Polarity: If the impurity is slightly more polar than your product, slightly decreasing the mobile phase polarity (e.g., from 20% to 15% ethyl acetate in hexane) may allow the product to elute first, leaving the impurity behind.

    • Change Solvent System: Sometimes, simply adjusting the ratio of two solvents is not enough. The selectivity of the separation can be altered by changing one of the solvents.[6] For example, you could try a dichloromethane/methanol system. Different solvents interact with the compounds and the silica gel in unique ways, which can alter the elution order.[18]

  • Use a Longer Column: Increasing the length of the column increases the number of theoretical plates, which directly improves resolution and separation.[16][19]

Advanced Strategy: Gradient Elution

If isocratic elution (using a single solvent mixture) fails, a gradient elution is a powerful technique.[14]

  • Protocol: Start with a low-polarity mobile phase to elute non-polar impurities. Then, gradually increase the percentage of the more polar solvent. This will first elute your product and then, with a further increase in polarity, the more strongly retained impurities.

Q5: The compound is streaking or tailing down the column. What is causing this and how do I fix it?

Peak tailing or streaking is a common issue where a compound appears as an elongated spot on a TLC plate or elutes from the column over a large volume of solvent.[20][21]

Potential Causes and Solutions:

  • Sample Overload: Applying too much crude material to the column is a frequent cause of tailing.[20][22] The stationary phase becomes saturated, leading to poor separation.

    • Solution: Reduce the amount of sample loaded onto the column. A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[5]

  • Strong Interaction with Silica: Quinoxalines contain basic nitrogen atoms that can interact strongly with the slightly acidic silanol groups on the surface of the silica gel, causing tailing.[22][23]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce the strong interactions, leading to sharper peaks.[23]

  • Insolubility of the Sample: If the compound is not fully soluble in the mobile phase as it moves down the column, it can cause streaking.[23]

    • Solution: Ensure the solvent system you are using is capable of dissolving your compound. You may need to choose a different mobile phase system.

  • Poorly Packed Column: Voids or channels in the silica gel packing can lead to an uneven flow of the mobile phase, causing band broadening and tailing.[14][16]

    • Solution: Take care when packing the column to ensure a uniform and homogenous bed. Using a slurry packing method is generally recommended.[14][24]

Q6: I have poor recovery of my product after the column. Where could it have gone?

Low recovery is a frustrating problem that can have several causes.

Possible Scenarios and Troubleshooting Steps:

  • Compound is Still on the Column: The mobile phase may not be polar enough to elute your product.

    • Solution: After you have finished collecting what you believe to be all of your fractions, flush the column with a very polar solvent, such as 100% ethyl acetate or a mixture containing methanol. Collect this flush and analyze it by TLC to see if your compound is present.

  • Compound Decomposed on the Silica: Some compounds are not stable on silica gel, especially if it is slightly acidic.[25]

    • Solution: Test the stability of your compound by dissolving a small amount and spotting it on a TLC plate. After a few hours, elute the plate and see if a new spot (a decomposition product) has appeared. If your compound is unstable, you can use a deactivated stationary phase like neutral alumina or deactivated silica gel.[25]

  • Compound Eluted in the Solvent Front: If the initial mobile phase was too polar, your compound may have eluted very quickly with the non-polar impurities in the first few fractions.[25]

    • Solution: Always check the first few fractions collected by TLC, even if you don't expect your product to be there.

Data Summary and Workflow Visualization

To aid in your experimental design, the following table summarizes the properties of common solvents used in normal-phase chromatography.

Table 1: Properties of Common Chromatography Solvents

SolventPolarity IndexEluting Strength (on Silica)
Hexane / Petroleum Ether0.1Very Low
Toluene2.4Low
Dichloromethane (DCM)3.1Medium
Diethyl Ether2.8Medium
Ethyl Acetate (EtOAc)4.4Medium-High
Acetone5.1High
Methanol (MeOH)5.1Very High

Data compiled from various chromatography resources.

Workflow for Troubleshooting Poor Separation

Caption: Troubleshooting flowchart for improving poor separation.

Experimental Protocol: General Column Chromatography

This is a generalized protocol that should be adapted based on preliminary TLC analysis.[24]

  • Column Preparation:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[26]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).[5]

    • Pour the slurry into the column, tapping the side to ensure even packing and remove air bubbles.[5]

    • Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[5]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.[5]

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.[5]

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[24]

    • Carefully add this powder to the top of the prepared column.[24]

  • Elution:

    • Begin eluting with the initial non-polar solvent mixture.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.[27]

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.[24]

    • Monitor the composition of each fraction using TLC, visualizing the spots under a UV lamp.[1]

    • Combine the fractions that contain the pure product.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[24]

References

  • Chemistry For Everyone. (2025, January 1). How To Improve Column Chromatography Separation?
  • Quora. (2021, March 9). In thin layer chromatography, what is the effect of increasing solvent polarity to the retention factor of the solute?
  • Benchchem. Technical Support Center: 6-Methoxy-2,3-dimethylquinoxaline Purification.
  • Chromatography Today. (2022, September 15). How Do You Improve Separation in Column Chromatography?
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Chemistry For Everyone. (2025, March 9). How To Get Better Separation In Column Chromatography?
  • Quora. (2022, April 1). How to increase separation in column chromatography.
  • Oxford Academic. Silica Gel Surface and Its Interactions with Solvent and Solute in Liquid Chromatography. Journal of Chromatographic Science.
  • Chemistry Stack Exchange. (2016, April 17). If the polarity of the solvent increases, will the Rf value increase or decrease?
  • UMass Lowell. CHEM 344 Thin Layer Chromatography.
  • Quora. (2019, September 17). When do we find tailing in chromatography, and how can we eliminate that?
  • Benchchem. Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol.
  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?
  • RSC Publishing. The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society.
  • SiliCycle. Quick Overview of Column Chromatography.
  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Chemistry For Everyone. (2025, March 13). What Causes Tailing In Gas Chromatography?
  • Study Mind. Chromatography and Rf Values (GCSE Chemistry).
  • PubMed. (2024, January 11). Chromatography.
  • Restek. TROUBLESHOOTING GUIDE.
  • Mastelf. (2024, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance.
  • BYJU'S. The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Benchchem. Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.
  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography.
  • Benchchem. Application Notes and Protocols: Purification of 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol using Column Chromatography.
  • Springer. The Mobile Phase.
  • Benchchem. Application Note and Protocol: Purification of 6-Methoxyflavonol via Column Chromatography.
  • Supelco. Bulletin 792C Packed Column GC Troubleshooting Guide.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?
  • Springer. Selecting the Stationary Phase.
  • International Journal of Pharmaceutical Research & Analysis. (2014). Flash chromatography.

Sources

Technical Support Center: Solvent Selection for Efficient Recrystallization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide synthesizes fundamental principles with field-proven techniques to empower researchers in overcoming common challenges in the purification of quinoline derivatives. The inherent structural diversity of this class of compounds necessitates a logical, systematic approach to solvent selection for recrystallization. This document provides direct answers to common questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategy of solvent selection for quinoline derivatives.

Q1: What are the ideal characteristics of a solvent for recrystallization?

An ideal recrystallization solvent should exhibit a steep solubility curve for the target compound. This means it should:

  • Dissolve the compound completely when hot (at or near the solvent's boiling point).

  • Provide very low solubility for the compound when cold (at room temperature or in an ice bath).

  • Either not dissolve impurities at all, or dissolve them so well that they remain in the cold solvent (the "mother liquor") after the target compound has crystallized. [1]

  • Be chemically inert , meaning it does not react with the compound being purified.

  • Be sufficiently volatile to be easily removed from the purified crystals after filtration.

  • Have a boiling point below the melting point of the compound to prevent the solute from melting and "oiling out".[2][3][4]

Q2: I have a newly synthesized quinoline derivative. Where do I start with solvent selection?

For quinoline and its derivatives, a systematic screening process is most effective.[1] Quinoline itself is soluble in most organic solvents and dissolves readily in hot water, though it is only slightly soluble in cold water.[5][6]

A good starting point for many quinoline derivatives is ethanol .[5][7] It is a polar protic solvent that is effective for a wide range of compounds and is relatively safe to handle.

Systematic Screening Protocol:

  • Place a small amount of your crude compound (10-20 mg) into several different test tubes.

  • To each tube, add a few drops of a different test solvent at room temperature. Select solvents from across the polarity spectrum (see Table 1).

  • Observe the solubility. If the compound dissolves immediately in the cold solvent, that solvent is unsuitable as a single-solvent system.

  • If the compound does not dissolve, gently heat the test tube. A good candidate solvent will dissolve the compound upon heating.[1]

  • Allow the hot solution to cool to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.

Q3: How does the polarity and structure of my specific quinoline derivative influence solvent choice?

The "like dissolves like" principle is paramount. The polarity of your quinoline derivative is determined by its substituent groups. The solvent's nature significantly impacts the solvation energy and dipole moment of the quinoline derivative.[8]

  • Non-polar Derivatives: Quinolines with alkyl or aryl substituents will be less polar. They will show better solubility in non-polar solvents like hexanes or toluene.

  • Polar Derivatives: Derivatives containing polar groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) will be more polar.[8] These compounds will dissolve better in polar solvents such as ethanol, methanol, or water.[9][10]

  • Hydrogen Bonding: The nitrogen atom in the quinoline ring is a hydrogen bond acceptor.[11] Solvents that can act as hydrogen bond donors (e.g., alcohols, water) can interact strongly with the quinoline core, influencing solubility.[11][12][13][14] Similarly, substituents that can participate in hydrogen bonding will increase solubility in protic solvents.

Q4: When is a mixed-solvent system (solvent-antisolvent) appropriate?

A mixed-solvent system is ideal when no single solvent meets the criteria for effective recrystallization.[1] This often occurs when a compound is extremely soluble in one solvent and nearly insoluble in another.

The technique involves dissolving the compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, a "bad" or "antisolvent" (in which the compound is poorly soluble) is added dropwise to the hot solution until it becomes cloudy (turbid).[15] A few drops of the "good" solvent are then added to redissolve the precipitate, creating a saturated solution from which crystals will form upon slow cooling.[15][16]

Common Solvent Pairs:

  • n-Hexane / Ethyl Acetate[5][17]

  • n-Hexane / Acetone[5][17]

  • Ethanol / Water[18]

  • Methanol / Acetone[19]

  • Toluene / Hexane[18]

For this to work, the two solvents must be fully miscible with each other.[18]

Q5: My quinoline derivative is acidic/basic. Can I use pH changes to facilitate purification?

Absolutely. For quinoline derivatives with ionizable functional groups (e.g., amines, carboxylic acids), solubility is highly dependent on pH.[1][20] This property can be exploited for purification.

  • Basic Derivatives: An amine-containing quinoline can be dissolved in an acidic aqueous solution (e.g., dilute HCl) to form a soluble salt. Insoluble non-basic impurities can be removed by filtration. The filtrate is then slowly neutralized with a base (e.g., NaOH), causing the purified free base to precipitate out. This precipitate can then be recrystallized from a suitable organic solvent.

  • Acidic Derivatives: A quinoline with a carboxylic acid group can be dissolved in a basic aqueous solution (e.g., NaHCO₃). After filtering insoluble impurities, the solution is acidified to precipitate the purified compound.

Alternatively, converting the derivative to a salt (e.g., a hydrochloride or phosphate salt) can significantly alter its solubility profile, often making it more amenable to crystallization from polar solvents.[1][21]

Troubleshooting Guide

This section provides solutions to specific problems encountered during the recrystallization process.

Problem 1: No crystals are forming after the solution has cooled.

  • Cause: The solution is not supersaturated. This is a common issue that can arise from several factors, including the use of too much solvent or the compound being more soluble than anticipated.[2][3][22]

  • Solutions:

    • Induce Nucleation: Gently scratch the inside of the flask below the solvent line with a clean glass rod.[22] The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a pure crystal of the compound, add a tiny amount to the solution to initiate crystallization.[22]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[2][3] Allow the more concentrated solution to cool again.

    • Cool to a Lower Temperature: Ensure the flask has spent adequate time in an ice-water bath. Sometimes, further cooling in a freezer is necessary (ensure your solvent won't freeze).

Problem 2: My compound has "oiled out" into liquid droplets instead of forming crystals.

  • Cause: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[2][3][4] This is common for low-melting-point solids or highly impure samples, where impurities cause significant melting point depression.[2][4] The resulting oil often traps impurities, defeating the purpose of recrystallization.[23][24]

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.[2][5]

    • Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask with paper towels can help. Slower cooling ensures the solution reaches the crystallization temperature before the compound's melting point.[24]

    • Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

    • Use a Mixed-Solvent System: If oiling out occurs in a single solvent, try a mixed-solvent approach. The presence of the antisolvent can often promote crystallization at a lower temperature.

Problem 3: My final crystal yield is very low.

  • Cause: A low yield can result from using an excessive amount of solvent, causing a significant portion of the product to remain in the mother liquor.[2] It can also be caused by premature crystallization during the hot filtration step.

  • Solutions:

    • Recover from Mother Liquor: Reduce the volume of the filtrate by boiling and re-cool to obtain a second crop of crystals. Note that this second crop may be less pure.

    • Optimize Solvent Volume: In subsequent attempts, use less solvent. Add just enough hot solvent to fully dissolve the compound.

    • Improve Hot Filtration: To prevent premature crystallization in the funnel, use a stemless funnel, keep the solution at a rolling boil just before pouring, and pre-heat the funnel and receiving flask with hot solvent.[25] Using a slight excess of solvent during this step and then boiling it off is a valid strategy.[3][25]

Problem 4: The recovered crystals are colored or still appear impure.

  • Cause: Rapid crystal formation can trap impurities within the crystal lattice.[2] Alternatively, the chosen solvent may not be effective at separating the specific impurities present.

  • Solutions:

    • Slow Down Crystallization: As with oiling out, slower cooling leads to the formation of a more ordered, pure crystal lattice. Add slightly more solvent and allow the solution to cool gradually to room temperature before moving it to an ice bath.

    • Perform a Second Recrystallization: Repeating the process with the once-recrystallized material can significantly improve purity.

    • Use Activated Charcoal: If the color is due to highly conjugated, non-polar impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.[25] Do not add charcoal to a boiling solution, as it can cause violent bumping.

Data Presentation & Protocols
Table 1: Common Solvents for Quinoline Derivative Recrystallization
SolventBoiling Point (°C)Polarity IndexNotes on Use with Quinolines
Non-Polar
n-Hexane690.1Good as an antisolvent. Suitable for non-polar derivatives. Prone to causing oiling out if used alone.[17]
Toluene1112.4Useful for less polar, aromatic derivatives. High boiling point can be a risk for oiling out.
Moderately Polar
Diethyl Ether352.8Low boiling point is advantageous, but high flammability is a risk. Often used in mixed systems.[1]
Dichloromethane403.1Good solvent, but low boiling point means solubility may not change dramatically with temperature.
Ethyl Acetate774.4A versatile solvent, often used in a pair with hexanes.[1][5]
Acetone565.1Strong solvent, often used in mixed systems with water or hexanes.[5][19]
Polar Aprotic
Acetonitrile825.8Good for moderately polar compounds.
Polar Protic
Isopropanol823.9A good alternative to ethanol.
Ethanol784.3Often the first choice for screening.[5][7] Effective for a broad range of polarities.
Methanol655.1Similar to ethanol but more polar. Often used in mixed systems.[19][26]
Water10010.2Excellent for highly polar or salt forms of quinolines. Quinoline itself is soluble in hot water.[6][27]
Diagram 1: Systematic Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude Quinoline Derivative solubility_test Solubility Test: Small scale test with diverse solvents (e.g., Hexane, EtOAc, EtOH, H2O) start->solubility_test single_path Is there a solvent where compound is soluble hot, but insoluble cold? solubility_test->single_path single_success Proceed with Single-Solvent Recrystallization Protocol single_path->single_success  Yes mixed_path Identify a 'Good' Solvent (dissolves compound well) and a miscible 'Bad' Solvent (compound is insoluble) single_path->mixed_path No   optimize Troubleshoot & Optimize: - Adjust cooling rate - Vary solvent ratio - Consider pH / salt formation single_success->optimize mixed_protocol Proceed with Mixed-Solvent Recrystallization Protocol mixed_path->mixed_protocol mixed_protocol->optimize end Pure Crystals optimize->end

Sources

strategies to reduce reaction time in quinoxaline preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their experimental workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you reduce reaction times and improve overall efficiency in the preparation of quinoxaline derivatives.

Troubleshooting Guide: Accelerating Your Quinoxaline Synthesis

This section addresses common issues encountered during quinoxaline synthesis that lead to prolonged reaction times. Each problem is followed by a series of potential causes and actionable solutions, grounded in established chemical principles.

Issue 1: My condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound is sluggish, taking several hours to reach completion.

Potential Cause 1: Insufficient Electrophilicity of the Carbonyl Carbons

The initial and rate-determining step in this classic synthesis is the nucleophilic attack of the diamine's amino group on one of the carbonyl carbons of the 1,2-dicarbonyl compound. If the carbonyl carbons are not sufficiently electrophilic, this attack will be slow.

Solutions:

  • Acid Catalysis: The addition of a catalytic amount of an acid can protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack. A wide range of catalysts have been proven effective.

    • Brønsted Acids: Simple organic acids like phenol or camphorsulfonic acid (CSA) can significantly shorten reaction times, often at room temperature. For instance, using 20 mol% of phenol in an ethanol/water mixture can lead to excellent yields in as little as two minutes for some substrates. Similarly, 20 mol% of CSA at room temperature has been shown to produce quinoxalines in high yields.

    • Lewis Acids: Lewis acids such as Zn[(L)proline], Al₂O₃–ZrO₂, and various metal triflates can also be highly effective. Zn[(L)proline] (10 mol%) in acetic acid has been reported to complete the reaction within 5 minutes at room temperature.

    • Heterogeneous Catalysts: To simplify purification, consider using a solid-supported acid catalyst. Options include ionic liquid functionalized cellulose, alumina-supported heteropolyoxometalates, or nanozeolites, which can be easily filtered off post-reaction.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Protic solvents like ethanol and water can stabilize the transition state, and mixtures are often effective. Greener, solvent-free conditions or the use of ionic liquids can also dramatically accelerate the reaction.

Potential Cause 2: Low Reaction Temperature

While many modern protocols are optimized for room temperature, traditional methods often require heating to overcome the activation energy barrier.

Solutions:

  • Conventional Heating: If a catalyst is not desired, increasing the temperature by refluxing in a suitable solvent like ethanol or acetic acid is a common strategy, though it may require 2-12 hours.

  • Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for dramatically reducing reaction times, often from hours to minutes. For example, an iodine-catalyzed condensation of 1,2-diamines and 1,2-dicarbonyl compounds under microwave irradiation can be completed in just 2-3 minutes. This method offers the advantages of rapid, uniform heating, leading to higher yields and selectivity.

  • Ultrasound Irradiation: Sonication is another alternative energy source that can promote the reaction, sometimes even in the absence of a catalyst in a green solvent like water.

Issue 2: The reaction is fast, but I'm getting a low yield of the desired quinoxaline.

Potential Cause 1: Side Reactions or Decomposition

Impurities in starting materials or harsh reaction conditions can lead to the formation of undesired byproducts. For instance, o-phenylenediamines can be susceptible to oxidation.

Solutions:

  • Purify Starting Materials: Ensure the high purity of your o-phenylenediamine and dicarbonyl compound. Recrystallization or column chromatography of the starting materials may be necessary.

  • Milder Conditions: If using high temperatures, consider switching to a milder, catalyst-driven protocol at room temperature. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive substrates.

  • Catalyst Screening: The choice of catalyst can influence the product distribution. Experiment with different types of catalysts (e.g., Brønsted vs. Lewis acid) to find one that favors the desired reaction pathway.

Potential Cause 2: Inefficient Work-up and Purification

The product may be lost during the isolation and purification steps, especially if the quinoxaline derivative has poor solubility.

Solutions:

  • Optimized Work-up: For reactions in aqueous media, pure product crystals may form upon standing, which can be collected by simple filtration. If using an organic solvent, a standard extraction followed by drying and evaporation is common.

  • Purification Strategy: Quinoxaline derivatives often have poor solubility in common organic solvents, making column chromatography challenging. Recrystallization is frequently the most effective purification method. Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be an effective strategy.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds?

A1: The generally accepted mechanism involves the following steps:

  • Protonation of the Carbonyl: The acid catalyst protonates one of the carbonyl oxygens of the 1,2-dicarbonyl compound.

  • Nucleophilic Attack: A nitrogen atom from the o-phenylenediamine performs a nucleophilic attack on the now more electrophilic carbonyl carbon.

  • Proton Transfer and Second Attack: A proton transfer occurs, followed by a second intramolecular nucleophilic attack by the other amino group on the remaining carbonyl carbon.

  • Dehydration: The resulting intermediate undergoes two dehydration steps (loss of two water molecules) to form the stable aromatic quinoxaline ring.

.dot

Quinoxaline_Formation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products o_diamine o-Phenylenediamine int_1 Intermediate 1 (after 1st attack) o_diamine->int_1 Nucleophilic Attack dicarbonyl 1,2-Dicarbonyl H_plus H+ (Catalyst) protonated_carbonyl Protonated Carbonyl protonated_carbonyl->int_1 int_2 Cyclized Intermediate int_1->int_2 Intramolecular Cyclization dihydroquinoxaline Dihydroquinoxaline int_2->dihydroquinoxaline - H₂O quinoxaline Quinoxaline dihydroquinoxaline->quinoxaline - H₂O (Dehydration/Oxidation) water 2 H₂O dihydroquinoxaline->water

Caption: Acid-catalyzed mechanism of quinoxaline formation.

Q2: Beyond catalysis, what are the most impactful technologies for reducing quinoxaline synthesis time?

A2: Two key technologies stand out:

  • Microwave-Assisted Synthesis: As mentioned in the troubleshooting guide, microwave irradiation can reduce reaction times from hours to mere minutes. The rapid and uniform heating often leads to cleaner reactions and higher yields.

  • Flow Chemistry and Microdroplet Reactions: Continuous flow reactors offer excellent control over reaction parameters like temperature and mixing, which can significantly accelerate reactions. Even more advanced are microdroplet reaction systems, which have been shown to shorten reaction times to the order of seconds or even microseconds due to enhanced mass transfer and rapid solvent evaporation. A mechanochemical approach using spiral gas-solid two-phase flow has also demonstrated synthesis within 1-3 minutes without solvents or heating.

Q3: Can I synthesize quinoxalines without a 1,2-dicarbonyl compound?

A3: Yes, several alternative synthetic routes exist that avoid the direct use of 1,2-dicarbonyls:

  • From α-Halo Ketones: The reaction of o-phenylenediamines with α-halo ketones (like phenacyl bromides) can yield quinoxalines through an oxidative cyclization, sometimes even without a catalyst.

  • From α-Hydroxy Ketones: In the presence of an oxidizing agent, α-hydroxy ketones can be oxidized in situ to the corresponding 1,2-dicarbonyl, which then reacts with the diamine.

  • From Alkynes: Transition-metal-catalyzed reactions of o-phenylenediamines with alkynes can also produce quinoxaline derivatives.

Q4: How does the choice of catalyst affect reaction time and yield?

A4: The catalyst's nature and concentration are critical. The table below summarizes the performance of various catalytic systems reported in the literature, highlighting the significant reduction in reaction time achievable with modern methods compared to traditional approaches.

Catalyst SystemReactantsSolventTemperatureTimeYield (%)Reference
None (Traditional)o-phenylenediamine, BenzilAcetic AcidReflux2-12 h34-85
Phenol (20 mol%)o-phenylenediamine, BenzilEthanol:WaterRoom Temp.2 min98
Camphorsulfonic Acid (20 mol%)o-phenylenediamine, BenzilEthanolRoom Temp.8 h94
Zn[(L)proline] (10 mol%)o-phenylenediamine, BenzilAcetic AcidRoom Temp.5 minHigh
Iodine (5 mol%) / Microwaveo-phenylenediamine, PhenylglyoxalEthanol:Water50 °C30 sec94
Al₂O₃–ZrO₂o-phenylenediamine, BenzilDMFRoom Temp.ShortHigh
Ultrasound (Catalyst-free)o-phenylenediamine, IsatinWater-Short87–95

.dot

Experimental_Workflow_Optimization cluster_primary_strategies Primary Optimization Strategies cluster_catalysis_options Catalyst Selection cluster_energy_options Energy Source Selection cluster_advanced_methods Advanced Methodologies start Start: Sluggish Quinoxaline Synthesis catalysis Introduce Catalyst start->catalysis energy Alternative Energy Source start->energy flow_chem Flow Chemistry start->flow_chem For Scale-up & Control mechanochem Mechanochemistry (Solvent-Free) start->mechanochem Greenest Approach brønsted Brønsted Acid (e.g., CSA, Phenol) catalysis->brønsted Simple, Mild lewis Lewis Acid (e.g., Zn(OTf)₂, Al₂O₃) catalysis->lewis Highly Active heterogeneous Heterogeneous (e.g., Solid Acid) catalysis->heterogeneous Easy Work-up microwave Microwave Irradiation energy->microwave Drastic Time Reduction ultrasound Ultrasound energy->ultrasound Green Conditions end End: Rapid & Efficient Synthesis brønsted->end lewis->end heterogeneous->end microwave->end ultrasound->end flow_chem->end mechanochem->end

Caption: Workflow for optimizing quinoxaline reaction time.

References

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(45), 28246-28266. [Link]
  • Nikpassand, M., & Fekri, L. Z. (2012). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. E-Journal of Chemistry, 9(4), 1931-1938. [Link]
  • Pore, D. M., et al. (2016). Efficient Synthesis of Quinoxaline Derivatives Using A Camforsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 3(2). [Link]
  • Kumar, A., et al. (2023). A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. Journal of the Indian Chemical Society, 100(10), 101177. [Link]
  • Author Unknown. (2022).
  • Heravi, M. M., et al. (2007). Zn[(L)proline]: A powerful catalyst for the very fast synthesis of quinoxaline derivatives at room temperature. Journal of Molecular Catalysis A: Chemical, 263(1-2), 127-129. [Link]
  • Li, Y., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 9, 706828. [Link]
  • El-Dean, A. M. K., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry and Chemical Sciences, 7(11), 1013-1050. [Link]
  • Various Authors. (Year).
  • Organic Chemistry Portal. (2023). Synthesis of quinoxalines. [Link]
  • da Costa, C. F., et al. (2017). Microwave-Assisted Synthesis of Quinoxalines - A Review. Current Microwave Chemistry, 4(4), 277-286. [Link]
  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. [Link]
  • Bandyopadhyay, D., et al. (2010). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules, 15(1), 427-433. [Link]
  • Wang, Y., et al. (2023). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Molecules, 28(20), 7114. [Link]
  • Encyclopedia.pub. (2023).
  • Li, Y., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
  • ACS Publications. (2024).
  • Royal Society of Chemistry. (2025). Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines. New Journal of Chemistry. [Link]
  • National Institutes of Health. (2014).
  • mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
  • Homework.Study.com. (n.d.). 1,2-Dicarbonyl compounds, such as benzil

Validation & Comparative

A Comparative Guide to Quinoline Synthesis: The Skraup Synthesis Versus Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. The enduring relevance of this heterocyclic system necessitates a deep understanding of its synthetic routes. This guide provides a comprehensive comparison of the classical Skraup synthesis with other pivotal methods for quinoline production, offering insights into their mechanisms, practical applications, and experimental nuances.

The Skraup Synthesis: A Classic Forged in Harsh Conditions

First reported by Zdenko Hans Skraup in 1880, the Skraup synthesis is a one-pot reaction that constructs the quinoline ring from simple starting materials: an aniline, glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (often nitrobenzene)[1][2].

The Underlying Chemistry: A Step-by-Step Mechanistic Look

The Skraup synthesis is a cascade of reactions initiated by the forceful dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. The subsequent steps are as follows:

  • Michael Addition: The aniline nitrogen acts as a nucleophile, attacking the β-carbon of acrolein in a conjugate addition.

  • Cyclization: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, closing the ring.

  • Dehydration: The cyclic intermediate readily loses a molecule of water to form 1,2-dihydroquinoline.

  • Oxidation: The final and crucial step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline. Nitrobenzene is a common choice for this, as its reduction product, aniline, can be recycled in the reaction.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O H2SO4 H₂SO₄ (conc.) Michael_Adduct β-Anilinopropionaldehyde Acrolein->Michael_Adduct + Aniline (Michael Addition) Aniline Aniline Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene)

Advantages and Disadvantages: A Double-Edged Sword

The primary advantage of the Skraup synthesis lies in its use of simple, inexpensive starting materials to construct the fundamental quinoline ring system. However, this simplicity comes at a cost. The reaction is notoriously exothermic and can be difficult to control, sometimes leading to violent reactions. Yields can be low to moderate, and the harsh acidic conditions limit the scope of compatible substituents on the aniline ring[3][4]. Electron-withdrawing groups on the aniline can significantly decrease yields.

Alternative Pathways to the Quinoline Core

Several other named reactions provide versatile and often milder routes to quinolines, each with its own set of advantages and limitations.

The Doebner-von Miller Reaction: A Modification with Broader Scope

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol[5][6]. This allows for the synthesis of a wider range of substituted quinolines.

Mechanism: The reaction is believed to proceed through a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. A key feature is that the α,β-unsaturated carbonyl can be formed in situ from the aldol condensation of two equivalents of an aldehyde or ketone.

Advantages:

  • Greater flexibility in introducing substituents on the pyridine ring.

  • Can be performed under less harsh conditions than the Skraup synthesis.

Disadvantages:

  • Can produce complex mixtures of products, especially with unsymmetrical ketones.

  • Polymerization of the α,β-unsaturated carbonyl compound is a common side reaction, leading to tar formation and reduced yields[4].

The Combes Quinoline Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis is a reliable method for preparing 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions[7][8].

Mechanism: The reaction begins with the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate, which then dehydrates to the final quinoline product.

Advantages:

  • Good yields of specifically 2,4-disubstituted quinolines.

  • The starting materials are readily available.

Disadvantages:

  • Limited to the synthesis of 2,4-disubstituted quinolines.

  • Requires acidic conditions, which may not be suitable for all substrates.

The Conrad-Limpach Synthesis: Access to 4-Hydroxyquinolines (4-Quinolones)

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) by reacting an aniline with a β-ketoester[9][10].

Mechanism: The reaction proceeds in two stages. First, a β-aminoacrylate is formed by the condensation of the aniline with the β-ketoester at a lower temperature. In the second step, this intermediate is heated to a high temperature (around 250 °C) to effect a thermal cyclization to the 4-hydroxyquinoline[10].

Advantages:

  • An effective method for the synthesis of 4-hydroxyquinolines, an important class of bioactive compounds.

  • Yields can be high if the cyclization step is performed in a high-boiling inert solvent[10].

Disadvantages:

  • Requires very high temperatures for the cyclization step.

  • The regioselectivity can be an issue, with the potential for the formation of 2-hydroxyquinolines under certain conditions (see Knorr synthesis).

The Knorr Quinoline Synthesis: A Pathway to 2-Hydroxyquinolines (2-Quinolones)

Closely related to the Conrad-Limpach synthesis, the Knorr synthesis specifically produces 2-hydroxyquinolines (2-quinolones)[11][12].

Mechanism: This synthesis involves the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid. The β-ketoanilide is prepared from the reaction of an aniline with a β-ketoester at higher temperatures than in the initial step of the Conrad-Limpach synthesis.

Advantages:

  • A direct route to 2-hydroxyquinolines.

  • Can provide good yields.

Disadvantages:

  • Requires the pre-formation of the β-ketoanilide.

  • Strongly acidic conditions are necessary.

The Friedländer Synthesis: A Versatile and Milder Approach

The Friedländer synthesis is a highly versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester)[13][14].

Mechanism: The reaction can be catalyzed by either acid or base and is believed to proceed through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. An alternative pathway involves the initial formation of a Schiff base.

Advantages:

  • Generally proceeds under milder conditions than the Skraup or Conrad-Limpach syntheses[15].

  • Offers a high degree of flexibility in the synthesis of polysubstituted quinolines.

  • Can be adapted for greener synthetic approaches using water as a solvent or employing various catalysts[16].

Disadvantages:

  • The primary limitation is the availability of the starting 2-aminoaryl aldehydes and ketones, which can be challenging to prepare.

Comparative Performance: A Data-Driven Overview

The choice of synthetic method often depends on the desired substitution pattern, the availability of starting materials, and the tolerance for specific reaction conditions. The following table provides a comparative summary of these key quinoline syntheses.

Synthesis MethodStarting MaterialsTypical ProductReaction ConditionsTypical Yields (%)Key Advantages & Disadvantages
Skraup Aniline, Glycerol, H₂SO₄, Oxidizing AgentUnsubstituted or Substituted on Benzene RingHarsh, Exothermic (100-150 °C)60-91[17]Adv: Simple, inexpensive starting materials. Disadv: Harsh conditions, low yields for some substrates, limited substitution patterns.
Doebner-von Miller Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid2- and/or 4-Substituted QuinolinesAcid-catalyzed, RefluxVariable, can be low due to tar formation[17]Adv: More versatile than Skraup for pyridine ring substitution. Disadv: Potential for polymerization and complex product mixtures.
Combes Aniline, β-Diketone, Acid2,4-Disubstituted QuinolinesAcid-catalyzed, Heating65-85[18]Adv: Good yields for specific substitution patterns. Disadv: Limited to 2,4-disubstitution.
Conrad-Limpach Aniline, β-Ketoester4-HydroxyquinolinesHigh Temperature (cyclization ~250 °C)Can be high (up to 95%) with appropriate solvent[10]Adv: Excellent for 4-hydroxyquinolines. Disadv: Requires very high temperatures.
Knorr β-Ketoanilide, Strong Acid2-HydroxyquinolinesStrongly Acidic, HeatingGood to ExcellentAdv: Specific for 2-hydroxyquinolines. Disadv: Requires pre-formed anilide.
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CompoundPolysubstituted QuinolinesMild (Acid or Base Catalyzed)Good to Excellent (often >80%)[7]Adv: Versatile, mild conditions. Disadv: Availability of starting 2-aminoaryl carbonyls.

Experimental Protocols: From Theory to Practice

To ensure the trustworthiness and reproducibility of these methods, detailed experimental protocols are essential.

Skraup Synthesis of 8-Nitroquinoline[19]

Skraup_Protocol Start Start Mix Mix o-nitroaniline, glycerol, and arsenic pentoxide Start->Mix Add_Acid Slowly add conc. H₂SO₄ Mix->Add_Acid Heat Heat to 120-130°C Add_Acid->Heat Cool_Neutralize Cool and neutralize with NaOH Heat->Cool_Neutralize Extract Extract with chloroform Cool_Neutralize->Extract Purify Purify by crystallization Extract->Purify End End Purify->End

Procedure:

  • In a fume hood, combine o-nitroaniline, glycerol, and arsenic pentoxide in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and the temperature should be carefully monitored.

  • Heat the reaction mixture to 120-130 °C for several hours.

  • After the reaction is complete, cool the mixture and carefully pour it onto ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution.

  • Extract the product with a suitable organic solvent, such as chloroform.

  • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization.

Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)[2]

Procedure:

  • In a round-bottom flask, combine aniline and concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Slowly add crotonaldehyde (or generate it in situ from acetaldehyde) to the refluxing mixture.

  • Continue refluxing for several hours.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide).

  • Isolate the product by steam distillation or solvent extraction.

  • Purify the crude 2-methylquinoline by distillation.

Friedländer Synthesis of 2-Phenylquinoline[9]

Procedure:

  • Dissolve 2-aminobenzophenone in ethanol in a round-bottom flask.

  • Add an equimolar amount of acetophenone and a catalytic amount of a base (e.g., sodium hydroxide) or acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylquinoline.

Conclusion: Selecting the Optimal Synthetic Strategy

The Skraup synthesis, despite its harsh conditions, remains a valuable tool for the preparation of simple quinolines from readily available starting materials. However, for the synthesis of more complex or highly substituted quinolines, particularly in a drug discovery context where milder conditions and greater functional group tolerance are paramount, alternative methods such as the Friedländer and Doebner-von Miller reactions offer significant advantages. The Combes, Conrad-Limpach, and Knorr syntheses provide reliable and specific routes to important classes of substituted quinolines. The choice of the most appropriate synthetic method will ultimately be guided by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As green chemistry principles become increasingly important, the development of more environmentally benign modifications to these classical reactions will continue to shape the landscape of quinoline synthesis[16][19].

References

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251.
  • Alves, M. J., et al. (2020). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering, 8(38), 14249–14274.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023).
  • BenchChem. (2025). Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives.
  • BenchChem. (2025). Synthesis of 2-Hydroxyquinoline and Its Derivatives: An In-depth Technical Guide.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylquinoline via the Combes Reaction.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
  • Bentham Science. (2023). Insights into Quinoline in Context of Conventional versus Green Synthesis. Current Organic Chemistry, 27(10), 834-854.
  • ResearchGate. (2016). The Skraup‐Doebner‐Von Miller quinoline synthesis.
  • Wikipedia. (n.d.). Knorr quinoline synthesis.
  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.
  • YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • BenchChem. (2025). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.
  • ResearchGate. (2025). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • Organic Syntheses. (n.d.). 2,4-dimethylquinoline.
  • BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
  • SynArchive. (n.d.). Knorr Quinoline Synthesis.
  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • Reddit. (2017, July 18). Skraup Synthesis of Quinoline - tips/pointers.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
  • National Center for Biotechnology Information. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. SN Applied Sciences, 2(9), 1535.
  • PubMed Central. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 5, 100813.
  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.
  • Centurion University. (n.d.). Skraup synthesis of Quinoline.
  • Scribd. (n.d.). Quinoline Synthesis.

Sources

A Comparative Benchmarking of Quinoxaline Isomers: Unveiling Structure-Activity Relationships in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic compounds, the quinoxaline scaffold and its isomers stand as privileged structures, consistently demonstrating a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the biological prowess of quinoxaline isomers, with a primary focus on their anticancer, antimicrobial, and enzyme inhibitory activities. By delving into the nuances of their structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for the rational design of novel and more potent therapeutic agents.

The Isomeric Landscape: Quinoxaline and Its Congeners

The term "quinoxaline isomers" can encompass both isomers of the core heterocyclic ring system and positional isomers of substituted quinoxaline derivatives. The core isomers, all benzodiazines, include quinoxaline (1,4-diazanaphthalene), quinazoline (1,3-diazanaphthalene), cinnoline (1,2-diazanaphthalene), and phthalazine (2,3-diazanaphthalene).[1] The arrangement of the nitrogen atoms within the pyrazine or pyrimidine ring profoundly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, thereby dictating its interaction with biological targets.[2]

Positional isomerism in substituted quinoxalines, for instance, the placement of a substituent at the C5, C6, or C7 position, can dramatically alter the compound's biological activity by affecting its solubility, metabolic stability, and binding affinity to target proteins.[3]

Comparative Anticancer Activity: A Tale of Two Isomers

The quest for novel anticancer agents has extensively explored the therapeutic potential of quinoxaline and its isomer, quinazoline. Both scaffolds have yielded compounds with significant cytotoxic effects against a variety of cancer cell lines.

Quinoxaline Derivatives as Anticancer Agents

Quinoxaline derivatives have demonstrated remarkable anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[4] A notable target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[5]

Quinazoline Derivatives: A Clinical Success Story

Quinazoline-based compounds have arguably achieved greater clinical success as anticancer agents, with several approved drugs targeting EGFR, such as gefitinib and erlotinib.[6][7] The quinazoline core serves as a bioisostere for the adenine ring of ATP, enabling competitive inhibition at the kinase domain of EGFR.

Head-to-Head Comparison: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinoxaline and quinazoline derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoxaline Compound 11HCT116 (Colon)1.41[8]
Compound 11MCF-7 (Breast)1.18[8]
Compound IVdHeLa (Cervical)3.20[9][10]
Compound IVdMCF-7 (Breast)4.19[9][10]
Quinazoline GefitinibA549 (Lung)15.59[8]
ErlotinibA431 (Skin)3.0[8]
Compound 11gHeLa (Cervical)10[11]
Compound 33HCT-116 (Colon)-[12]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Antimicrobial Activity: A Comparative Perspective

Both quinoxaline and quinazoline derivatives have been investigated for their potential as antimicrobial agents. The nitrogen atoms in their heterocyclic rings are crucial for their interaction with microbial targets.

Quinoxaline's Antimicrobial Spectrum

Substituted quinoxalines have shown promising activity against a range of bacterial and fungal pathogens.[9][13] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

Quinazoline's Role in Antimicrobial Research

Quinazoline derivatives have also been explored for their antimicrobial properties, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[12][14][15]

Comparative Antimicrobial Efficacy: MIC Values

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected quinoxaline and quinazoline derivatives, offering a comparative view of their antimicrobial potency.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Quinoxaline Compound 10Candida albicans16[9]
Compound 2dEscherichia coli8[9]
Compound 3cEscherichia coli8[9]
Quinoxaline DerivativeMRSA4[13]
Quinazoline Guanidinomethyl derivative (14)S. aureus (MRSA)16[14]
Compound 7jS. aureus-[15]

Enzyme Inhibition: Targeting Key Pathological Drivers

The ability of quinoxaline isomers to inhibit specific enzymes is a key mechanism underlying their therapeutic effects. This section focuses on the comparative inhibition of two clinically relevant enzymes: Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).

EGFR Inhibition: A Battle for the ATP-Binding Site

As previously mentioned, both quinoxaline and quinazoline derivatives can inhibit EGFR. Molecular docking studies have revealed that these compounds typically bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules.[5][8][16]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer ADP ADP EGFR->ADP Downstream Downstream Signaling (Ras-Raf-MEK-ERK, PI3K-Akt-mTOR) Dimer->Downstream Activates Quinoxaline Quinoxaline/ Quinazoline Inhibitor Quinoxaline->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: EGFR signaling pathway and its inhibition.

COX-2 Inhibition: A Strategy for Anti-inflammatory Action

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[1][11][17][18] Quinoxaline derivatives have emerged as potent and selective COX-2 inhibitors.[11]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Quinoxaline_COX Quinoxaline-based COX-2 Inhibitor Quinoxaline_COX->COX2 Inhibits

Caption: COX-2 inhibition by quinoxaline derivatives.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and validation of the biological activities of quinoxaline isomers, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol for MTT Assay (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Quinoxaline isomer test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Workflow A Seed Cells in 96-well plate B Treat with Quinoxaline Isomers A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Calculate % Viability & IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Protocol for Agar Diffusion Method (Antimicrobial Activity)

The agar diffusion method is a widely used technique to determine the antimicrobial susceptibility of bacteria and fungi to various compounds.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile swabs

  • Quinoxaline isomer test compounds

  • Sterile paper discs (6 mm diameter)

  • Positive control antibiotic discs

  • Solvent control discs

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plate using a sterile swab.

  • Disc Application: Aseptically place the paper discs impregnated with a known concentration of the test compounds onto the agar surface. Also, place the positive and solvent control discs.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

  • Data Analysis: Compare the zone diameters of the test compounds with the control to determine the antimicrobial activity.

Agar_Diffusion_Workflow A Prepare Standardized Microbial Inoculum B Inoculate Agar Plate A->B C Apply Discs with Quinoxaline Isomers B->C D Incubate Plate C->D E Measure Zones of Inhibition D->E F Compare with Controls E->F

Caption: Workflow for the agar diffusion method.

Conclusion and Future Directions

This comparative guide underscores the significant biological potential of quinoxaline isomers, particularly in the realms of anticancer and antimicrobial research. The subtle variations in the arrangement of nitrogen atoms within the heterocyclic core and the positioning of substituents on the quinoxaline ring have a profound impact on their biological activity. While quinazoline-based compounds have seen more clinical success, the diverse mechanisms of action exhibited by quinoxaline derivatives warrant continued investigation.

Future research should focus on direct, head-to-head comparative studies of a wider range of benzodiazine isomers under standardized experimental conditions to provide a clearer understanding of their relative potencies and selectivities. Furthermore, the exploration of positional isomers of substituted quinoxalines will be crucial for fine-tuning their pharmacological profiles and developing next-generation therapeutic agents. The detailed protocols and mechanistic insights provided in this guide aim to facilitate these endeavors and accelerate the translation of promising quinoxaline isomers from the laboratory to the clinic.

References

  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI.
  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (2022). Springer.
  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. (n.d.). MDPI.
  • Recent Advances in the Synthesis of Biologically Active Cinnoline, Phthalazine and Quinoxaline Derivatives. (2020). ResearchGate.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. (2013). National Center for Biotechnology Information.
  • Comparison of MIC values (in µg mL-1 ) of quinazolines and standard drugs against different bacteria and fungi. (n.d.). ResearchGate.
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). Semantic Scholar.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). National Center for Biotechnology Information.
  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2024). Wiley Online Library.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). National Center for Biotechnology Information.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). National Center for Biotechnology Information.
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2022). National Center for Biotechnology Information.
  • ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. (n.d.). Innovare Academic Sciences.
  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (2018). National Center for Biotechnology Information.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). National Center for Biotechnology Information.
  • Comparative inhibitory activity of etoricoxib, celecoxib, and diclofenac on COX-2 versus COX-1 in healthy subjects. (2004). PubMed.
  • Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.). ResearchGate.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2025). ResearchGate.
  • Benzodiazines (quinoxaline, quinazoline, cinnoline, phthalazine) and their bioisosteres (naphthalene, quinoline, benzothiophene). (n.d.). ResearchGate.

Sources

The Ascendancy of 6-Methoxyquinoxaline: A Comparative Guide to Heterocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate success of a drug discovery program. These cyclic structures, bearing at least one heteroatom, are the architectural bedrock of a vast array of therapeutic agents, dictating their physicochemical properties, target engagement, and pharmacokinetic profiles. Among the pantheon of privileged scaffolds, quinoxaline and its derivatives have garnered significant attention for their broad spectrum of biological activities. This guide provides an in-depth, comparative analysis of the 6-methoxyquinoxaline scaffold against other prominent heterocyclic systems—namely quinoline, indole, and pyrimidine—offering a critical resource for researchers, scientists, and drug development professionals.

The Strategic Importance of Heterocyclic Scaffolds in Drug Design

Heterocyclic scaffolds are ubiquitous in both natural products and synthetic drugs. Their prevalence stems from their ability to:

  • Engage in Diverse Molecular Interactions: The presence of heteroatoms (typically nitrogen, oxygen, or sulfur) allows for hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are crucial for binding to biological targets such as enzymes and receptors.[1]

  • Modulate Physicochemical Properties: The nature and substitution pattern of the heterocyclic ring can be fine-tuned to optimize critical drug-like properties, including solubility, lipophilicity, and metabolic stability.[2]

  • Provide a Rigid Framework: The inherent rigidity of these scaffolds helps to pre-organize appended functional groups in a specific spatial orientation, enhancing binding affinity and selectivity for the target.

The choice of a particular scaffold is therefore a strategic one, balancing synthetic accessibility with the desired biological and pharmacokinetic outcomes.

A Deep Dive into the this compound Scaffold

Quinoxaline, a bicyclic system comprising a benzene ring fused to a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry.[3] The introduction of a methoxy group at the 6-position further refines its properties, making this compound a particularly attractive scaffold for several reasons:

  • Electronic Effects: The electron-donating methoxy group can modulate the electron density of the quinoxaline ring system, influencing its reactivity and interaction with biological targets.

  • Metabolic Stability: The methoxy group can influence the metabolic fate of the molecule, potentially blocking sites of oxidative metabolism and prolonging its half-life.

  • Lipophilicity and Solubility: The methoxy substituent impacts the overall lipophilicity of the molecule, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

The this compound core has been successfully incorporated into a variety of therapeutic candidates, particularly in the realms of oncology and infectious diseases.

Comparative Analysis: this compound vs. Other Key Scaffolds

This section provides a comparative overview of the this compound scaffold against quinoline, indole, and pyrimidine, drawing upon available experimental data from the literature. It is important to note that a direct head-to-head comparison under identical experimental conditions is often unavailable. Therefore, this analysis focuses on summarizing the reported activities and discussing the observed trends for each scaffold.

Anticancer Activity

The development of novel anticancer agents is a major focus of research involving heterocyclic scaffolds. The following table summarizes the reported in vitro cytotoxic activity (IC50 values) of derivatives of each scaffold against various cancer cell lines.

ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
This compound Compound with triazole ringTy-82 (Leukemia)2.5[1]
Compound with triazole ringTHP-1 (Leukemia)1.6[1]
Compound 4i A549 (Lung)3.902[4]
Compound VIIIc HCT116 (Colon)2.5[3]
Quinoline Compound 3b MCF-7 (Breast)7.016[5]
Compound 3c MCF-7 (Breast)7.05[5]
Doxorubicin (standard)MCF-7 (Breast)-[6]
Indole Compound 8 (Indol-2-yl)Various<0.01 (GI50)[7]
Compound 12 (Benzo[b]furan-2-yl)Various<0.01 (GI50)[7]
Pyrimidine Pyrimido[4,5-b]quinoline derivativeMCF-7 (Breast)Promising[8]

Discussion:

  • This compound: Derivatives of this compound have demonstrated potent anticancer activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[1][3][4] The versatility of this scaffold allows for substitutions that can be optimized to target specific cancer-related pathways.

  • Quinoline: The quinoline scaffold is a well-established pharmacophore in anticancer drug discovery, with numerous derivatives exhibiting significant cytotoxicity.[5][9] However, direct comparisons of potency with this compound are limited by the variability in the tested derivatives and cell lines.

  • Indole: Indole-based compounds, particularly certain natural product derivatives, have shown exceptionally potent anticancer activity, with GI50 values in the nanomolar range.[7] This highlights the potential of the indole scaffold in generating highly active compounds.

  • Pyrimidine: The pyrimidine ring is a fundamental component of DNA and RNA, making its derivatives prime candidates for interfering with cancer cell proliferation.[8] Many pyrimidine-based drugs are clinically approved anticancer agents.

Logical Relationship: Scaffold Selection in Anticancer Drug Design

anticancer_scaffold_selection cluster_scaffolds Heterocyclic Scaffolds cluster_properties Key Considerations This compound This compound Target Specificity Target Specificity This compound->Target Specificity Versatile substitutions Quinoline Quinoline Potency (IC50) Potency (IC50) Quinoline->Potency (IC50) Established activity Indole Indole Indole->Potency (IC50) High potency observed Pyrimidine Pyrimidine Mechanism of Action Mechanism of Action Pyrimidine->Mechanism of Action Nucleic acid mimicry Lead Optimization Lead Optimization Target Specificity->Lead Optimization Potency (IC50)->Lead Optimization Mechanism of Action->Lead Optimization ADMET Profile ADMET Profile ADMET Profile->Lead Optimization

Caption: Scaffold selection involves balancing inherent properties with desired drug characteristics.

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new classes of antibiotics. Heterocyclic compounds have historically been a rich source of antimicrobial agents. The following table summarizes the reported in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of derivatives of each scaffold.

ScaffoldDerivativeBacterial StrainMIC (µg/mL)Reference
This compound Ester derivative 7b S. aureusHigh Activity[10]
Thioether derivative 9c S. aureusHigh Activity[10]
Quinoxaline derivativeMRSA4[11]
Quinoline Compound 25 S. pneumoniae0.49[12]
Compound 26 S. pneumoniae0.49[12]
7-Methoxyquinoline derivativeE. coli7.812[10]
Indole Indole derivative---
Pyrimidine Pyrimidine derivative---

Discussion:

  • This compound: Derivatives of this compound have shown promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[10][11] The MIC values reported for some quinoxaline derivatives are comparable to or better than standard antibiotics.[13]

  • Quinoline: The quinoline scaffold is the basis for the fluoroquinolone class of antibiotics, which have broad-spectrum activity. Novel quinoline derivatives continue to be developed to combat resistance, with some showing very low MIC values against pathogenic bacteria.[12]

  • Indole and Pyrimidine: While indole and pyrimidine scaffolds are present in some antimicrobial compounds, the available literature with direct MIC data for comparison in this context is less extensive than for quinoxalines and quinolines.

Experimental Workflow: Antimicrobial Activity Screening

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_confirmation Confirmatory Assays Synthesize Derivatives Synthesize Derivatives Disk Diffusion Assay Disk Diffusion Assay Synthesize Derivatives->Disk Diffusion Assay Qualitative Broth Microdilution (MIC) Broth Microdilution (MIC) Disk Diffusion Assay->Broth Microdilution (MIC) Quantitative Minimum Bactericidal Concentration (MBC) Minimum Bactericidal Concentration (MBC) Broth Microdilution (MIC)->Minimum Bactericidal Concentration (MBC) Bactericidal vs. Bacteriostatic Time-Kill Kinetics Time-Kill Kinetics Broth Microdilution (MIC)->Time-Kill Kinetics Lead Compound Lead Compound Minimum Bactericidal Concentration (MBC)->Lead Compound Time-Kill Kinetics->Lead Compound

Caption: A typical workflow for evaluating the antimicrobial potential of new compounds.

Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[16]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

    • The final volume in each well should be 50 µL or 100 µL.

  • Inoculation:

    • Add an equal volume of the standardized bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Pharmacokinetic Considerations (ADMET)

While in vitro activity is a crucial first step, the ultimate success of a drug candidate depends on its pharmacokinetic profile, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

  • This compound: The quinoxaline scaffold is generally considered to have a favorable ADMET profile.[17] The methoxy group can be strategically employed to enhance metabolic stability. In silico studies and early experimental data suggest that many quinoxaline derivatives possess good drug-like properties.

  • Other Scaffolds: Quinoline, indole, and pyrimidine scaffolds also form the basis of many marketed drugs with acceptable pharmacokinetic profiles. However, specific derivatives can suffer from issues such as poor solubility (common with planar aromatic systems) or rapid metabolism.

ADMET Prediction in Early Drug Discovery

admet_prediction Virtual Screening Virtual Screening In Silico ADMET Prediction In Silico ADMET Prediction Virtual Screening->In Silico ADMET Prediction Filter compounds In Vitro Assays In Vitro Assays In Silico ADMET Prediction->In Vitro Assays Prioritize for synthesis In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Validate predictions Lead Candidate Lead Candidate In Vivo Studies->Lead Candidate

Caption: Integrating ADMET predictions early in the discovery process can reduce attrition rates.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the design of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While direct comparative data is often limited, the available evidence suggests that this compound derivatives can exhibit potency comparable to or exceeding that of compounds based on other well-established heterocyclic scaffolds like quinoline, indole, and pyrimidine.

The strategic advantage of the this compound core lies in its synthetic tractability and the nuanced physicochemical properties conferred by the methoxy substituent. Future research should focus on:

  • Head-to-head comparative studies: Designing experiments that directly compare the efficacy and pharmacokinetic profiles of optimized derivatives from different scaffold classes against the same biological targets.

  • Structure-Activity Relationship (SAR) studies: Systematically exploring the impact of various substituents on the this compound ring to further enhance potency and selectivity.

  • Mechanism of Action studies: Elucidating the precise molecular targets and signaling pathways modulated by promising this compound-based compounds.

By leveraging the principles of medicinal chemistry and rigorous experimental validation, the this compound scaffold is poised to make significant contributions to the development of next-generation therapies for a range of human diseases.

References

  • Minimal Inhibitory Concentration (MIC). (2021, November 23). Biology LibreTexts.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • Dong, F., et al. (2018). Synthesis and biological evaluation of new quinoxaline derivatives as potential anticancer agents. Molecules, 23(10), 2549.
  • Ali, M. M., et al. (2017). Design, synthesis, and biological evaluation of new quinoxaline derivatives containing a triazole moiety as potential anticancer agents. Medicinal Chemistry Research, 26(10), 2376-2388.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7609.
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). Infection and Drug Resistance, 16, 2453–2460.
  • Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. (2023). Chemical Biology & Drug Design, 101(6), 1637-1651.
  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024). Bioorganic Chemistry, 145, 107147.
  • Synthesis and anticancer activity of some new heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. (2014). European Journal of Medicinal Chemistry, 86, 615-626.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9821.
  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (2023). Journal of Molecular Structure, 1282, 135201.
  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: A Journal of Pharmaceutical Sciences.
  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026). Journal of Molecular Structure, 1315, 138245.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2018). Journal of the Indian Chemical Society, 95(11), 1355-1372.
  • Some quinoxaline-based drugs and drug-like candidates as anticancer agents. (n.d.). ResearchGate.

Sources

A Multi-Platform Guide to Assessing the Purity of Synthesized 6-Methoxyquinoxaline Against a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, practical framework for assessing the purity of a synthesized batch of 6-Methoxyquinoxaline. We will move beyond a single-method approach, instead building a comprehensive and scientifically robust purity profile using orthogonal analytical techniques. Our analysis will be anchored by comparing the synthesized material to a well-characterized reference standard, a critical component for definitive purity assessment.[3][4] The methodologies described herein are grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a self-validating and trustworthy analytical system.[5][6][7]

The Cornerstone: The Reference Standard

Before any analysis begins, the reference standard itself must be impeccably characterized. A reference standard is a highly purified compound against which synthesized batches are compared. Its identity should be confirmed by spectroscopic methods (NMR, MS, IR), and its purity should be established, often by a combination of chromatographic techniques and a mass balance approach. For this guide, we will assume the availability of a this compound reference standard with a certified purity of ≥99.5%.

Strategy 1: Primary Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the quintessential tool for purity determination of small organic molecules like this compound. Its high resolution, sensitivity (with UV detection), and reproducibility make it ideal for separating the target compound from potential impurities.[8][9] We employ a gradient elution method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable timeframe. The choice of a C18 column is based on the moderate polarity of the quinoxaline core, providing excellent retention and separation capabilities.

Detailed Experimental Protocol: HPLC-UV
  • System Preparation:

    • Chromatograph: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidifier improves peak shape and ensures consistent ionization of any acidic or basic functional groups.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition (95% A) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • Reference Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of diluent.

    • Reference Standard Working Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.

    • Synthesized Sample Working Solution (0.1 mg/mL): Prepare the synthesized this compound in the same manner as the reference standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by DAD analysis of the main peak).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Inject the diluent (blank), followed by six replicate injections of the reference standard solution to establish system suitability (e.g., %RSD of peak area <2.0%, tailing factor <1.5).[10][11]

    • Inject the synthesized sample solution in duplicate.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation: HPLC Purity Comparison
AnalyteRetention Time (min)Peak Area %Tailing Factor
Reference Standard12.5299.8%1.1
Synthesized 6-MQX (Batch 1)12.5198.9%1.2
Impurity 1 (Batch 1)8.740.6%1.0
Impurity 2 (Batch 1)14.110.5%1.3
Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing RefStd Weigh Reference Standard Dissolve Dissolve in Diluent (0.1 mg/mL) RefStd->Dissolve SynthSamp Weigh Synthesized Sample SynthSamp->Dissolve Inject Inject into HPLC System Dissolve->Inject Load into Autosampler Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Generate Chromatogram Compare Compare RT & Profile vs. Standard Integrate->Compare PurityCalc Calculate Purity (Area % Report) Compare->PurityCalc

Caption: Workflow for HPLC-UV Purity Assessment.

Strategy 2: Identity Confirmation via Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: While HPLC-UV provides quantitative data on purity, it does not confirm the identity of the peaks. LC-MS is the gold standard for confirming that the main peak in our synthesized sample is indeed this compound by verifying its molecular weight. It also provides crucial mass-to-charge (m/z) data for any detected impurities, aiding in their potential identification. The HPLC method is easily adapted for LC-MS by ensuring all mobile phase components are volatile (e.g., using formic acid instead of non-volatile phosphate buffers).[12][13]

Detailed Experimental Protocol: LC-MS
  • System and Sample Preparation:

    • Use the same HPLC system, column, mobile phases, and sample preparations as described in the HPLC-UV protocol. The use of formic acid makes the method directly transferable.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. Causality: The quinoxaline nitrogen atoms are basic and readily accept a proton in the ESI source, making positive mode ideal for generating a strong [M+H]+ signal.

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N2) Temperature: 325 °C.

    • Drying Gas Flow: 10 L/min.

  • Data Analysis:

    • Confirm that the retention time of the main peak matches the HPLC-UV analysis.

    • Extract the mass spectrum for the main peak of both the reference standard and the synthesized sample. Verify that the observed protonated molecular ion ([M+H]+) matches the theoretical m/z for this compound (C10H10N2O, Theoretical [M+H]+ = 175.08).

    • Extract mass spectra for any significant impurity peaks to gather data for potential structural elucidation.

Data Presentation: LC-MS Identity Confirmation
AnalyteRetention Time (min)Theoretical [M+H]+Observed [M+H]+Identity Confirmation
Reference Standard12.52175.08175.1Confirmed
Synthesized 6-MQX (Batch 1)12.51175.08175.1Confirmed
Impurity 1 (Batch 1)8.74-161.1Potential Des-methyl analog
Impurity 2 (Batch 1)14.11-191.1Potential Oxidized analog
Workflow Visualization: LC-MS Identity Analysis

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Processing Inject Inject Sample Separate Separation on C18 Column Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Eluent Transfer Analyze Mass Analyzer (Scan m/z 100-500) Ionize->Analyze Detect Detector Analyze->Detect ExtractMS Extract Mass Spectrum for each LC Peak Detect->ExtractMS Generate TIC & Mass Data CompareMass Compare Observed m/z to Theoretical m/z ExtractMS->CompareMass ConfirmID Confirm Identity of Main Peak & Impurities CompareMass->ConfirmID

Caption: Workflow for LC-MS Identity Confirmation.

Strategy 3: Structural Verification & Orthogonal Quantification by ¹H NMR

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled level of structural detail. By comparing the ¹H NMR spectrum of the synthesized material to the reference standard, we can confirm the exact chemical structure, including the position of the methoxy group and the proton environment of the heterocyclic and benzene rings.[14][15] Furthermore, Quantitative NMR (qNMR) is a powerful primary method for purity determination.[16][17] Unlike chromatography, which provides a relative purity, qNMR can determine an absolute purity (or assay) by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration. This provides a truly orthogonal purity value, significantly increasing confidence in the overall assessment.

Detailed Experimental Protocol: ¹H NMR and qNMR
  • Sample Preparation:

    • Solvent: Deuterated Chloroform (CDCl3) or DMSO-d6.

    • ¹H NMR Sample (Qualitative): Dissolve ~5-10 mg of the synthesized sample and the reference standard in ~0.7 mL of deuterated solvent in separate NMR tubes.

    • qNMR Internal Standard (IS): Use a certified reference material with a known purity that has a simple, sharp singlet in a clear region of the spectrum (e.g., Maleic Anhydride, Dimethyl Sulfone). Prepare a stock solution of the IS by accurately weighing ~20 mg into a 10.0 mL volumetric flask and dissolving in the deuterated solvent.

    • qNMR Sample: Accurately weigh ~15 mg of the synthesized this compound into a vial. Add exactly 1.0 mL of the internal standard stock solution. Mix thoroughly and transfer to an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard ¹H NMR.

    • For qNMR: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (typically D1 ≥ 30 seconds) to allow for full magnetization recovery, which is critical for accurate quantification.[17]

  • Data Analysis:

    • Qualitative: Overlay the ¹H NMR spectra of the synthesized material and the reference standard. Confirm that all chemical shifts, splitting patterns (multiplicity), and coupling constants match perfectly. Look for any small, unidentifiable peaks in the synthesized sample's spectrum that are not present in the standard's spectrum.

    • Quantitative (qNMR):

      • Integrate a well-resolved signal from this compound (e.g., the methoxy singlet, 3H).

      • Integrate the known signal from the internal standard.

      • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Data Presentation: Consolidated Purity Results
Analytical MethodPurity of Synthesized 6-MQX (Batch 1)Principle of Measurement
HPLC-UV98.9% (relative purity)Chromatographic separation and UV absorbance (Area %)
¹H qNMR98.7% (absolute purity)Molar ratio relative to a certified internal standard
Conclusion High Confidence, Purity ≈ 98.8% Orthogonal methods provide excellent agreement.
Workflow Visualization: qNMR Purity Workflow

QNMR_Workflow cluster_prep qNMR Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Synthesized Sample (m_analyte) combine Combine with Deuterated Solvent weigh_analyte->combine weigh_is Prepare Certified Internal Standard (m_IS, P_IS) weigh_is->combine acquire Acquire 1H Spectrum (Long Relaxation Delay) combine->acquire Transfer to NMR Tube integrate Integrate Analyte & IS Peaks acquire->integrate Generate Spectrum (FID) formula Apply qNMR Purity Formula integrate->formula report Report Absolute Purity (%) formula->report

Caption: Workflow for Absolute Purity by qNMR.

Final Assessment and Conclusion

By systematically employing this triad of analytical techniques—HPLC for separation and relative quantification, LC-MS for identity confirmation, and NMR for structural verification and absolute quantification—we build a powerful, multi-dimensional, and self-validating assessment of purity. The strong agreement between the chromatographic (98.9%) and qNMR (98.7%) results for our hypothetical batch of this compound provides a high degree of confidence in its purity. This rigorous, evidence-based approach ensures that the material proceeding to further research or development is well-characterized, meeting the high standards of scientific integrity and regulatory expectation.

References

  • United States Pharmacopeia.<621> Chromatography. [Official Dec 1, 2022].
  • Agilent Technologies.Understanding the Latest Revisions to USP <621>. [White Paper].
  • SIELC Technologies.Separation of 6-Methoxy-2,3-dimethylquinoxaline on Newcrom R1 HPLC column.
  • LCGC International.Are You Sure You Understand USP <621>? [Sep 16, 2024].
  • AMSbiopharma.Impurity guidelines in drug development under ICH Q3.
  • Veeprho.Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Jun 25, 2025].
  • Morita, N., et al.Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Bioscience, Biotechnology, and Biochemistry.
  • Morita, N., et al.Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. [PDF].
  • International Journal of Pharmaceutical Investigation.Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency (EMA).Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [June 1995].
  • European Medicines Agency (EMA).ICH Q2(R2) Validation of analytical procedures. [Dec 22, 2023].
  • Goel, G., et al.Live qualification/validation of purity methods for protein products. Purdue University.
  • International Council for Harmonisation (ICH).Quality Guidelines.
  • Pauli, G.F., et al.Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Oct 8, 2014].
  • Cui, M., et al.Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay.
  • Trefz, P., et al.Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed.
  • European Medicines Agency (EMA).ICH Q3A (R2) Impurities in new drug substances. [Oct 1, 2006].
  • Labcompare.Guide to Method Validation of Test Procedures. [Oct 4, 2018].
  • U.S. Food & Drug Administration (FDA).Q2(R2) Validation of Analytical Procedures. [March 2024].
  • Li, D., et al.Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central.
  • Journal of Physics: Conference Series.Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • Li, D., et al.Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.
  • DADUN, University of Navarra.Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents.
  • Silva, A.M.S., et al.Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ResearchGate.Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. [Request PDF].
  • Mael, L.E., et al.Derivatization of glyoxal to quinoxaline (a) for the purpose of GC... ResearchGate.
  • National Institute of Standards and Technology (NIST).Quinoline, 6-methoxy-. NIST Chemistry WebBook.
  • MDPI.Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. [Aug 8, 2025].
  • International Journal of Research and Analytical Reviews (IJRAR).SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY.
  • El-Gazzar, A.R.B.A., et al.Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health (NIH).
  • Chua, H.L., et al.HPLC analysis of plasma 9-methoxycanthin-6-one from Eurycoma longifolia and its application in a bioavailability/pharmacokinetic study. PubMed.
  • Galanos, C., et al.Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).
  • Google Patents.CN103804289A - Method for synthetizing 6-methoxyquinoline.

Sources

The Quinoxaline Scaffold: A Privileged Structure in Drug Discovery and Its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Quinoxaline Derivatives

The quinoxaline scaffold, a fused bicyclic system comprising a benzene ring and a pyrazine ring, has garnered significant attention in medicinal chemistry. Its versatile structure allows for interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Quinoxaline derivatives have been extensively investigated and developed as potent anticancer, antimicrobial, and antiviral agents.[1][3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of substituted quinoxaline derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle modifications to the quinoxaline core can dramatically influence its biological efficacy, supported by experimental data and detailed protocols.

Unraveling the Anticancer Potential: A Game of Substituents

The anticancer activity of quinoxaline derivatives is one of the most extensively studied areas.[2] These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as those involving protein kinases.[5][6][7] The SAR of anticancer quinoxalines is highly dependent on the nature and position of substituents on the quinoxaline ring.

Key Structure-Activity Relationship Insights for Anticancer Activity:
  • Influence of Electron-Donating and Electron-Withdrawing Groups: The electronic properties of substituents on the quinoxaline ring play a crucial role in determining anticancer potency.

    • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), at the R₁, R₂, and R₃ positions have been shown to be essential for activity in certain series of compounds.[1] Conversely, replacing these with electron-withdrawing groups (EWGs) like fluoro (-F) or nitro (-NO₂) can decrease activity.[1]

    • However, in other series, the presence of an electron-withdrawing group like a chloro (-Cl) substituent can lead to higher activity compared to a bromo (-Br) or a methyl (-CH₃) group.[1] This highlights that the optimal electronic nature of the substituent is highly dependent on the specific molecular scaffold and its biological target.

  • The Critical Role of Substituents at C2 and C3 Positions: The C2 and C3 positions of the quinoxaline ring are key points for modification and significantly influence the antiproliferative activity.[5][8]

    • A study on 2,3-substituted quinoxalin-6-amine analogs revealed that derivatives with furan rings at these positions exhibited superior activity compared to those with phenyl rings.[5] This suggests that heteroaromatic substitutions can be a fruitful strategy for enhancing anticancer efficacy.

  • Linkers and Appended Moieties: The type of linker connecting substituents to the quinoxaline core and the nature of the appended functional groups are also critical determinants of activity.

    • An aliphatic linker like a methylene (-CH₂) group at the third position of the quinoxaline has been found to be essential for the activity of some derivatives, while a direct N-linker can decrease potency.[1]

    • The incorporation of other heterocyclic rings, such as a triazole, can lead to highly potent anticancer agents.[1]

Comparative Anticancer Activity of Substituted Quinoxaline Derivatives
Compound SeriesR1R2R3R7Target Cell LineIC50 (µM)Key SAR ObservationReference
Triazole-Quinoxalines--Aliphatic linker (-CH₂)-Ty-82 (Leukemia)2.5Aliphatic linker at C3 is crucial for activity.[1]
Triazole-Quinoxalines--N-linker-Ty-82 (Leukemia)>10N-linker decreases activity compared to aliphatic linker.[1]
Substituted Quinoxalines-OCH₃-OCH₃-OCH₃-VariousPotentElectron-donating groups at R1, R2, and R3 are essential.[1]
Substituted Quinoxalines-F-F-F-VariousLess PotentElectron-withdrawing groups decrease activity in this series.[1]
Quinoxalin-6-aminesPhenylPhenyl--A549 (Lung)>10Phenyl substitution at C2 and C3 results in low activity.[5]
Quinoxalin-6-aminesFuranylFuranyl--A549 (Lung)1.2Heteroaromatic (furanyl) substitution at C2 and C3 enhances activity.[5]
Quinoxaline Aryl Ethers----MDA-MB-231 (Breast)< 16Aryl ether linkage is a viable strategy for potent compounds.[9]
Experimental Protocol: Evaluating Anticancer Activity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells by measuring their metabolic activity.[8][10]

Materials:

  • Quinoxaline derivatives (dissolved in DMSO)

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cancer cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.[8][10]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that causes 50% growth inhibition) can then be determined.

SAR_Anticancer_Workflow cluster_synthesis Compound Design & Synthesis cluster_screening In Vitro Screening cluster_analysis SAR Analysis & Optimization start Quinoxaline Scaffold mod Systematic Structural Modifications (C2, C3, C6, C7) start->mod lib Library of Derivatives mod->lib cell_culture Cancer Cell Lines (e.g., HCT-116, MCF-7) lib->cell_culture mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis lead_id Identify Lead Compounds sar_analysis->lead_id optimization Further Optimization lead_id->optimization SAR_Antimicrobial_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis SAR Evaluation start Quinoxaline Core mod Introduction of S/N Moieties (Symmetrical/Asymmetrical) start->mod lib Synthesized Derivatives mod->lib culture Bacterial/Fungal Strains lib->culture disc_diffusion Agar Disc Diffusion Assay culture->disc_diffusion mic_test MIC Determination disc_diffusion->mic_test sar_analysis Analyze Inhibition Zones & MICs mic_test->sar_analysis lead_id Identify Potent Antimicrobials sar_analysis->lead_id optimization Lead Optimization lead_id->optimization

Caption: General workflow for antimicrobial SAR studies of quinoxalines.

Targeting Viral Infections: The Antiviral Promise of Quinoxalines

Quinoxaline derivatives have also demonstrated significant potential as antiviral agents, exhibiting activity against a variety of viruses. [3][11][12]The development of new antiviral drugs is a global health priority, and the quinoxaline scaffold offers a promising starting point. [3][13]

Key Structure-Activity Relationship Insights for Antiviral Activity:
  • Substitution at C2, C3, and C6: The antiviral activity of quinoxalines is highly sensitive to the substitution pattern. For instance, 2,3,6-trisubstituted quinoxalines have yielded compounds with valuable antiviral properties. [3]* Importance of Heterocyclic Moieties: The presence of other heterocyclic rings, such as furan, can be beneficial for antiviral activity. Derivatives with bis-2-furyl substitution have shown good activity. [3]* Lipophilicity: The lipophilicity of the molecule, often influenced by the presence of ester functions, can be a key factor for antiviral activity against certain viruses like human cytomegalovirus (HCMV). [3]

Comparative Antiviral Activity of Substituted Quinoxaline Derivatives
Compound SeriesSubstitution PatternTarget VirusIC50 (µM)Key SAR ObservationReference
2,3,6-Trisubstituted2,3-bis(2-furyl), 6-(3-methoxyphenyl)-6.2Substitution at position 6 influences activity.[3]
2,3,6-Trisubstituted2,3,6-tris(2-furyl)-3.5A third furyl group at position 6 enhances activity.[3]
Quinoxaline DerivativesDimethylquinoxalinyl methylene nucleus with lipophilic esterHCMVPotentLipophilic ester function is important for anti-HCMV activity.[3]

Conclusion

The quinoxaline scaffold is a truly privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationships of substituted quinoxaline derivatives are complex and highly dependent on the specific biological target. However, several key principles have emerged from extensive research. For anticancer activity, the electronic nature and position of substituents, particularly at C2 and C3, are critical. In the realm of antimicrobial agents, symmetrical substitution and the incorporation of sulfur and nitrogen moieties often lead to enhanced potency. For antiviral applications, strategic substitution at C2, C3, and C6, along with the inclusion of other heterocyclic rings, has proven to be a successful strategy. The continued exploration of the chemical space around the quinoxaline nucleus, guided by the SAR principles outlined in this guide, holds great promise for the discovery of new and more effective drugs to combat a range of human diseases.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate.
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (2011). PubMed.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). MDPI.
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). DADUN.
  • Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents. (n.d.). PubMed.
  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). PubMed.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). ResearchGate.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). PMC - PubMed Central.
  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024). Taylor & Francis Online.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Taylor & Francis Online.
  • Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. (n.d.). ResearchGate.
  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. (2013). PubMed.
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). PubMed.
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (n.d.). ResearchGate.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). PubMed.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). PMC.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). NIH.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). Semantic Scholar.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PMC - NIH.
  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.). ResearchGate.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing.
  • Exploration of quinoxaline derivatives as antimicrobial and anticancer agents. (n.d.). ResearchGate.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). NIH.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). PMC - NIH.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar.
  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. (n.d.). Scholars Research Library.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (n.d.). MDPI.
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). PMC - PubMed Central.
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). PMC - NIH.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.). Bentham Science.
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (n.d.). RSC Publishing.

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Quinoxalines represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antibiotics and anticancer drugs.[1][2] Their synthesis, most classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, is a fundamental transformation where catalyst choice is paramount to achieving efficiency, sustainability, and high yields.[3]

This guide provides an in-depth comparison of various catalytic systems for quinoxaline synthesis. Moving beyond a simple recitation of protocols, we will explore the causality behind catalyst selection, compare performance based on experimental data, and provide actionable, detailed methodologies for researchers. Our focus is on providing a clear, objective analysis to empower scientists in making informed decisions for their specific synthetic challenges.

The Fundamental Reaction: A Mechanistic Overview

The synthesis of the quinoxaline scaffold hinges on a cyclocondensation reaction. The generally accepted mechanism, particularly under acidic catalysis, involves two key stages:

  • Carbonyl Activation & Nucleophilic Attack: The catalyst, typically a Lewis or Brønsted acid, activates one of the carbonyl groups of the 1,2-dicarbonyl compound. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by one of the amino groups of the o-phenylenediamine.[4]

  • Dehydration & Cyclization: A sequence of proton transfers and dehydrations follows. The initial adduct cyclizes through the attack of the second amino group on the remaining carbonyl, and subsequent elimination of a second water molecule yields the stable aromatic quinoxaline ring.[4]

The catalyst's role is crucial: it accelerates the reaction by lowering the activation energy for the nucleophilic attack and facilitating the dehydration steps. An ideal catalyst should be effective in low concentrations, operate under mild conditions, be easily separable from the product, and preferably be reusable.[2]

Comparative Analysis of Catalytic Systems

The evolution of quinoxaline synthesis has seen a shift from traditional homogeneous acids, which suffer from issues of corrosivity and difficult recovery, to more sophisticated and sustainable catalytic systems.[1][2] We will compare four major classes: Homogeneous Organocatalysts, Heterogeneous Solid Acids, Simple Metal Salts, and Advanced Nanocatalysts.

Data-Driven Performance Comparison

The following table summarizes the performance of representative catalysts for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, providing a standardized basis for comparison.

Catalyst ClassCatalyst ExampleCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Organocatalyst Phenol20 mol%EtOH/H₂O (7:3)Room Temp.10 min98%[5]
Organocatalyst Camphorsulfonic Acid (CSA)20 mol%EthanolRoom Temp.2 h98%[6]
Heterogeneous Acid Alumina-Supported CuH₂PMo₁₁VO₄₀100 mg / 1 mmolTolueneRoom Temp.2 h92%[7]
Heterogeneous Acid TiO₂-Pr-SO₃H1 mol%EthanolRoom Temp.10 min95%[3]
Simple Metal Salt CuSO₄·5H₂O1 mol%EthanolRoom Temp.38 min93%[4]
Nanocatalyst Silica Nanoparticles (SiO₂)150 mg / 1 mmolSolvent-freeRoom Temp.10 min98%[8]
Nanocatalyst Co nanoparticles on SBA-152 mol%Ethanol60 °C30 min98%[8]
Field-Proven Insights & Analysis

Homogeneous Organocatalysts: Simple organic molecules like phenol and camphorsulfonic acid (CSA) have emerged as surprisingly effective catalysts.[5][6] Their primary advantage lies in their low cost, ready availability, and operation under very mild conditions—often at room temperature in green solvents like ethanol.[6] The mechanism relies on Brønsted acid catalysis to activate the carbonyl group. While highly efficient, a key drawback is the challenge of catalyst separation from the reaction mixture, which typically requires a workup procedure and prevents easy recycling, a common issue with homogeneous catalysts.[9]

Heterogeneous Solid Acids: This class represents a significant step towards green chemistry. Catalysts like sulfonic acid functionalized titania (TiO₂-Pr-SO₃H) or heteropolyoxometalates supported on alumina offer the distinct advantage of being easily recoverable through simple filtration.[3][7] This facile separation simplifies product purification and allows for catalyst recycling, often for multiple runs with minimal loss of activity.[10] While some systems may require slightly longer reaction times or higher catalyst loading by weight compared to the most active organocatalysts, their environmental and process benefits are substantial.[7][11]

Simple Metal Salts: Lewis acidic metal salts such as CuSO₄·5H₂O are cost-effective and efficient catalysts for this transformation.[4] They function by coordinating to the carbonyl oxygen, thereby activating it for nucleophilic attack. These reactions proceed smoothly at room temperature in ethanol, offering a balance of speed and operational simplicity.[4] While technically homogeneous in this context, the metal catalyst can sometimes be more challenging to completely remove from the final product compared to non-metal organocatalysts, which can be a concern for pharmaceutical applications.

Advanced Nanocatalysts: Nanomaterials are at the forefront of modern catalysis, offering high surface-area-to-volume ratios and unique electronic properties that can lead to exceptional catalytic activity.[1][12] Systems like silica nanoparticles or cobalt nanoparticles supported on mesoporous silica (SBA-15) demonstrate excellent yields in very short reaction times, sometimes under solvent-free conditions.[8] Their key advantage is combining the high activity often associated with homogeneous catalysts with the superior recyclability of heterogeneous systems. Supported nanocatalysts can often be reused for five or even ten cycles without a significant drop in performance, making them highly economical and sustainable in the long run.[8]

Visualizing the Process

General Catalytic Mechanism

The diagram below illustrates the acid-catalyzed cyclocondensation mechanism, which is the fundamental pathway for most of the catalysts discussed.

G cluster_0 Step 1: Carbonyl Activation & Attack cluster_1 Step 2: Cyclization & Dehydration OPD o-Phenylenediamine Adduct1 Intermediate Adduct OPD->Adduct1 Dicarbonyl 1,2-Dicarbonyl Activated_Carbonyl Activated Carbonyl Dicarbonyl->Activated_Carbonyl + Catalyst Catalyst_H Catalyst (H⁺) Catalyst_H->Activated_Carbonyl Activated_Carbonyl->Adduct1 Nucleophilic Attack Adduct2 Cyclized Intermediate Adduct1->Adduct2 Intramolecular Cyclization Adduct1->Adduct2 Quinoxaline Quinoxaline Product Adduct2->Quinoxaline - 2 H₂O H2O 2 H₂O Catalyst_Regen Catalyst (H⁺)

Caption: General mechanism of acid-catalyzed quinoxaline synthesis.

Experimental Workflow: Heterogeneous Catalysis

This workflow outlines the typical, streamlined process for quinoxaline synthesis using a recoverable and reusable heterogeneous catalyst.

G A 1. Reaction Setup - Add o-phenylenediamine, 1,2-dicarbonyl, solvent, and heterogeneous catalyst to flask. B 2. Reaction - Stir mixture at specified temperature (e.g., Room Temp). - Monitor progress via TLC. A->B C 3. Catalyst Recovery - Filter the reaction mixture to separate the solid catalyst. B->C D 4. Catalyst Regeneration - Wash catalyst with solvent (e.g., ethanol). - Dry for reuse. C->D Catalyst Path E 5. Product Isolation - Evaporate solvent from the filtrate. C->E Product Path F 6. Purification - Recrystallize the crude product from a suitable solvent (e.g., ethanol). E->F G 7. Final Product - Obtain pure quinoxaline derivative. F->G

Sources

A Comparative Guide to the In Vitro Antiplasmodial Activity of Methoxy-Substituted Quinoxaline Derivatives Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the global fight against malaria, the relentless emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous search for novel chemotypes. Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention for their broad spectrum of biological activities, including potent antiplasmodial effects.[1] This guide provides a comprehensive comparison of the in vitro performance of methoxy-substituted quinoxaline derivatives against P. falciparum, offering a technical synthesis of efficacy, structure-activity relationships (SAR), potential mechanisms of action, and cytotoxicity.

The Rationale for Targeting P. falciparum with Quinoxaline Scaffolds

The quinoxaline core, a fusion of benzene and pyrazine rings, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, from anticancer to antimicrobial agents. In the context of malaria, the structural resemblance of some quinoxaline derivatives to the quinoline core of established antimalarials like chloroquine has fueled research into their potential to overcome existing resistance mechanisms. The addition of substituents, such as a methoxy group at the 6-position, can significantly modulate the compound's physicochemical properties and biological activity, potentially enhancing its efficacy and selectivity against the parasite.

Comparative In Vitro Efficacy

The antiplasmodial activity of quinoxaline derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), the concentration of a compound at which the in vitro growth of the parasite is inhibited by 50%. While specific data for a wide range of 6-methoxyquinoxaline derivatives remains an area of active research, studies on related quinoxaline compounds provide valuable insights into their potential.

For instance, a study on quinoxaline 1,4-di-N-oxide derivatives with various substitutions demonstrated that certain compounds exhibit potent antiplasmodial activity. Although not exclusively focused on 6-methoxy derivatives, this research highlights the importance of the substitution pattern on the quinoxaline ring for efficacy.[1]

Table 1: Comparative Antiplasmodial Activity of Representative Quinoxaline Derivatives

Compound IDSubstitution PatternP. falciparum StrainIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 9 2-acetoxybenzamideFCR-3 (CQ-resistant)10.8Chloroquine<0.4[1]
Compound 14 2-acetoxybenzamideFCR-3 (CQ-resistant)7.4Chloroquine<0.4[1]

Note: The data presented is for illustrative purposes based on available literature for the broader quinoxaline class. More direct comparative studies with this compound derivatives are needed.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is intrinsically linked to their structural features. Key SAR observations from various studies on antimalarial quinoxalines include:

  • Substitution at Positions 6 and 7: The nature of the substituent at these positions on the benzene ring of the quinoxaline nucleus can significantly influence activity. Halogen groups at these positions have been shown to be a favorable feature for both antimalarial and antileishmanial activity.[1]

  • Side Chains: The introduction of basic side chains can substantially increase antiplasmodial activity while reducing cytotoxicity. This has been observed in pyrazino[1,2-a;4,5-a′]diindole analogues, a related heterocyclic system.

  • N-Oxide Groups: The presence of 1,4-di-N-oxide moieties on the quinoxaline ring has been a strategy to enhance biological activity in some derivatives.[1]

SAR_Insights cluster_quinoxaline Quinoxaline Core cluster_factors Modulating Factors cluster_outcomes Biological Outcomes Core Quinoxaline Scaffold Positions Substituents at Positions 6 & 7 Core->Positions Influences SideChains Basic Side Chains Core->SideChains Addition of N_Oxides N-Oxide Groups Core->N_Oxides Modification Activity Antiplasmodial Activity Positions->Activity Enhances SideChains->Activity Increases Toxicity Cytotoxicity SideChains->Toxicity Reduces N_Oxides->Activity Potentially Enhances

Proposed Mechanism of Action

The precise mechanism of action for many quinoxaline derivatives against P. falciparum is still under investigation. However, based on their structural similarities to quinoline antimalarials, several hypotheses have been proposed:

  • Inhibition of Heme Polymerization: A primary mechanism for quinoline drugs like chloroquine is the interference with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. These drugs are thought to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin polymer, leading to a buildup of toxic free heme. It is plausible that this compound derivatives could share this mode of action.

  • Interaction with Parasitic Enzymes: Computational docking studies on some antimalarial chalcones, which share structural motifs with some quinoxaline derivatives, suggest potential binding to parasitic proteases like falcipain and plasmepsin.[2] These enzymes are crucial for hemoglobin digestion, and their inhibition would disrupt a vital metabolic pathway for the parasite.

  • DNA Intercalation: The planar aromatic structure of the quinoxaline ring system suggests the possibility of intercalation into the parasite's DNA, thereby inhibiting replication and transcription.

Mechanism_of_Action Compound {this compound Derivative} Vacuole Parasite Food Vacuole Compound->Vacuole Accumulates Enzymes Parasitic Proteases (e.g., Falcipain, Plasmepsin) Compound->Enzymes Potentially Binds To DNA Parasite DNA Compound->DNA Potentially Intercalates Inhibition Inhibition Compound->Inhibition Causes Heme Toxic Free Heme Vacuole->Heme Site of Heme Production Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Polymerization Enzymes->Inhibition Leads to Intercalation Intercalation DNA->Intercalation Leads to Inhibition->Heme Blocks Polymerization Inhibition->Heme Inhibition->Enzymes Intercalation->DNA

Cytotoxicity and Selectivity Index

A critical aspect of drug development is ensuring that a compound is more toxic to the pathogen than to the host's cells. Cytotoxicity is often assessed in vitro using mammalian cell lines, and the 50% cytotoxic concentration (CC50) is determined. The selectivity index (SI), calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50), provides a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for the parasite.

For the quinoxaline derivatives, cytotoxicity is a variable that is highly dependent on the specific substitutions. For example, in one study, salicylamide and sulfonamide derivatives of quinoxaline 1,4-di-N-oxide were tested against murine peritoneal macrophages, with CC50 values used to calculate the SI.[1]

Table 2: Cytotoxicity and Selectivity Index of Representative Quinoxaline Derivatives

Compound IDCytotoxicity (CC50 in µM) vs. Murine Peritoneal MacrophagesAntiplasmodial IC50 (µM)Selectivity Index (SI)Reference
Compound 9 >20010.8>18.5[1]
Compound 14 >2007.4>27.0[1]

Note: The data presented is for illustrative purposes. The choice of mammalian cell line can influence the CC50 value.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used, fluorescence-based method to determine the IC50 of antimalarial compounds.

Principle: The SYBR Green I dye intercalates with double-stranded DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, thus providing a measure of parasite proliferation.

Step-by-Step Methodology:

  • Parasite Culture: Asynchronously growing P. falciparum cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

  • Drug Plate Preparation: The test compounds are serially diluted in appropriate culture medium in a 96-well plate.

  • Assay Initiation: Synchronized ring-stage parasites are added to the wells at a starting parasitemia of ~0.5% and a hematocrit of 2%.

  • Incubation: The plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: The fluorescence is measured using a microplate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

SYBR_Green_Workflow Start Start Sync Synchronize Parasite Culture to Ring Stage Start->Sync PreparePlates Prepare Drug Dilution Plates Sync->PreparePlates AddParasites Add Parasites to Wells PreparePlates->AddParasites Incubate Incubate for 72 hours AddParasites->Incubate Lysis Add Lysis Buffer with SYBR Green I Incubate->Lysis Read Measure Fluorescence Lysis->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Mammalian cells (e.g., HepG2, HEK293) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Addition: The test compounds are serially diluted and added to the wells.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the CC50 is determined.

Conclusion and Future Directions

Methoxy-substituted quinoxaline derivatives represent a promising, yet underexplored, class of compounds in the search for new antimalarials. The available data on the broader quinoxaline family suggests that with appropriate structural modifications, these compounds can exhibit potent in vitro activity against P. falciparum, including drug-resistant strains. Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to establish a clear and comprehensive SAR. Elucidating their precise mechanism(s) of action will be crucial for rational drug design and identifying potential synergistic partners for combination therapies. Furthermore, in vivo efficacy and pharmacokinetic studies will be essential to translate promising in vitro activity into tangible therapeutic candidates.

References

  • Bokosi, F., Beteck, R. M., Mbaba, M., & Khanye, D. S. (2021). Design, synthesis and biological evaluation of mono- and bisquinoline methanamine derivatives as potential antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 34, 127763. [Link]
  • Galiano, S., et al. (2012). New salicylamide and sulfonamide derivatives of quinoxaline 1,4-di-N-oxide with antileishmanial and antimalarial activities. Molecules, 17(12), 14349-14365. [Link]
  • Gellis, A., et al. (2008). Synthesis and in vitro antiplasmodial activity of new 1-phenyl-β-carboline derivatives. European Journal of Medicinal Chemistry, 43(9), 1857-1864.
  • Gorki, S., et al. (2017). Synthesis, molecular docking and antiplasmodial activities of new tetrahydro-β-carbolines. Molecules, 22(10), 1693.
  • Navidpour, L., et al. (2021). (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones derivatives as potent antiplasmodial agents. Research in Pharmaceutical Sciences, 16(1), 1.
  • O'Neill, P. M., et al. (1996). An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. Journal of Pharmacy and Pharmacology, 48(8), 841-850.
  • Rajapakse, C. S. K., et al. (2015). Synthesis of new 4-aminoquinolines and evaluation of their in vitro activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum. PloS one, 10(10), e0140878.
  • Tahghighi, A., et al. (2018). Synthesis and antiplasmodial activity of novel phenanthroline derivatives: An in vivo study. Iranian journal of basic medical sciences, 21(2), 202.
  • van Zyl, R. L., et al. (2008). Aminoquinolines that circumvent resistance in Plasmodium falciparum in vitro. Antimicrobial agents and chemotherapy, 52(7), 2464-2468.
  • de Souza, N. B., et al. (2014). Antimalarial activity of 4-methoxychalcones: docking studies as falcipain/plasmepsin inhibitors, ADMET and lipophilic efficiency analysis to identify a putative oral lead candidate. Molecules, 19(10), 15536-15555. [Link]
  • World Health Organization. (2023). World malaria report 2023.
  • Trager, W., & Jensen, J. B. (1976). Human malaria parasites in continuous culture. Science, 193(4254), 673-675.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial agents and chemotherapy, 48(5), 1803-1806.
  • Singh, K., et al. (2019). Synthesis and antiplasmodial activity of 6H,13H-pyrazino[1,2-a;4,5-a′]diindole analogues substituted with basic side chains. MedChemComm, 10(7), 1184-1191. [Link]
  • World Health Organization. (2012). In vitro micro-test (Mark III) for the assessment of the response of Plasmodium falciparum to chloroquine, mefloquine, quinine, amodiaquine, sulfadoxine/pyrimethamine and artemisinin.
  • Noedl, H., et al. (2002). A colorimetric in vitro test for the rapid and easy determination of drug sensitivity in Plasmodium falciparum. Transactions of the Royal Society of Tropical Medicine and Hygiene, 96(2), 177-180.
  • Kumar, S., et al. (2021). The in vitro antiplasmodium and cytotoxic activities of the compounds with IC50s of <5 μg/ml. Molecules, 26(16), 4965.
  • Gellis, A., et al. (2012). Synthesis and in vitro antiplasmodial activity of new 1-phenyl-substituted-β-carboline derivatives. European Journal of Medicinal Chemistry, 58, 433-444.
  • Delarue-Cochin, S., et al. (2013). Synthesis and antiplasmodial activity of novel phenanthroline derivatives. Bioorganic & medicinal chemistry letters, 23(1), 125-128.
  • Singh, A. P., et al. (2018). 8-Amino-6-methoxyquinoline—tetrazole hybrids: Impact of linkers on antiplasmodial activity. Molecules, 23(9), 2339. [Link]
  • de Villiers, K. A., et al. (2008). In vitro response of chloroquine-resistant Plasmodium falciparum to mefloquine. The American journal of tropical medicine and hygiene, 79(5), 639-641.
  • Fidock, D. A., et al. (2004). In vitro selection of Plasmodium falciparum drug-resistant parasite lines. Methods in molecular medicine, 97, 129-143.
  • Sharma, M., et al. (2012). In Vitro Chloroquine Resistance in Plasmodium falciparum Isolates from Tertiary Care Hospital.
  • Kumar, A., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS omega, 6(40), 26367-26380. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Novel Quinoxaline Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2] Among these, its potent anticancer properties have made it a "privileged structure" in the design and development of novel therapeutic agents.[3] Quinoxaline derivatives have demonstrated efficacy against a wide array of cancer cell lines, often acting through the induction of apoptosis and the inhibition of key enzymes crucial for cancer progression.[3][4][5]

This guide provides a comprehensive comparison of the cytotoxic effects of recently developed quinoxaline compounds against various cancer cell lines. It is designed to offer researchers, scientists, and drug development professionals an in-depth technical overview, supported by experimental data, to inform future research and drug discovery efforts.

Comparative Cytotoxicity of Novel Quinoxaline Derivatives

The in vitro cytotoxic activity of novel quinoxaline compounds is a critical initial step in the evaluation of their potential as anticancer agents. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

The following table summarizes the cytotoxic activity of a selection of recently synthesized quinoxaline derivatives against a panel of human cancer cell lines. This data highlights the diverse and potent anticancer activity of this class of compounds.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 3 Ty-82 (Leukemia)2.5--[1]
THP-1 (Leukemia)1.6--[1]
Compound 8 MGC-803 (Gastric)1.49 ± 0.18--[1]
HepG2 (Liver)5.27 ± 0.72--[1]
A549 (Lung)6.91 ± 0.84--[1]
HeLa (Cervical)6.38 ± 0.81--[1]
T-24 (Bladder)4.49 ± 0.65--[1]
Compound VIIIc HCT116 (Colon)2.5DoxorubicinNot Specified[3][6]
MCF-7 (Breast)9DoxorubicinNot Specified[6]
Compound XVa HCT116 (Colon)4.4--[3]
MCF-7 (Breast)5.3--[3]
Compound IV PC-3 (Prostate)2.11DoxorubicinNot Specified[3][6]
Compound 6 MCF-7 (Breast)5.11Doxorubicin7.43[7]
HCT-116 (Colon)6.18Doxorubicin9.27[7]
Compound 4m A549 (Lung)9.32 ± 1.565-Fluorouracil4.89 ± 0.20[8]

Methodologies for Assessing Cytotoxicity

The reliable evaluation of the cytotoxic effects of novel compounds is fundamental to anticancer drug discovery. The two most common and well-validated colorimetric assays for this purpose are the MTT and SRB assays.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability and proliferation.[9] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.[9]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the novel quinoxaline compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against compound concentration.[11]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h seed->incubate1 treat 3. Add Quinoxaline Compounds incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Solution incubate2->add_mtt incubate3 6. Incubate 3-4h add_mtt->incubate3 solubilize 7. Solubilize Formazan incubate3->solubilize read 8. Read Absorbance solubilize->read

MTT Assay Workflow

SRB Assay: A Measure of Cellular Protein Content

The Sulforhodamine B (SRB) assay is another robust and widely used method for assessing cytotoxicity and cell proliferation.[12] This colorimetric assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[13] The amount of bound dye is directly proportional to the total cellular protein content, which correlates with the cell number. The SRB assay was the standard method used by the National Cancer Institute (NCI) for its drug screening program from 1990 to 2023.[14]

  • Cell Seeding and Treatment: Similar to the MTT assay, plate cells and treat them with the quinoxaline compounds for the desired duration.

  • Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating for at least 1 hour at 4°C.[13][15]

  • Washing: Remove the TCA and wash the plates several times with water to remove unbound dye and debris.[16]

  • SRB Staining: Add the SRB solution (typically 0.4% in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[13][16]

  • Washing: Discard the SRB solution and wash the plates with 1% acetic acid to remove any unbound dye.[13]

  • Dye Solubilization: Air-dry the plates and then add a solubilization buffer (e.g., 10 mM Tris base) to each well to dissolve the bound SRB dye.[13][16]

  • Absorbance Measurement: Measure the absorbance of the solubilized dye using a microplate spectrophotometer at approximately 540 nm.[13]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values.

SRB_Workflow cluster_prep_treat Cell Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_solubilize_read Solubilization & Reading seed_treat 1. Seed Cells & Treat with Compounds fix 2. Fix with TCA seed_treat->fix wash1 3. Wash with Water fix->wash1 stain 4. Stain with SRB wash1->stain wash2 5. Wash with Acetic Acid stain->wash2 solubilize 6. Solubilize Dye wash2->solubilize read 7. Read Absorbance solubilize->read

SRB Assay Workflow

Mechanisms of Action: How Quinoxalines Induce Cancer Cell Death

The cytotoxic effects of quinoxaline derivatives are often mediated through the induction of apoptosis, a form of programmed cell death that is crucial for eliminating damaged or cancerous cells.[4][17] Several studies have shown that these compounds can trigger apoptosis through various signaling pathways.

One of the key mechanisms involves the modulation of autophagy. For instance, the quinoxaline-containing peptide RZ2 has been shown to accumulate in acidic compartments within cancer cells, blocking the progression of autophagy and leading to apoptosis.[18][19] This disruption of the autophagic process can lead to an increase in mitochondrial reactive oxygen species (ROS) and a subsequent loss of mitochondrial membrane potential, culminating in apoptotic cell death.[18]

Furthermore, some quinoxaline derivatives have been found to induce cell cycle arrest.[17] For example, compound VIIIc was observed to cause a significant disruption in the cell cycle profile of HCT116 colon cancer cells, leading to arrest at the G2/M phase.[17][20] This prevents the cancer cells from progressing through the cell cycle and dividing.

Many quinoxaline compounds also exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine kinases.[17][21] These enzymes play a central role in cell signaling pathways that control cell growth, division, and survival.[17] By inhibiting these kinases, quinoxaline derivatives can effectively block the signaling cascades that drive cancer progression.

Quinoxaline_MoA cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences Quinoxaline Novel Quinoxaline Compounds Autophagy Autophagy Modulation Quinoxaline->Autophagy CellCycle Cell Cycle Arrest (G2/M Phase) Quinoxaline->CellCycle Kinase Protein Kinase Inhibition Quinoxaline->Kinase ROS Increased Mitochondrial ROS Autophagy->ROS Proliferation Inhibition of Cell Proliferation CellCycle->Proliferation Kinase->Proliferation MMP Loss of Mitochondrial Membrane Potential ROS->MMP Apoptosis Apoptosis (Programmed Cell Death) MMP->Apoptosis Proliferation->Apoptosis

Proposed Mechanisms of Action of Quinoxaline Compounds

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[11][22] Structure-activity relationship (SAR) studies have revealed several key insights:

  • Substituents at C2 and C3: The functional groups at the 2nd and 3rd positions of the quinoxaline ring are critical determinants of cytotoxic activity.[11]

  • Linker Type: The linker connecting substituents to the quinoxaline core significantly influences potency. For instance, an NH linker at the third position has been shown to be essential for the activity of some derivatives.[1]

  • Aromatic and Heterocyclic Moieties: The introduction of aryl or heteroaryl groups can enhance anticancer activity.[11]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents play a crucial role. For some series, electron-releasing groups on an aromatic ring fused to the quinoxaline system increase activity, while electron-withdrawing groups decrease it.[1] In other cases, electron-withdrawing groups like halogens can lead to more potent compounds.[1][23]

These SAR insights are invaluable for the rational design of new quinoxaline-based compounds with improved efficacy and selectivity.

Conclusion and Future Directions

Novel quinoxaline compounds represent a promising and versatile class of anticancer agents with potent cytotoxic activity against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis through various signaling pathways, including autophagy modulation and cell cycle arrest, as well as the inhibition of key protein kinases.

The comparative data and detailed methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field of oncology drug discovery. Further research should focus on optimizing the quinoxaline scaffold through medicinal chemistry efforts guided by SAR studies to develop next-generation anticancer therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023-11-14). MDPI. [Link]
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.).
  • Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. (2024-05-31). PubMed. [Link]
  • Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
  • Synthesis and in vitro antitumor activity of new quinoxaline deriv
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies. [Link]
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PubMed Central. [Link]
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2025-10-16).
  • A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modul
  • Cell Viability Assays. (2013-05-01). NCBI Bookshelf. [Link]
  • Sulforhodamine B (SRB) Assay Protocol. (n.d.).
  • A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modul
  • (PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. (2025-12-15).
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016-03-21). PubMed Central. [Link]
  • Synthetic pathways toward quinoxaline derivatives. (n.d.).
  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. (n.d.). PubMed. [Link]
  • DATA SHEET SRB Cytotoxicity Assay. (2023-03-21). Canvax Biotech. [Link]
  • Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2025-07-28). PubMed. [Link]
  • Discovery of New Quinoxalines as Cytotoxic Agents: Design, Synthesis and Molecular Modeling. (n.d.). SciSpace. [Link]
  • Classic NCI-60 Screen (Archived). (n.d.).

Sources

A Comparative Guide to the P-glycoprotein Inhibitory Effects of 6-methoxy-2-arylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of 6-methoxy-2-arylquinolines as inhibitors of P-glycoprotein (P-gp), a key transporter implicated in multidrug resistance (MDR) in cancer therapeutics. We will objectively compare their performance against established P-gp inhibitors, verapamil and tariquidar, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals working to overcome MDR and enhance the efficacy of therapeutic agents.

The Challenge of P-glycoprotein in Drug Efficacy

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that actively transports a wide variety of xenobiotics out of cells.[1] While this function is crucial for protecting tissues from toxic substances, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance, leading to the failure of chemotherapy.[1] P-gp can reduce the intracellular concentration of anticancer drugs to sub-therapeutic levels, rendering them ineffective. Consequently, the development of potent and specific P-gp inhibitors is a significant focus in drug discovery to overcome MDR and improve the oral bioavailability of P-gp substrate drugs.[1]

The quinoline scaffold has emerged as a promising template for the development of new P-gp inhibitors. Among these, 6-methoxy-2-arylquinoline derivatives have shown significant potential in preclinical studies. This guide will delve into the experimental evaluation of this class of compounds, providing a comparative analysis to contextualize their potential in the landscape of P-gp modulation.

Comparative Analysis of P-gp Inhibitory Activity

The inhibitory potency of a compound against P-gp is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce P-gp activity by 50%. The lower the IC50 value, the more potent the inhibitor.

This guide compares a representative 6-methoxy-2-arylquinoline with the first-generation inhibitor verapamil and the potent, third-generation inhibitor tariquidar. It is important to note that IC50 values can vary significantly depending on the experimental system, including the cell line, the P-gp substrate used, and the specific assay protocol.[2] The data presented below is compiled from various studies to provide a comparative overview.

CompoundClassP-gp SubstrateCell LineIC50 (µM)Reference
6-methoxyquinolin-2(1H)-one 6-methoxy-2-arylquinolineRhodamine 123MDCK-MDR1Hypothetical Data[1]
Verapamil First-Generation InhibitorRhodamine 123MCF7R14.3 ± 1.4[3]
Tariquidar Third-Generation Inhibitor[11C]verapamilP-gp-overexpressing cells0.044[4]

Note: The data for 6-methoxyquinolin-2(1H)-one is presented for illustrative purposes based on a hypothetical data set.[1] Experimental determination of the IC50 for specific 6-methoxy-2-arylquinoline derivatives is crucial for a definitive comparison.

Mechanism of P-gp Inhibition

P-gp inhibitors can act through several mechanisms, including:

  • Competitive Inhibition: The inhibitor binds to the same substrate-binding site on P-gp as the therapeutic drug, directly competing for transport and thereby preventing drug efflux.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on P-gp, inducing a conformational change that reduces the transporter's activity without directly competing with the substrate.

  • Interference with ATP Hydrolysis: Some inhibitors may interfere with the ATP binding and hydrolysis that powers the P-gp efflux pump.

Molecular docking studies can provide valuable insights into the potential binding modes of inhibitors. For quinoline derivatives, it has been suggested that they may interact with key amino acid residues within the transmembrane domains of P-gp, leading to inhibition of its function.[5] The methoxy group, a common feature in many potent P-gp inhibitors, is believed to contribute to the binding affinity.[5]

Diagram: Proposed Mechanism of P-gp Inhibition

cluster_membrane Cell Membrane cluster_extra cluster_intra Pgp P-glycoprotein (P-gp) Drug_out Drug Efflux Pgp->Drug_out Efflux Drug_in Drug Accumulation Drug Chemotherapeutic Drug Drug->Pgp Binds to P-gp Inhibitor 6-methoxy-2-arylquinoline Inhibitor->Pgp Inhibits P-gp

Caption: Competitive inhibition of P-gp by 6-methoxy-2-arylquinolines.

Experimental Protocols for Assessing P-gp Inhibition

To ensure the reliability and comparability of P-gp inhibition data, standardized and well-validated experimental protocols are essential. The following are detailed step-by-step methodologies for two widely used fluorescence-based assays.

Rhodamine 123 Efflux Assay

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.

Workflow Diagram: Rhodamine 123 Efflux Assay

A 1. Seed P-gp overexpressing cells in a 96-well plate B 2. Pre-incubate cells with test compounds (e.g., 6-methoxy-2-arylquinolines) and controls A->B C 3. Load cells with Rhodamine 123 B->C D 4. Wash cells to remove extracellular Rhodamine 123 C->D E 5. Measure intracellular fluorescence D->E F 6. Analyze data and calculate IC50 values E->F

Caption: Workflow for the Rhodamine 123 efflux assay.

Detailed Protocol:

  • Cell Culture: Seed P-gp-overexpressing cells (e.g., MDCK-MDR1 or MCF7R) in a 96-well plate and culture until a confluent monolayer is formed.

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of the 6-methoxy-2-arylquinoline test compounds and positive controls (verapamil, tariquidar) in a suitable assay buffer.

    • Remove the culture medium from the cells and wash twice with pre-warmed assay buffer.

    • Add 100 µL of the compound dilutions to the respective wells and incubate at 37°C for 30 minutes. Include a vehicle control (e.g., DMSO at <0.5%).

  • Rhodamine 123 Loading:

    • Prepare a working solution of Rhodamine 123 (e.g., 5 µM) in the assay buffer.

    • Add 100 µL of the Rhodamine 123 working solution to all wells.

    • Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Cell Washing:

    • Carefully aspirate the medium containing Rhodamine 123 and the test compounds.

    • Wash the cell monolayers twice with ice-cold assay buffer to stop the efflux and remove extracellular dye.

  • Fluorescence Measurement:

    • (Optional) Lyse the cells with a suitable lysis buffer.

    • Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm).

  • Data Analysis:

    • An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition.

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcein-AM Uptake Assay

This assay measures the accumulation of the fluorescent product calcein in P-gp-overexpressing cells. Calcein-AM is a non-fluorescent P-gp substrate that is converted to the fluorescent and membrane-impermeable calcein by intracellular esterases.

Workflow Diagram: Calcein-AM Uptake Assay

A 1. Seed P-gp overexpressing cells in a 96-well plate B 2. Incubate cells with test compounds and Calcein-AM simultaneously A->B C 3. Wash cells to remove extracellular Calcein-AM B->C D 4. Measure intracellular calcein fluorescence C->D E 5. Analyze data and calculate IC50 values D->E

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible handling and disposal of laboratory chemicals are not just regulatory requirements; they are a reflection of our scientific integrity. This guide provides a comprehensive, step-by-step approach to the proper disposal of 6-Methoxyquinoxaline, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Hazard Assessment: The "Why" Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar compounds, such as 6-Methoxyquinoline and other quinoxaline derivatives, provide a strong basis for a cautious approach.[1][2]

Based on analogous compounds, this compound should be treated as a hazardous substance with the potential for the following:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

Therefore, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) and in a controlled environment.

Core Safety Protocols
PPE/Control Specification Rationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber).[1][5]To prevent skin contact and absorption.
Eye Protection Safety goggles or a face shield.[1][3][4][6]To protect against splashes and eye irritation.
Lab Coat Standard laboratory coat.[1]To protect skin and clothing from contamination.
Ventilation Work in a well-ventilated area, preferably a chemical fume hood.[1][2]To minimize inhalation exposure to dust or vapors.

Step-by-Step Disposal Protocol: A Self-Validating System

The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste.[1] Under no circumstances should this chemical be discarded in regular trash or poured down the drain.[1][2]

Disposal Workflow

Caption: Decision workflow for the proper disposal of this compound.

Detailed Procedural Steps
  • Designate as Hazardous Waste: As soon as this compound is deemed waste, it must be managed according to hazardous waste regulations.[1] This is a critical first step that dictates all subsequent actions.

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid materials contaminated with this compound, such as unused product, weigh boats, pipette tips, and contaminated gloves, in a dedicated and clearly labeled container.[2]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container.[2] It is crucial not to mix this waste with other solvent streams unless their compatibility has been confirmed.[2]

  • Select an Appropriate Waste Container:

    • Use a container that is chemically compatible with this compound. Plastic containers are often preferred to minimize the risk of breakage.[1]

    • Ensure the container is in good condition, with no leaks or cracks, and has a secure, tightly fitting cap.[1] The original product container can be used if it remains in good condition.[1]

  • Label the Waste Container:

    • Attach a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[1]

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[2]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2]

    • This area should be away from incompatible materials such as strong oxidizing agents and strong acids.[3][7]

  • Final Disposal:

    • The ultimate disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal facility.[2]

    • The most common and appropriate disposal method for nitrogen-containing organic compounds like this is high-temperature incineration.[2]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][8]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area and restrict access.

    • Increase ventilation.

    • Contact your institution's EHS department or emergency response team immediately.

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][4]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[3][5]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[3][5]

Regulatory Context and Environmental Considerations

The disposal of chemical waste is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA).[9] These regulations are in place to protect human health and the environment.[10] While this compound may not be explicitly listed as a P- or U-listed hazardous waste, it would likely be classified as a characteristic hazardous waste due to its toxicity.[11]

The environmental fate of quinoxaline derivatives is not extensively studied, but their persistence and potential for bioaccumulation are concerns.[3][5] Therefore, preventing their release into the environment through proper disposal is a critical aspect of responsible chemical management.

Conclusion: A Commitment to Safety and Scientific Excellence

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of scientific practice. This commitment to safety and stewardship builds trust and reinforces our dedication to advancing science in a responsible manner.

References
  • Benchchem. (n.d.). Navigating the Safe Disposal of 6-Methoxy-2,3-dimethylquinoxaline: A Step-by-Step Guide.
  • Thermo Fisher Scientific. (2010). 6-Methoxyquinoline - SAFETY DATA SHEET.
  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 6-Methoxyquinoline.
  • Thermo Fisher Scientific. (2025). 6-Methylquinoxaline - SAFETY DATA SHEET.
  • Benchchem. (2025). Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Apollo Scientific. (2023). Quinoxaline.
  • ECHEMI. (n.d.). 6-Methoxy-8-aminoquinoline SDS, 90-52-8 Safety Data Sheets.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Quinoxalinedithiol.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency. (2022). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation

Before any procedure involving 6-Methoxyquinoxaline, a thorough risk assessment is mandatory. The known hazards of similar quinoxaline compounds necessitate a cautious approach, treating the substance as potentially hazardous through all relevant exposure routes.

Key Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[2]

  • Eye Irritation: Can cause serious irritation, redness, and discomfort.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[2][3][5]

  • Acute Toxicity: May be harmful if swallowed.[3][5]

Engineering controls are the first and most effective line of defense. All manipulations of this compound, including weighing, transferring, and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are designed to contain the hazard at its source, PPE provides a crucial barrier between the user and the chemical. The following table outlines the minimum PPE requirements for handling this compound.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for extended procedures. Change gloves immediately if contamination is suspected.[1]
Eyes Safety goggles or a face shieldMust meet ANSI Z87.1 standards. For procedures with a high risk of splashing, a face shield worn over safety goggles is required to provide full facial protection.[6][7]
Body Laboratory coatA flame-resistant lab coat should be worn and fully buttoned to provide maximum coverage.[6] For larger scale operations, chemical-resistant coveralls may be necessary.[7]
Respiratory Use in a certified chemical fume hoodIf a fume hood is unavailable, a NIOSH-approved respirator with an appropriate chemical cartridge is mandatory.[6] A surgical mask offers no protection from chemical vapors or dust.[8]
Procedural Workflow for Safe Handling

Adherence to a standardized operational plan is critical for minimizing exposure and preventing contamination. The following workflow should be followed for all procedures involving this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal A Verify fume hood certification B Gather all necessary labware and reagents A->B C Don appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Weigh and transfer this compound C->D E Prepare solutions or perform reaction D->E F Monitor reaction for any abnormalities E->F G Decontaminate all surfaces and equipment F->G H Segregate and label all waste streams G->H I Doff and dispose of contaminated PPE H->I J Wash hands thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Step-by-Step Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Ensure it is fully buttoned.

  • Goggles/Face Shield: Adjust for a snug fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Goggles/Face Shield: Remove by handling the strap.

  • Lab Coat: Remove by rolling it inside out, ensuring the contaminated exterior is contained.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and correct action is critical.

Spill Response:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Contain: If safe to do so, use an appropriate absorbent material (e.g., sand, silica gel) to contain the spill.[9][10]

  • Ventilate: Ensure the area is well-ventilated.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][10]

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation:

  • Solid Waste: Collect all contaminated solids (e.g., weighing paper, gloves, absorbent materials) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

Never dispose of this compound or its waste down the drain or in the regular trash.[1] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[11]

cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling cluster_disposal Final Disposal A Contaminated Solids (Gloves, Paper) C Segregate into Labeled, Sealed Containers A->C B Liquid Waste (Solutions, Rinsates) B->C D Store in Designated Hazardous Waste Area C->D E Arrange Pickup by EHS or Licensed Contractor D->E F Complete Waste Manifest Documentation E->F

Caption: Disposal workflow for this compound waste.

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

  • 6-Methoxyquinoline - SAFETY DATA SHEET. (2010).
  • Navigating the Safe Disposal of 6-Methoxy-2,3-dimethylquinoxaline: A Step-by-Step Guide - Benchchem. (n.d.).
  • Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid - Chemos GmbH&Co.KG. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline - Benchchem. (n.d.).
  • 6-Methylquinoxaline - SAFETY DATA SHEET. (2025).
  • 3 - SAFETY DATA SHEET. (2010).
  • Navigating the Safe Disposal of 6,7-Dimethoxy-2-methylquinoxaline: A Procedural Guide - Benchchem. (n.d.).
  • Quinoxaline - Apollo Scientific. (2023).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022).
  • Personal protective equipment in your pharmacy. (2019).
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.).
  • 6-Methoxy-N-(3-sulfopropyl)quinolinium. (n.d.).
  • Occupational Exposure Limits to Prevent Chemical Risks - Safety & Work. (n.d.).
  • Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration - OSHA. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 4-HYDROXY-6-METHOXYQUINOLINE - ChemicalBook. (2025).
  • Navigating the Safe Disposal of 6-Methoxy-4-methylcoumarin: A Procedural Guide - Benchchem. (n.d.).
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxyquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Methoxyquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.